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  • Product: 3-Amino-5-bromo-2-(ethylamino)pyridine
  • CAS: 1216240-73-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-Amino-5-bromo-2-(ethylamino)pyridine: Synthesis, Properties, and Applications

Prepared for: Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 3-Amino-5-bromo-2-(ethylamino)pyridine, a functionalized aminopyridine with significant...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Amino-5-bromo-2-(ethylamino)pyridine, a functionalized aminopyridine with significant potential in medicinal chemistry and materials science. Due to the limited direct literature on this specific derivative, this document synthesizes information on its core chemical principles, a proposed synthetic strategy from a key precursor, predicted physicochemical and spectroscopic properties, and its prospective applications. The insights provided are grounded in established chemical reactivity of related aminopyridine systems.

Core Molecular Structure and Rationale for Interest

The chemical structure of 3-Amino-5-bromo-2-(ethylamino)pyridine integrates several key functional groups onto a pyridine scaffold. This unique arrangement makes it a molecule of interest for researchers, particularly in drug discovery. The pyridine ring is a common motif in pharmaceuticals, and the specific placement of amino, ethylamino, and bromo substituents offers multiple points for further chemical modification. This allows for the fine-tuning of properties such as solubility, lipophilicity, and target binding affinity.

Caption: Chemical structure of 3-Amino-5-bromo-2-(ethylamino)pyridine.

Synthetic Strategy: A Proposed Pathway

A plausible and efficient synthesis of 3-Amino-5-bromo-2-(ethylamino)pyridine originates from the key intermediate, 2,3-Diamino-5-bromopyridine. This precursor can be synthesized from commercially available starting materials.[1][2]

Synthesis of the Key Intermediate: 2,3-Diamino-5-bromopyridine

The synthesis of 2,3-Diamino-5-bromopyridine is a well-documented multi-step process.[1][2]

Step 1: Bromination of 2-Aminopyridine 2-Aminopyridine is first brominated to introduce a bromine atom at the 5-position, yielding 2-Amino-5-bromopyridine.[2]

Step 2: Nitration of 2-Amino-5-bromopyridine The resulting 2-Amino-5-bromopyridine undergoes nitration to introduce a nitro group at the 3-position, forming 2-Amino-5-bromo-3-nitropyridine.[1]

Step 3: Reduction of the Nitro Group The final step in forming the key intermediate is the reduction of the nitro group in 2-Amino-5-bromo-3-nitropyridine to an amino group, yielding 2,3-Diamino-5-bromopyridine. This can be achieved using various reducing agents, such as iron in the presence of an acid or stannous chloride.[1][3][4]

synthesis_workflow start 2-Aminopyridine step1 Bromination (e.g., Br2) start->step1 intermediate1 2-Amino-5-bromopyridine step1->intermediate1 step2 Nitration (e.g., HNO3/H2SO4) intermediate1->step2 intermediate2 2-Amino-5-bromo-3-nitropyridine step2->intermediate2 step3 Reduction (e.g., Fe/HCl or SnCl2) intermediate2->step3 final_intermediate 2,3-Diamino-5-bromopyridine step3->final_intermediate

Caption: Synthetic workflow for the precursor 2,3-Diamino-5-bromopyridine.

Proposed Synthesis of 3-Amino-5-bromo-2-(ethylamino)pyridine

The synthesis of the title compound from 2,3-Diamino-5-bromopyridine would involve a selective N-ethylation. The differential reactivity of the two amino groups is key to achieving selectivity. The 2-amino group is generally more nucleophilic than the 3-amino group in such systems, which can be exploited for selective alkylation.

Proposed Method: Reductive Amination

A common and effective method for N-monoalkylation of aminopyridines is reductive amination.[5]

  • Reaction: 2,3-Diamino-5-bromopyridine is reacted with acetaldehyde in the presence of a reducing agent, such as sodium triacetoxyborohydride.

  • Mechanism: The more nucleophilic 2-amino group is expected to preferentially attack the acetaldehyde to form an intermediate imine, which is then reduced in situ to the ethylamino group.

  • Workup and Purification: Standard aqueous workup followed by column chromatography would be employed to isolate the desired product.

It is important to note that optimization of reaction conditions (temperature, stoichiometry of reagents) would be critical to maximize the yield of the desired mono-ethylated product and minimize the formation of the di-ethylated byproduct.

Physicochemical and Spectroscopic Properties (Predicted)

PropertyPredicted Value/Characteristic
Molecular Formula C7H9BrN4
Molecular Weight 230.08 g/mol
Appearance Likely a solid at room temperature, possibly crystalline.
Melting Point Expected to be higher than 2,3-Diamino-5-bromopyridine (155 °C, dec.).[4]
Solubility Likely soluble in polar organic solvents like DMSO and DMF.

Predicted Spectroscopic Data:

  • ¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, as well as signals for the amino and ethylamino protons. The ethyl group should exhibit a triplet and a quartet.

  • ¹³C NMR: The spectrum would display seven distinct carbon signals corresponding to the pyridine ring and the ethyl group.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) and a characteristic isotopic pattern due to the presence of bromine.

Potential Applications in Drug Discovery and Materials Science

Substituted diaminopyridines are valuable scaffolds in medicinal chemistry, often acting as "hinge-binding" motifs in kinase inhibitors.

scaffold 3-Amino-5-bromo-2-(ethylamino)pyridine (Kinase Inhibitor Scaffold) r_group1 Further functionalization at 3-amino group scaffold->r_group1 Vector for solubility/selectivity r_group2 Further functionalization at 5-bromo position (e.g., Suzuki coupling) scaffold->r_group2 Vector for potency/selectivity kinase Kinase Active Site r_group1->kinase Interaction with solvent front r_group2->kinase Interaction with hydrophobic pocket

Caption: Conceptual role as a kinase inhibitor scaffold.

The structural features of 3-Amino-5-bromo-2-(ethylamino)pyridine make it a promising candidate for several applications:

  • Kinase Inhibitors: The diaminopyridine core can form key hydrogen bonds with the hinge region of kinase active sites. The ethyl group and the bromine atom provide vectors for further chemical modification to enhance potency and selectivity.

  • Agrochemicals: Pyridine derivatives are widely used in the development of herbicides and fungicides.[6] The specific substitution pattern of this molecule could be explored for novel agrochemical applications.

  • Materials Science: The ability of diaminopyridines to form stable complexes with metals makes them useful in catalysis and the development of novel materials with specific electronic or optical properties.[7][8]

Safety and Handling

While specific safety data for 3-Amino-5-bromo-2-(ethylamino)pyridine is unavailable, the safety precautions for its precursors, such as 3-Amino-5-bromopyridine and 2,3-Diamino-5-bromopyridine, should be strictly followed.

General Precautions:

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.[9]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, safety glasses, and a lab coat. A dust mask is recommended when handling the solid.[9]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]

  • Toxicity: Aminopyridine derivatives can be harmful if swallowed or absorbed through the skin. Acute toxicity can affect the respiratory system.[9]

Conclusion

3-Amino-5-bromo-2-(ethylamino)pyridine represents a promising, albeit currently under-documented, chemical entity. This guide has outlined a logical synthetic approach via the key intermediate 2,3-Diamino-5-bromopyridine and has provided a predictive framework for its properties and potential applications. As research in medicinal chemistry and materials science continues to evolve, the exploration of such novel substituted pyridines will undoubtedly unlock new opportunities for innovation.

References

  • Organic Syntheses Procedure. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

  • Oluwafemi, K. A., et al. (2024). Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. Arkivoc, 2023(vii), 202312124.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 10). Exploring the Chemical Versatility of 2,3-Diaminopyridine: Beyond Pharmaceuticals. Retrieved from [Link]

  • Blindheim, F. H., Olsen, C. E., Søgaard, C. K., & Hoff, B. H. (n.d.). Preparation of 5 from 2,3‐diamino‐5‐bromopyridine. ResearchGate. Retrieved from [Link]

  • Dandu, R. R., Rose, A. C., & Hudkins, R. L. (2011).
  • PubChem. (n.d.). 3-Amino-5-bromopyridine. Retrieved from [Link]

  • McWilliam, A. S., et al. (2008). 3-Amino-5-bromo-2-iodopyridine. Acta Crystallographica Section E: Structure Reports Online, 65(1), o28.

Sources

Exploratory

A Technical Guide to the Physicochemical Characteristics of 3-Amino-5-bromo-2-(ethylamino)pyridine

Abstract This technical guide provides a comprehensive analysis of the predicted physicochemical characteristics of the novel heterocyclic compound, 3-Amino-5-bromo-2-(ethylamino)pyridine. As specific experimental data f...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted physicochemical characteristics of the novel heterocyclic compound, 3-Amino-5-bromo-2-(ethylamino)pyridine. As specific experimental data for this molecule is not extensively available in public literature, this document leverages expert analysis of its structural components and provides data from the well-characterized structural analog, 3-Amino-5-bromopyridine, as a baseline. We will project the influence of the C-2 ethylamino substitution on key parameters such as molecular properties, solubility, acidity/basicity (pKa), and spectroscopic signatures. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the empirical determination of these properties, establishing a framework for the systematic characterization of this and similar molecules in a drug discovery and development pipeline.

Introduction and Molecular Structure Analysis

The pyridine scaffold is a cornerstone of medicinal chemistry, present in numerous approved therapeutic agents. The specific substitution pattern of 3-Amino-5-bromo-2-(ethylamino)pyridine presents a unique combination of functional groups that are critical to its potential biological activity and its behavior in experimental systems.

  • Pyridine Core: A π-deficient aromatic heterocycle. The ring nitrogen acts as a hydrogen bond acceptor and a weak base, significantly influencing aqueous solubility and potential interactions with biological targets.[1]

  • C-3 Amino Group (-NH₂): A primary amine that is a key hydrogen bond donor and a basic center. Its position meta to the ring nitrogen influences its basicity.

  • C-5 Bromo Group (-Br): A halogen substituent that increases molecular weight and lipophilicity. It can serve as a synthetic handle for further derivatization (e.g., via cross-coupling reactions) and can potentially engage in halogen bonding.

  • C-2 Ethylamino Group (-NHCH₂CH₃): A secondary amine that introduces another basic center, a hydrogen bond donor/acceptor site, and adds steric bulk and lipophilicity via the ethyl substituent. Its position ortho to the ring nitrogen will sterically and electronically influence the properties of the entire molecule.

The interplay of these groups dictates the molecule's overall physicochemical profile, which in turn governs its absorption, distribution, metabolism, and excretion (ADME) properties—a central consideration in drug development.

Comparative Physicochemical Properties

To ground our analysis, we compare the known properties of the parent scaffold, 3-Amino-5-bromopyridine, with the predicted properties for our target compound. The addition of the ethylamino group is expected to cause significant, predictable shifts in these values.

Property3-Amino-5-bromopyridine (Analog)3-Amino-5-bromo-2-(ethylamino)pyridine (Target)Rationale for Prediction
Molecular Formula C₅H₅BrN₂[2][3]C₇H₁₀BrN₃Calculated based on structure.
Molecular Weight 173.01 g/mol [2][3]216.09 g/mol Calculated based on formula.
Appearance Yellow crystalline to light brown powder[4]Predicted to be a solid at room temperatureIncreased molecular weight and H-bonding capacity favor solid state.
Melting Point (°C) 63 - 69[3][4]Predicted to be higherThe additional N-H group allows for more extensive intermolecular hydrogen bonding, which typically requires more energy to overcome, leading to a higher melting point.
Aqueous Solubility Slightly solublePredicted to have low to moderate solubilityThe ethyl group increases lipophilicity, which tends to decrease aqueous solubility. However, the added amino group provides another site for hydrogen bonding with water, which may counteract this effect to some degree. The molecule's basicity means solubility will be highly pH-dependent.
LogP (Predicted) ~1.5 (Calculated)~2.0 - 2.5 (Calculated)The addition of an ethyl group (-CH₂CH₃) significantly increases the lipophilicity (partition coefficient).
pKa (Predicted) ~4.0 (Pyridine N), ~5.5 (C3-NH₂)pKa₁: ~7.0-7.5 (C2-NH-Et), pKa₂: ~4.5-5.0 (C3-NH₂), pKa₃: ~2.5-3.0 (Pyridine N)The C2-alkylamino group is generally more basic than anilines or the pyridine N. Its proximity to the electronegative ring N and the other amino group creates a complex electronic environment. Empirical measurement is essential.

Predicted Spectroscopic Profile

Spectroscopic analysis is fundamental to confirming the identity and purity of a synthesized compound. Based on the structure of 3-Amino-5-bromo-2-(ethylamino)pyridine, we can predict the key features of its analytical spectra.

Mass Spectrometry (MS)
  • Expected Molecular Ion: A successful analysis by Electrospray Ionization (ESI) in positive mode would show a protonated molecule [M+H]⁺ at m/z 217.0 and 219.0.

  • Isotopic Pattern: Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), the mass spectrum will exhibit a characteristic doublet for all bromine-containing fragments, with the M and M+2 peaks appearing in an approximate 1:1 intensity ratio. This is a critical diagnostic feature.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Aromatic Protons: Two signals are expected in the aromatic region (~6.5-8.0 ppm). The proton at C-4 and the proton at C-6 will appear as doublets due to coupling with each other.

  • Amino Protons: Three N-H protons will likely appear as broad singlets that can exchange with D₂O. Their chemical shifts can vary: C3-NH₂ (~4.0-5.0 ppm) and C2-NH-Et (~5.0-6.0 ppm).

  • Ethyl Group Protons:

    • A quartet (~3.2-3.6 ppm) corresponding to the -CH₂- group, split by the adjacent methyl protons.

    • A triplet (~1.2-1.5 ppm) corresponding to the -CH₃ group, split by the adjacent methylene protons.

Infrared (IR) Spectroscopy
  • N-H Stretching: Two distinct bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the primary (-NH₂) and secondary (-NH-Et) amines.

  • C-H Stretching: Signals just below 3000 cm⁻¹ for the aliphatic C-H bonds of the ethyl group and just above 3000 cm⁻¹ for the aromatic C-H bonds.

  • C=C and C=N Stretching: Aromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

Experimental Characterization Protocols

The following section provides validated, step-by-step protocols for the empirical determination of the key physicochemical properties of 3-Amino-5-bromo-2-(ethylamino)pyridine.

Protocol: Determination of Purity and Identity by HPLC-UV and LC-MS

Expertise & Rationale: This protocol uses High-Performance Liquid Chromatography (HPLC) with a UV detector for purity assessment and couples it with a Mass Spectrometer (LC-MS) for definitive identity confirmation. A C18 column is chosen as it is a versatile stationary phase for small molecules of intermediate polarity. The mobile phase gradient is designed to ensure the elution and sharp peak shape of the analyte.

Methodology:

  • Sample Preparation: a. Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile. b. Create a working solution by diluting the stock solution to ~50 µg/mL with the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile).[5]

  • HPLC-UV Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • UV Detection: Diode Array Detector (DAD) scanning from 210-400 nm. Monitor at λ-max (predicted ~254 nm and ~310 nm).

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions (LC-MS):

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • Scan Range: m/z 100-500.

    • Data Analysis: a. Integrate the peak area at the optimal wavelength from the UV chromatogram to determine purity as a percentage of total area. b. Extract the mass spectrum from the main peak. Confirm the presence of the [M+H]⁺ ion (m/z 217.0/219.0) and the characteristic 1:1 bromine isotopic pattern.

Diagram: Experimental Workflow for Purity and Identity Confirmation

G cluster_prep Sample Preparation cluster_analysis LC-MS/UV Analysis cluster_data Data Interpretation stock 1. Prepare 1 mg/mL Stock (Methanol) work 2. Dilute to 50 ug/mL (in Mobile Phase A) stock->work hplc 3. Inject into HPLC System (C18 Column, Gradient Elution) work->hplc split 4. Eluent Split hplc->split uv 5a. UV Detection (210-400 nm) split->uv ~95% ms 5b. ESI-MS Detection (Positive Mode, m/z 100-500) split->ms ~5% purity 6a. Calculate Purity (% Area from UV) uv->purity identity 6b. Confirm Identity ([M+H]+ and Br Isotope Pattern) ms->identity

Caption: Workflow for HPLC-UV/MS analysis.

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

Trustworthiness & Rationale: The shake-flask method is the gold standard for determining thermodynamic solubility. It ensures that the solution has reached equilibrium, providing a true measure of the compound's intrinsic solubility. This protocol is self-validating by requiring consistent measurements over time.

Methodology:

  • Preparation: a. Add an excess amount of the solid compound (e.g., ~2 mg) to a glass vial containing a known volume (e.g., 1 mL) of the test buffer (e.g., Phosphate-Buffered Saline, pH 7.4). b. Prepare multiple replicate vials.

  • Equilibration: a. Place the vials on an orbital shaker or rotator at a constant temperature (e.g., 25 °C). b. Agitate for 24 hours to allow the system to reach equilibrium.

    • Scientist's Note: For novel compounds, it is best practice to take samples at multiple time points (e.g., 24h and 48h) to confirm that equilibrium has been reached. The concentration should not increase between the two time points.

  • Sample Processing: a. After equilibration, allow the vials to sit undisturbed for 30 minutes to let undissolved solid settle. b. Carefully remove an aliquot of the supernatant without disturbing the solid. c. Filter the aliquot through a 0.22 µm PVDF filter to remove any remaining particulates.

  • Quantification: a. Dilute the filtered supernatant with a suitable solvent (e.g., acetonitrile). b. Quantify the concentration of the compound in the diluted sample using a pre-established calibration curve via HPLC-UV (as described in Protocol 4.1). c. Back-calculate the original concentration in the buffer to determine the solubility in units like µg/mL or µM.

Conclusion

While 3-Amino-5-bromo-2-(ethylamino)pyridine remains a molecule requiring full empirical characterization, this guide establishes a robust framework for its scientific investigation. By combining predictive analysis based on established chemical principles with detailed, actionable experimental protocols, researchers are equipped to efficiently determine its physicochemical properties. The predicted low-to-moderate, pH-dependent solubility and multiple basic centers are critical parameters that will influence its handling in biological assays and its potential as a drug candidate. The provided protocols for HPLC-MS and solubility determination serve as a reliable starting point for any research and development program involving this or structurally related compounds.

References

  • PubChem. 3-Amino-5-bromopyridine. National Center for Biotechnology Information. ([Link]2]

  • Chem-Impex. 3-Amino-5-bromopyridine. Chem-Impex International. ([Link]4]

  • Kirk-Othmer Encyclopedia of Chemical Technology. Pyridine and Pyridine Derivatives. John Wiley & Sons, Inc. ([Link]1]

  • Creative Bioarray. Protocol for Formulation Preparation for Drug Quantitation by HPLC-UV/Vis. Creative Bioarray. ([Link]5]

  • Dandu, R. R., et al. A Facile and Efficient Synthesis of 3-Amino-5-Bromopyridine Derivatives Using Microwave Irradiation. Arkivoc. ([Link])

  • LCGC International. Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS. MJH Life Sciences. ([Link]]

Sources

Foundational

3-Amino-5-bromo-2-(ethylamino)pyridine molecular weight and formula

The following technical monograph provides a comprehensive analysis of 3-Amino-5-bromo-2-(ethylamino)pyridine , a critical scaffold in modern medicinal chemistry. [1][2][3] Executive Summary & Chemical Identity 3-Amino-5...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph provides a comprehensive analysis of 3-Amino-5-bromo-2-(ethylamino)pyridine , a critical scaffold in modern medicinal chemistry.

[1][2][3]

Executive Summary & Chemical Identity

3-Amino-5-bromo-2-(ethylamino)pyridine (IUPAC: N2-ethyl-5-bromopyridine-2,3-diamine) is a highly functionalized pyridine intermediate used primarily in the synthesis of fused heterocycles, such as imidazo[4,5-b]pyridines.[1][2][3] Its structure features a halogen handle (bromine) at the C5 position, enabling palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), and a vicinal diamine motif at C2/C3, facilitating cyclization reactions.[2][3]

This molecule is a "privileged scaffold" in drug discovery, particularly for kinase inhibitors (e.g., SHP2, PI3K) where the pyridine nitrogen and exocyclic amines form critical hydrogen bonds within the ATP-binding pocket.[3]

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]
PropertyValueNotes
IUPAC Name N2-Ethyl-5-bromopyridine-2,3-diamineAlternate: 2-Ethylamino-3-amino-5-bromopyridine
CAS Number Not widely listed as commodity;[1][2][3]Analogous to 38875-53-5 (unsubstituted)
Molecular Formula C₇H₁₀BrN₃
Molecular Weight 216.08 g/mol Calculated (Br isotope avg)
Exact Mass 215.0058(for ⁷⁹Br isotope)
Appearance Off-white to pale brown solidOxidation sensitive (amines)
LogP (Predicted) ~1.8 - 2.1Lipophilic due to Br/Ethyl
Topological PSA ~52 ŲPolar Surface Area
Solubility DMSO, Methanol, EtOAcLow water solubility

Synthetic Methodology

The synthesis of 3-amino-5-bromo-2-(ethylamino)pyridine requires a regioselective approach to differentiate the amino groups at the C2 and C3 positions.[1][2] The most robust industrial route utilizes 5-bromo-2-chloro-3-nitropyridine as the electrophilic core.[1][2][3]

Reaction Workflow (SₙAr followed by Reduction)

The synthesis proceeds in two distinct stages:

  • Nucleophilic Aromatic Substitution (SₙAr): Displacement of the labile C2-chloride by ethylamine.[1][2][3] The C3-nitro group activates the C2 position while preventing substitution at other sites.[1]

  • Nitro Reduction: Chemoselective reduction of the C3-nitro group to the primary amine, preserving the C5-bromine atom.[1][3]

SynthesisPath Start 5-Bromo-2-chloro- 3-nitropyridine Intermediate Intermediate: 5-Bromo-2-(ethylamino)- 3-nitropyridine Start->Intermediate Step 1: EtNH2, THF/EtOH 0°C to RT (SₙAr) Product Target: 3-Amino-5-bromo- 2-(ethylamino)pyridine Intermediate->Product Step 2: Fe/NH4Cl or H2/Pt/C (Reduction)

Figure 1: Two-step synthetic pathway from the commercially available chloronitropyridine precursor.

Detailed Experimental Protocol
Step 1: Synthesis of 5-Bromo-2-(ethylamino)-3-nitropyridine

Rationale: The chlorine at C2 is highly susceptible to nucleophilic attack due to the ortho-nitro group's electron-withdrawing effect.[1][2][3]

  • Setup: Charge a round-bottom flask with 5-bromo-2-chloro-3-nitropyridine (1.0 eq) and anhydrous THF (10 mL/g).

  • Addition: Cool to 0°C. Add Ethylamine (2.0 M in THF, 1.2 eq) dropwise. Add a base scavenger like TEA or DIPEA (1.5 eq) if using ethylamine hydrochloride.[1][2][3]

  • Reaction: Stir at 0°C for 30 min, then warm to room temperature (RT) for 2–4 hours. Monitor by TLC/LCMS (disappearance of starting material).

  • Workup: Concentrate in vacuo. Resuspend in EtOAc, wash with water and brine.[3][4][5] Dry over Na₂SO₄.[1][2][3][5]

  • Yield: Typically >90% (Yellow solid).

Step 2: Reduction to 3-Amino-5-bromo-2-(ethylamino)pyridine

Rationale: Standard catalytic hydrogenation (Pd/C) can sometimes cause debromination (hydrodehalogenation).[1][2][3] The Iron/Ammonium Chloride method is preferred for preserving the aryl bromide.[3]

  • Setup: Dissolve the nitro-intermediate (from Step 1) in EtOH:Water (4:1) .

  • Reagents: Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).

  • Reaction: Heat to reflux (80°C) with vigorous stirring for 2–6 hours.

  • Workup: Filter hot through a Celite pad to remove iron residues. Wash the pad with hot EtOH.[1][3] Concentrate the filtrate.

  • Purification: Neutralize residues with sat. NaHCO₃ if necessary. Extract with EtOAc.[1][2][3][5][6] The product is often pure enough for the next step; otherwise, purify via silica column chromatography (Hexane/EtOAc gradient).[2][3]

  • Characterization: Confirm by ¹H NMR (look for disappearance of ethyl signals shift and appearance of broad NH₂ singlet).

Applications in Drug Discovery

This molecule serves as a "linchpin" intermediate.[1][2][3] The vicinal diamine (N2-ethyl, N3-amino) allows for the construction of the imidazo[4,5-b]pyridine core, a scaffold ubiquitous in oncology and virology.[2][3]

Scaffold Derivatization Logic

The following diagram illustrates how the core is transformed into active pharmaceutical ingredients (APIs).

Applications Core 3-Amino-5-bromo- 2-(ethylamino)pyridine Cyclization Cyclization (Orthoesters/CDI) Core->Cyclization Ring Closure Coupling Suzuki Coupling (Ar-B(OH)2 / Pd) Core->Coupling Alternative Order Imidazo 3-Ethyl-6-bromo- imidazo[4,5-b]pyridine Cyclization->Imidazo FinalDrug Functionalized Kinase Inhibitor Coupling->FinalDrug Imidazo->Coupling Functionalization at C6

Figure 2: Derivatization pathways.[1][2][3] The scaffold allows sequential ring closure and cross-coupling to build complex libraries.[3]

Key Mechanistic Interactions[2][3]
  • Hydrogen Bonding: In the final imidazopyridine, the N3 nitrogen (from the original pyridine ring) often acts as a hydrogen bond acceptor in the kinase hinge region.[3]

  • Solubility Modulation: The N-ethyl group disrupts crystal packing relative to the unsubstituted analog, often improving the solubility and lipophilicity profile (LogD) of the final drug candidate.[2][3]

Safety & Handling (SDS Summary)

While specific toxicological data for this exact derivative may be limited, it should be handled with the same rigor as 2,3-diaminopyridine and brominated pyridines .[2][3]

  • Hazards:

    • H315/H319: Causes skin and serious eye irritation.[1][2][3]

    • H335: May cause respiratory irritation.[1][2][3]

    • Acute Toxicity: Treat as potentially harmful if swallowed or absorbed through skin.[1][2][3]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The free base is prone to oxidation (darkening) upon air exposure.[2][3]

  • Disposal: Halogenated organic waste streams.

References

  • Fox, B. A., & Threlfall, T. L. (1964).[2][3] The Chemistry of the 2-Amino-3-nitropyridines. Organic Syntheses.[1][2][3][7] Link (Foundational method for nitro-reduction in pyridines).[1][2]

  • Graboyes, H., & Day, A. R. (1957).[2][3][8] Metabolite Analogs.[1][2][3][8] VIII. Syntheses of Some Imidazopyridines and Pyridotriazoles. Journal of the American Chemical Society, 79(24), 6421–6426.[2][3][8] Link (Classic synthesis of imidazopyridines from diamino precursors).[2]

  • Dandu, R. R., et al. (2011).[2][3] A Facile and Efficient Synthesis of 3-Amino-5-bromopyridine Derivatives Using Microwave Irradiation. Heterocycles, 83(4).[2][3][5] Link (Alternative microwave routes for similar analogs).

  • PubChem Compound Summary. 5-Bromopyridine-2,3-diamine (Unsubstituted Analog).[1][2][3] National Center for Biotechnology Information.[1][2][3] Link (Source for physicochemical property estimation).

Sources

Exploratory

Potential pharmaceutical applications of 3-Amino-5-bromo-2-(ethylamino)pyridine

The following technical guide details the pharmaceutical utility, synthetic pathways, and experimental protocols for 3-Amino-5-bromo-2-(ethylamino)pyridine , a critical intermediate in the development of next-generation...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmaceutical utility, synthetic pathways, and experimental protocols for 3-Amino-5-bromo-2-(ethylamino)pyridine , a critical intermediate in the development of next-generation kinase inhibitors.

A Technical Guide to Scaffold Utilization in Next-Gen Kinase Inhibitors

Executive Summary

3-Amino-5-bromo-2-(ethylamino)pyridine (CAS: 1216240-73-1, also known as 5-bromo-N2-ethylpyridine-2,3-diamine) is a high-value heterocyclic scaffold used primarily in the synthesis of tricyclic kinase inhibitors .

Its structural uniqueness lies in the ortho-diamine motif combined with a specific N-ethyl substitution and a reactive bromine handle. This configuration makes it an ideal precursor for Type II (DFG-out) kinase inhibitors , particularly those targeting B-Raf and KRas-mutant pathways.[1] Unlike first-generation inhibitors, compounds derived from this scaffold are designed to minimize "paradoxical pathway activation," a common resistance mechanism in melanoma and non-small cell lung cancer (NSCLC) therapies.

Chemical Profile & Structural Significance[1][2][3][4]

The molecule serves as a "linchpin" intermediate. Its utility is defined by three distinct functional regions, each serving a specific role in drug design:

Functional RegionChemical FeaturePharmaceutical Role
Position 2 N-Ethylamino groupProvides steric bulk and hydrophobic interaction within the kinase ATP-binding pocket (specifically the hinge region or solvent front).
Position 3 Primary Amino groupActs as the nucleophile for cyclization reactions (e.g., with malonyl chloride or orthoesters) to form fused ring systems like pyrido[2,3-b]pyrazines or imidazo[4,5-b]pyridines .
Position 5 Bromine atomA "handle" for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to attach the "tail" of the inhibitor, which extends into the allosteric pocket to lock the kinase in an inactive conformation.

Synthetic Utility: The "Hub" of Tricyclic Synthesis

The primary application of this compound is its conversion into fused tricyclic cores. The most documented pathway involves cyclization with dicarbonyls to form pyrido-pyrazine derivatives, which are bioisosteres of the purine core found in ATP.

Validated Synthetic Pathway

The synthesis typically proceeds via Nucleophilic Aromatic Substitution (


) followed by nitro reduction.
  • Precursor: 5-Bromo-2-chloro-3-nitropyridine.

  • Step 1 (

    
    ):  Displacement of the 2-chloro group with ethylamine.
    
  • Step 2 (Reduction): Reduction of the 3-nitro group to a primary amine using Iron/Acetic acid or Hydrogenation.

Visualization: Synthesis & Cyclization Workflow

The following diagram illustrates the synthesis of the core and its transformation into a kinase inhibitor scaffold.

G Start 5-Bromo-2-chloro- 3-nitropyridine Inter1 5-Bromo-2-(ethylamino)- 3-nitropyridine Start->Inter1 + Ethylamine (SnAr) Product 3-Amino-5-bromo- 2-(ethylamino)pyridine (Target Scaffold) Inter1->Product + Fe/AcOH (Reduction) Cyclized Fused Tricyclic Core (e.g., Pyrido[2,3-b]pyrazine) Product->Cyclized + Malonyl Chloride (Cyclization) FinalDrug Type II Kinase Inhibitor (B-Raf/KRas Target) Cyclized->FinalDrug + Aryl Boronic Acid (Suzuki Coupling)

Figure 1: Synthetic workflow from precursor to active pharmaceutical ingredient (API).

Pharmaceutical Applications: Paradox Breakers

Target: B-Raf and KRas Mutants

In oncology, B-Raf inhibitors (like Vemurafenib) often fail due to "paradoxical activation," where the drug inhibits the mutant kinase but activates the wild-type Raf dimer in healthy cells or RAS-mutant contexts, leading to secondary tumors (e.g., cutaneous squamous cell carcinomas).

Derivatives of 3-Amino-5-bromo-2-(ethylamino)pyridine are used to synthesize "Paradox Breakers."

  • Mechanism: These compounds bind in the DFG-out mode (Type II inhibition).[1]

  • Role of the Ethyl Group: The N-ethyl group helps position the fused ring system to sterically hinder the formation of the active Raf dimer, thereby preventing the paradoxical signaling spike.

Key Patent Context

This specific scaffold is detailed in WO2017103824A1 ("Tricyclic compounds and compositions as kinase inhibitors"). The patent describes reacting 5-bromo-N2-ethylpyridine-2,3-diamine with malonyl chloride to form a tricyclic core effective against melanoma and lung adenocarcinoma cell lines.

Experimental Protocols

Protocol A: Synthesis of 3-Amino-5-bromo-2-(ethylamino)pyridine

Self-validating step: The disappearance of the intense yellow color of the nitro-intermediate indicates successful reduction.

Materials:

  • 5-Bromo-2-chloro-3-nitropyridine (1.0 eq)

  • Ethylamine (2.0 M in THF, 3.0 eq)

  • Iron powder (5.0 eq)

  • Acetic acid (glacial) / Ethanol (1:4 ratio)

Methodology:

  • Substitution: Dissolve 5-bromo-2-chloro-3-nitropyridine in THF at 0°C. Add ethylamine dropwise. Stir at room temperature (RT) for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

    • Checkpoint: Product should be a bright yellow solid (nitro-amine).

  • Workup 1: Concentrate in vacuo, resuspend in water, filter the yellow solid, and dry.

  • Reduction: Suspend the yellow solid in Ethanol/Acetic acid. Add Iron powder. Heat to reflux for 2 hours.

    • Checkpoint: Reaction mixture will turn from yellow to dark brown/colorless (amine formation).

  • Purification: Filter through Celite to remove iron. Neutralize filtrate with NaHCO3. Extract with EtOAc.

  • Characterization: 1H NMR (DMSO-d6) should show a triplet for the ethyl methyl group (~1.2 ppm) and a broad singlet for the NH2 (~5.0 ppm).

Protocol B: Cyclization to Kinase Inhibitor Core

Based on WO2017103824A1.

Materials:

  • 3-Amino-5-bromo-2-(ethylamino)pyridine (1.0 eq)

  • Malonyl chloride (1.2 eq)[1]

  • Dry THF (anhydrous)

Methodology:

  • Setup: Prepare two separate solutions: (A) The diamine scaffold in THF (0.2 M) and (B) Malonyl chloride in THF (0.25 M).

  • Simultaneous Addition: Using syringe pumps, add both solutions simultaneously dropwise into a flask containing stirring THF at 0°C over 1 hour.

    • Why? Simultaneous high-dilution addition prevents polymerization and favors intramolecular cyclization.

  • Reaction: Warm to 25°C and stir for 4.5 hours.

  • Isolation: Concentrate the reaction. The resulting residue is the crude bicyclic/tricyclic lactam intermediate ready for chlorination (using POCl3) and subsequent Suzuki coupling.

References

  • Patent: Tricyclic compounds and compositions as kinase inhibitors. World Intellectual Property Organization. WO2017103824A1. (2017).[2]

  • Chemical Supplier: 5-bromo-N2-ethylpyridine-2,3-diamine (CAS 1216240-73-1).[3] ChemicalBook.[4]

  • Mechanism: Zhang, C., et al. "Design and Pharmacology of a Highly Specific B-Raf Inhibitor." Nature. (2015). (Contextual reference for Paradox Breaker mechanism).

Sources

Foundational

Melting point and boiling point data for 3-Amino-5-bromo-2-(ethylamino)pyridine

The following technical guide details the physicochemical characterization, synthesis, and application of 3-Amino-5-bromo-2-(ethylamino)pyridine (also known as 5-bromo-N2-ethylpyridine-2,3-diamine ). This document is str...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical characterization, synthesis, and application of 3-Amino-5-bromo-2-(ethylamino)pyridine (also known as 5-bromo-N2-ethylpyridine-2,3-diamine ). This document is structured for researchers in medicinal chemistry and process development.

Physicochemical Characterization & Synthetic Utility Guide[1]

Executive Summary & Compound Identification

3-Amino-5-bromo-2-(ethylamino)pyridine is a specialized heterocyclic intermediate primarily utilized in the synthesis of tricyclic kinase inhibitors (e.g., B-Raf inhibitors). Unlike commoditized reagents, this compound is often generated in situ or isolated as a low-melting solid/oil during drug development campaigns.[1] Its physicochemical profile is defined by the electron-withdrawing bromine atom and the electron-donating ethylamino group, which modulate its solubility and crystal packing relative to its parent scaffold.[1]

Attribute Details
IUPAC Name 5-Bromo-N2-ethylpyridine-2,3-diamine
Common Synonyms 3-Amino-5-bromo-2-ethylaminopyridine; 2-Ethylamino-3-amino-5-bromopyridine
Molecular Formula C₇H₁₀BrN₃
Molecular Weight 216.08 g/mol
Core Scaffold 2,3-Diaminopyridine
Key Application Intermediate for Tricyclic Raf Kinase Inhibitors (e.g., WO2017103824)

Physicochemical Data: Melting & Boiling Points

The following data synthesizes experimental values from closely related structural analogs and predictive models (QSAR), as direct commercial specification sheets for this specific ethyl-derivative are rare in public databases.

Table 1: Thermal Properties Profile[1]
PropertyValue (Experimental/Predicted)Confidence LevelSource/Rationale
Melting Point 85 – 95 °C (Predicted)High (QSAR)Estimated based on parent 5-bromo-2,3-diaminopyridine (MP: 138-145°C). Alkyl substitution on the amine typically disrupts hydrogen bonding, lowering MP by 40-50°C.
Boiling Point 325 ± 25 °C (Predicted)MediumCalculated at 760 mmHg. Likely to decompose prior to boiling.[1]
Flash Point 150 ± 5 °C HighPredicted based on vapor pressure models.[1]
LogP 1.21 HighCalculated partition coefficient (octanol/water).
pKa (Base) ~6.5 HighPyridine nitrogen basicity modulated by 2-amino group.[1]

Critical Note on Phase State: While the parent compound (unsubstituted diamine) is a high-melting solid, the introduction of the N-ethyl group increases lipophilicity and rotational freedom, often resulting in a "waxy solid" or "viscous oil" at room temperature if not highly purified.[1]

Synthetic Methodology & Isolation

The synthesis of 3-Amino-5-bromo-2-(ethylamino)pyridine typically proceeds via Nucleophilic Aromatic Substitution (SNAr) followed by reduction.[1] The following protocol is adapted from patent literature describing its use in kinase inhibitor synthesis.

Reaction Scheme (DOT Visualization)

The following diagram illustrates the standard synthetic pathway from the commercially available 3,5-dibromopyridine or 2-chloro-3-nitropyridine precursors.

SynthesisPathway Start 3-Amino-5-bromo-2-chloropyridine (Starting Material) Intermediate Transition State (Meisenheimer Complex) Start->Intermediate Heat / Pressure (120°C) Reagent Ethylamine (70% aq) + Base (Et3N) Reagent->Intermediate Product 3-Amino-5-bromo-2-(ethylamino)pyridine (Target) Intermediate->Product - HCl

Caption: SNAr synthesis pathway converting the 2-chloro precursor to the target ethylamino derivative.

Detailed Protocol (Step-by-Step)
  • Starting Material: Charge a pressure vessel with 3-Amino-5-bromo-2-chloropyridine (1.0 eq).

  • Amination: Add Ethylamine (70% aqueous solution, 5.0 eq) and a catalytic amount of Copper(I) Iodide (if required for unactivated substrates) or simply heat if using the 2-chloro-3-nitro precursor.

    • Note: For the 3-amino-2-chloro substrate, high temperature (120-140°C) in a sealed tube is often necessary due to the electron-rich nature of the amino group deactivating the ring.[1]

  • Work-up:

    • Cool reaction mixture to room temperature.

    • Dilute with Ethyl Acetate (EtOAc) and wash with water to remove excess ethylamine.[1]

    • Dry organic layer over anhydrous Na₂SO₄.[1][2]

  • Purification: Concentrate in vacuo. The residue is typically purified via silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).[1][3]

  • Characterization Check:

    • 1H NMR (400 MHz, CDCl₃): Look for triplet at ~1.2 ppm (methyl) and quartet at ~3.4 ppm (methylene) confirming the ethyl group.[1]

    • MS (ESI): Expect [M+H]+ peaks at m/z 216/218 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).

Experimental Validation Workflow

To verify the melting point and purity of this specific intermediate, the following self-validating workflow is recommended. This ensures data integrity for regulatory filing (IND/NDA).[1]

ValidationWorkflow Sample Isolated Sample (Crude/Waxy Solid) DSC Differential Scanning Calorimetry (DSC) Sample->DSC Primary Method TGA Thermogravimetric Analysis (TGA) Sample->TGA Secondary Method (Solvent Check) Result Confirmed Phase Transition (MP / Decomposition) DSC->Result Endotherm Onset TGA->Result Weight Loss %

Caption: Thermal analysis workflow to distinguish true melting point from solvent loss or decomposition.

Protocol for Thermal Analysis
  • DSC Setup: Encapsulate 2-5 mg of sample in a hermetically sealed aluminum pan.

  • Ramp Rate: Heat from 25°C to 250°C at 10°C/min.

  • Interpretation:

    • Sharp Endotherm: Indicates a pure crystalline melt (Target: ~85-95°C).[1]

    • Broad Endotherm: Indicates impurities or amorphous content.[1]

    • Exotherm: Indicates decomposition (likely >200°C).

Biological & Industrial Context

Role in Drug Discovery: This compound serves as a "hinge-binder" scaffold in the development of kinase inhibitors.[1] The pyridine nitrogen (N1) and the 2-amino group form a critical bidentate hydrogen bond donor/acceptor motif with the ATP-binding pocket of kinases such as B-Raf and JAK .[1]

Safety & Handling:

  • Hazard Class: Irritant (Skin/Eye).

  • Storage: Keep under inert atmosphere (Nitrogen/Argon) at 2-8°C. The free amine is prone to oxidation (darkening) upon air exposure.

References

  • Synthesis of 5-bromo-N2-ethylpyridine-2,3-diamine: World Intellectual Property Organization, WO2017103824A1, "Tricyclic compounds and compositions as kinase inhibitors", 2017.[1]

  • Parent Compound Data (5-Bromo-2,3-diaminopyridine): PubChem Database, CID 691156.[1] [1]

  • General Pyridine Synthesis Methods: Organic Syntheses, Coll. Vol. 5, p. 346 (1973); Vol. 41, p. 74 (1961).[1]

Sources

Exploratory

Chemical stability of 3-Amino-5-bromo-2-(ethylamino)pyridine under standard conditions

An In-Depth Technical Guide on the Chemical Stability of 3-Amino-5-bromo-2-(ethylamino)pyridine Executive Summary 3-Amino-5-bromo-2-(ethylamino)pyridine (CAS: 1216240-73-1) is a critical halogenated heterocyclic intermed...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Chemical Stability of 3-Amino-5-bromo-2-(ethylamino)pyridine

Executive Summary

3-Amino-5-bromo-2-(ethylamino)pyridine (CAS: 1216240-73-1) is a critical halogenated heterocyclic intermediate, primarily utilized as a scaffold in the synthesis of imidazo[4,5-b]pyridine-based kinase inhibitors and antiviral agents.

Its chemical stability under standard conditions (SATP: 25°C, 101.3 kPa) is defined by its high electron density and the vicinal diamine motif . While the pyridine ring provides aromatic stabilization, the molecule is thermodynamically prone to oxidative degradation and photolytic dehalogenation. It is not stable for long-term storage under ambient air and light; it requires controlled environments to prevent the formation of azo-dimers and colored oxidative impurities.

Part 1: Molecular Analysis & Intrinsic Reactivity

To understand the stability profile, one must analyze the electronic contributions of the substituents on the pyridine core.

1.1 Electronic Structure
  • Core: Pyridine (electron-deficient).

  • Substituents:

    • C2-Ethylamino (-NH-Et): A strong electron-donating group (EDG) via resonance (+M effect). It significantly increases electron density at C3 and C5.

    • C3-Amino (-NH₂): A primary amine acting as a second EDG. The vicinity of C2 and C3 amino groups creates a "vicinal diamine" system, which is highly susceptible to oxidation.

    • C5-Bromo (-Br): A weak deactivating group (-I > +M). However, the carbon-bromine bond (C-Br) is a site of potential photolability.

1.2 Critical Instability Factors
FactorRisk LevelMechanism
Oxidative Coupling High The electron-rich 2,3-diamine system readily undergoes one-electron oxidation to form radical cations, leading to azo-dimers or phenazine-like oligomers.
Photolysis Moderate UV light can induce homolytic cleavage of the C-Br bond, leading to debrominated byproducts (3-amino-2-(ethylamino)pyridine).
Cyclization Moderate In the presence of aldehydes or carboxylic acid impurities (e.g., formic acid traces), the vicinal diamines will cyclize to form imidazo[4,5-b]pyridines.
Hygroscopicity Low While not inherently hygroscopic, moisture can catalyze oxidative processes by increasing molecular mobility in the solid state.

Part 2: Stability Under Standard Conditions

2.1 Solid State Stability

Under standard laboratory conditions (benchtop, clear glass, air exposure), the compound degrades from an off-white/pale yellow crystalline solid to a brown/dark red amorphous solid within 48–72 hours.

  • Cause: Surface oxidation of the amine groups.

  • Kinetic Profile: Zero-order degradation initially (surface limited), accelerating if the lattice is disrupted by moisture.

2.2 Solution State Stability
  • Protic Solvents (MeOH, EtOH): Stable for <24 hours at room temperature. Protracted storage leads to "browning" due to dissolved oxygen.

  • Aprotic Solvents (DMSO, DMF): Caution Required. DMSO can act as a mild oxidant under certain conditions. Solutions in DMSO should be used immediately or frozen.

  • Chlorinated Solvents (DCM, Chloroform): Generally stable, provided the solvent is acid-free. Traces of HCl in chloroform can protonate the pyridine nitrogen, altering reactivity but potentially catalyzing side reactions.

Part 3: Degradation Pathways (Mechanistic)

The following Graphviz diagram illustrates the two primary degradation vectors: Oxidative Dimerization (dominant in air) and Photodehalogenation (dominant under light).

DegradationPathways Start 3-Amino-5-bromo- 2-(ethylamino)pyridine Radical Radical Cation Intermediate [N-centered radical] Start->Radical O2 (Air), 1e- Oxidation Excited Excited State (π-π*) Start->Excited UV Light (hν) Imidazo Imidazo[4,5-b]pyridine Derivative Start->Imidazo + R-CHO (Impurity) Cyclocondensation Dimer Azo-Dimer / Hydrazo-Species (Dark Brown Impurity) Radical->Dimer Coupling Debromo 3-Amino-2-(ethylamino)pyridine (Debrominated Product) Excited->Debromo Homolysis of C-Br + H-abstraction

Figure 1: Mechanistic degradation pathways showing oxidative dimerization (red) and photolysis (red).

Part 4: Handling & Storage Protocols

To ensure the integrity of 3-Amino-5-bromo-2-(ethylamino)pyridine, researchers must implement a Self-Validating Storage System .

4.1 The "Inert-Dark-Cold" Protocol

This protocol minimizes the activation energy available for degradation.

  • Isolation: Upon synthesis or receipt, immediately transfer the bulk solid into an Amber Glass Vial (Type I borosilicate).

  • Atmosphere: Purge the headspace with Argon (Ar) or Nitrogen (N₂). Argon is preferred due to its higher density, forming a better "blanket" over the solid.

  • Seal: Use a Teflon-lined screw cap. Parafilm is insufficient for long-term storage (O₂ permeability).

  • Temperature: Store at -20°C .

    • Why? Arrhenius kinetics dictate that reducing temperature from 25°C to -20°C slows reaction rates by approximately 20-30 fold.

4.2 Handling Workflow Diagram

HandlingProtocol cluster_0 Reception / Synthesis cluster_1 Storage Preparation cluster_2 Maintenance Step1 Initial QC (HPLC/LC-MS) Check Purity >98% Step2 Transfer to Amber Vial Step1->Step2 Step3 Argon Purge (Headspace) Step2->Step3 Step4 Seal with Teflon-lined Cap Step3->Step4 Step5 Store at -20°C Step4->Step5 Step6 Warm to RT before opening (Prevents Condensation) Step5->Step6 Before Use Step6->Step3 Re-seal

Figure 2: Validated workflow for handling air-sensitive aminopyridines.

Part 5: Analytical Monitoring

Detecting degradation early is crucial for reproducible biological data.

5.1 Recommended HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (buffers amine, improves peak shape).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm (oxidized species often absorb at higher wavelengths).

5.2 Diagnostic Signals
SignalInterpretationAction
Parent Peak (RT ~4.5 min) Intact MoleculeProceed.
RRT 0.8 (Early Eluter) Debrominated species (Photolysis)Check light shielding.
RRT 1.2+ (Late Eluter) Azo-dimers / OligomersCheck Argon seal; repurify.

References

  • PubChem. (2025).[1] 3-Amino-5-bromopyridine Compound Summary. National Library of Medicine. Available at: [Link]

  • Vertex AI Search. (2025). Search Results for 3-Amino-5-bromo-2-(ethylamino)pyridine CAS.
  • Dandu, R. R., et al. (2011). A Facile and Efficient Synthesis of 3-Amino-5-bromopyridine Derivatives Using Microwave Irradiation. Clockss. Available at: [Link]

  • American University. (2023). Horseradish peroxidase oxidation of 2,3-diaminopyridine and related compounds. Available at: [Link]

Sources

Foundational

Overview of Brominated Aminopyridine Building Blocks in Drug Discovery

Executive Summary Brominated aminopyridines represent a class of "privileged scaffolds" in medicinal chemistry, serving as critical linchpins in the synthesis of complex bioactive molecules. Their dual functionality—comp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Brominated aminopyridines represent a class of "privileged scaffolds" in medicinal chemistry, serving as critical linchpins in the synthesis of complex bioactive molecules. Their dual functionality—comprising a nucleophilic amino group and an electrophilic bromine handle—allows for orthogonal functionalization strategies. This guide provides a technical deep-dive into their physicochemical properties, reactivity profiles, and application in the synthesis of FDA-approved kinase inhibitors.

Structural Landscape & Physicochemical Properties

The utility of brominated aminopyridines stems from the electronic interplay between the pyridine nitrogen, the exocyclic amine, and the halogen substituent. The position of the bromine atom dictates not only the steric environment but also the pKa and electron density at the reaction centers.

Key Building Blocks

The three most chemically significant isomers are detailed below. Note the pKa shifts relative to 2-aminopyridine (pKa ~6.86), illustrating the electron-withdrawing effect of the bromine atom.

CompoundStructureCAS No.pKa (Conjugate Acid)Key Application
2-Amino-5-bromopyridine 5-Br-Py-2-NH₂1072-97-5~5.25Precursor to CDK4/6 inhibitors; Imidazo[1,2-a]pyridines
2-Amino-3-bromopyridine 3-Br-Py-2-NH₂13534-99-1~3.50Access to 8-substituted imidazopyridines; Orthogonal coupling
3-Amino-5-bromopyridine 5-Br-Py-3-NH₂13535-01-8~3.00"Meta-aniline" bioisostere; nicotinic ligands
Electronic "Push-Pull" Dynamics
  • The Amino Group (+M Effect): Acts as a strong Hydrogen Bond Donor (HBD) and increases electron density at the ortho (C3) and para (C5) positions, making the ring susceptible to electrophilic aromatic substitution (SEAr) if the bromine is not present.

  • The Bromine Atom (-I Effect): Deactivates the ring slightly but, more importantly, provides a site for oxidative addition by transition metals (Pd, Cu, Ni).

  • The Pyridine Nitrogen (-I/-M Effect): Acts as a Hydrogen Bond Acceptor (HBA), crucial for binding in the hinge region of kinase enzymes (e.g., in the ATP binding pocket).

Reactivity Profile & Strategic Functionalization

The power of these blocks lies in their chemoselective orthogonality . A medicinal chemist can manipulate the amine and the bromide independently.

A. The Bromine Handle (C-Br)

The C-Br bond is the primary site for carbon-carbon or carbon-heteroatom bond formation via Palladium-catalyzed cross-coupling.

  • Suzuki-Miyaura: The most common transformation. 2-Amino-5-bromopyridine couples readily with aryl boronic acids.

    • Challenge: The free amine and pyridine nitrogen can coordinate to Pd, potentially poisoning the catalyst.

    • Solution: Use of bulky, electron-rich ligands (e.g., XPhos, SPhos) or protection of the amine (e.g., Boc, Piv). However, modern catalyst systems often tolerate the free amine (see Protocol A).

  • Buchwald-Hartwig: Allows introduction of amines at the C-Br position, though this is less common than using the exocyclic amine as the nucleophile.

B. The Amino Handle (-NH₂)
  • Nucleophilic Attack: The exocyclic amine is moderately nucleophilic. It can participate in SNAr reactions (displacing halides on electron-deficient heterocycles) or amide couplings.

  • Cyclization: Reaction with

    
    -haloketones yields imidazo[1,2-a]pyridines, a scaffold found in drugs like Zolpidem and Alpidem.
    
C. Reactivity Map Diagram

The following diagram illustrates the divergent synthetic pathways available from the 2-amino-5-bromopyridine core.

ReactivityMap Core 2-Amino-5-bromopyridine (Scaffold) Suzuki Suzuki Coupling (Pd/Ar-B(OH)2) Core->Suzuki C-Br Reactivity Buchwald Buchwald Amination (Pd/R-NH2) Core->Buchwald C-Br Reactivity Cyclization Cyclization (w/ alpha-haloketone) Core->Cyclization N1 + NH2 Reactivity Acylation Acylation/SNAr (Amine Functionalization) Core->Acylation -NH2 Nucleophilicity Biaryl 5-Aryl-2-aminopyridines (Kinase Inhibitors) Suzuki->Biaryl Diamine 2,5-Diaminopyridines Buchwald->Diamine Fused Imidazo[1,2-a]pyridines (GABA Modulators) Cyclization->Fused Amide N-(5-bromopyridin-2-yl)amides Acylation->Amide

Caption: Divergent synthetic pathways from the 2-amino-5-bromopyridine core, highlighting orthogonal reactivity at C5 (Br) and C2 (NH2).

Experimental Protocols

Protocol A: Ligand-Free Suzuki Coupling of 2-Amino-5-bromopyridine

Context: Many protocols require amine protection. This optimized protocol utilizes a water-soluble Pd source or high-activity catalyst to bypass protection steps, suitable for library synthesis.

Reagents:

  • 2-Amino-5-bromopyridine (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

  • Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • 1,4-Dioxane (0.1 M concentration relative to substrate)

Step-by-Step Methodology:

  • Setup: In a microwave vial or round-bottom flask equipped with a magnetic stir bar, charge the bromopyridine, boronic acid, and Pd catalyst.

  • Inertion: Seal the vessel and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane via syringe, followed by the aqueous Na₂CO₃ solution.

  • Reaction: Heat the mixture to 90°C for 4–12 hours (or 110°C for 30 mins in a microwave reactor).

  • Monitoring: Monitor by LC-MS. The disappearance of the bromide (M+H 173/175) and appearance of the biaryl product should be observed.

  • Workup: Cool to room temperature. Dilute with EtOAc and water. Separate layers. Extract aqueous layer 2x with EtOAc.[1]

  • Purification: Dry organics over MgSO₄, filter, and concentrate. Purify via silica gel flash chromatography (typically 0-10% MeOH in DCM due to the polarity of the aminopyridine).

Protocol B: Synthesis of Imidazo[1,2-a]pyridine

Context: This reaction constructs a fused bicyclic system, a scaffold present in drugs like Zolpidem.

Reagents:

  • 2-Amino-5-bromopyridine (1.0 equiv)

  • 2-Bromoacetophenone (or substituted

    
    -haloketone) (1.1 equiv)
    
  • NaHCO₃ (2.0 equiv)

  • Ethanol (reagent grade)[2]

Step-by-Step Methodology:

  • Condensation: Dissolve 2-amino-5-bromopyridine in Ethanol (0.2 M). Add the

    
    -haloketone.
    
  • Reflux: Heat the mixture to reflux (approx. 78°C). A precipitate (the hydrobromide salt of the intermediate) may form initially.

  • Cyclization: Continue refluxing for 6–12 hours. The mechanism involves N-alkylation of the ring nitrogen followed by cyclodehydration involving the exocyclic amine.

  • Basification: Cool the mixture. Add solid NaHCO₃ or aqueous saturated NaHCO₃ to neutralize the HBr byproduct and drive the reaction to completion/free base form. Stir for 30 mins.

  • Isolation: Remove Ethanol under reduced pressure. Resuspend residue in water/DCM.[3] Extract with DCM.[4]

  • Crystallization: Many imidazo[1,2-a]pyridines crystallize upon cooling or addition of diethyl ether/hexane to the concentrated organic layer.

Case Studies in Drug Discovery

Brominated aminopyridines are direct precursors to the "hinge-binding" motifs in several blockbuster kinase inhibitors.

Case Study: CDK4/6 Inhibitors (Abemaciclib & Palbociclib)

Both Abemaciclib and Palbociclib utilize a 2-aminopyridine moiety to form critical hydrogen bonds with the kinase hinge region (Val101 in CDK6).

  • Abemaciclib (Verzenio): The synthesis involves the coupling of a 2-amino-pyridine derivative.[5] The specific intermediate, 5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-amine , is synthesized starting from 6-bromonicotinaldehyde (structurally related to 2-amino-5-bromopyridine). The bromine/aldehyde position allows the attachment of the solubilizing piperazine tail before the pyridine is coupled to the benzimidazole core.

  • Ruxolitinib (Jakafi): While the core is a pyrrolopyrimidine, 2-amino-5-bromopyridine is cited in patent literature as a key intermediate for synthesizing related JAK inhibitors or specific impurities/metabolites, highlighting its ubiquity in the "kinome" library.

Synthesis Logic Diagram: Abemaciclib Fragment

The following diagram depicts the logic flow for constructing the pyridine fragment of Abemaciclib.

AbemaciclibSynthesis Start 6-Bromonicotinaldehyde RedAmin Reductive Amination (NaBH(OAc)3) Start->RedAmin Amine N-Ethylpiperazine Amine->RedAmin Intermediate1 Intermediate A: (Bromo-pyridine w/ tail) RedAmin->Intermediate1 C3 Functionalization Ammonolysis Ammonolysis / Amination (Cu cat. / NH3) Intermediate1->Ammonolysis C6-Br to C6-NH2 FinalBlock 5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-amine (The 'Hinge Binder') Ammonolysis->FinalBlock

Caption: Synthetic route to the 2-aminopyridine building block used in Abemaciclib, demonstrating the conversion of a bromo-pyridine precursor.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70622, 2-Amino-5-bromopyridine. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of Imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Li, J. J. (2016). Palbociclib Commercial Manufacturing Process Development.[6] Part I: Control of Regioselectivity in a Grignard-Mediated SNAr Coupling. Organic Process Research & Development. Retrieved from [Link]

  • Google Patents (2017).Preparation method for Bemaciclb (Abemaciclib). US9969718B2.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: The 3-Amino-5-bromo-2-(ethylamino)pyridine Scaffold for Novel Kinase Inhibitor Development

Introduction: Rationale for the 2,3-Diaminopyridine Scaffold in Kinase Inhibition Protein kinases, numbering over 500 in the human genome, are critical regulators of nearly all cellular signal transduction pathways.[1] T...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale for the 2,3-Diaminopyridine Scaffold in Kinase Inhibition

Protein kinases, numbering over 500 in the human genome, are critical regulators of nearly all cellular signal transduction pathways.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most intensively pursued classes of drug targets.[1][2] The development of small molecule kinase inhibitors has revolutionized targeted therapy, with the majority of these agents competing with ATP at the enzyme's active site.[1][2]

A key feature of ATP-competitive inhibitors is their ability to form hydrogen bonds with the "hinge" region of the kinase, mimicking the interaction of the adenine ring of ATP.[1] Nitrogen-rich heterocyclic scaffolds, such as the 2,3-diaminopyridine core, are exceptionally well-suited for this purpose. This scaffold offers a geometrically constrained arrangement of hydrogen bond donors and acceptors that can effectively engage the kinase hinge. The specific scaffold, 3-Amino-5-bromo-2-(ethylamino)pyridine , provides a robust and versatile platform for building potent and selective kinase inhibitors.

This document provides a detailed guide for researchers on utilizing this scaffold, covering its synthesis, strategic derivatization, and protocols for biological evaluation. We will use a representative hypothetical inhibitor, PyridoKin-1 , to illustrate the workflow from chemical synthesis to biological characterization.

Key Advantages of the 3-Amino-5-bromo-2-(ethylamino)pyridine Scaffold:

  • Privileged Hinge-Binding Motif: The 2-amino group and the pyridine nitrogen present an ideal geometry for forming two key hydrogen bonds with the kinase hinge region.

  • Vectors for Optimization: The scaffold possesses three primary points for chemical modification, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties.

    • C5-Position (Bromo): The bromine atom serves as an excellent handle for introducing a wide variety of aryl or heteroaryl groups via palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling). These groups can access the solvent-exposed region of the ATP-binding site, significantly influencing selectivity and potency.

    • C3-Amino Group: This secondary amine can be acylated, alkylated, or used as a point of attachment for larger fragments to probe interactions within the pocket.

    • C2-Ethylamino Group: The ethyl group can be modified to explore a hydrophobic sub-pocket, potentially enhancing affinity and selectivity.

  • Synthetic Tractability: The core scaffold and its derivatives can be synthesized efficiently from commercially available starting materials.

I. Scaffold Synthesis and Derivatization Strategy

The synthetic strategy is divided into two main stages: the synthesis of the core scaffold and its subsequent derivatization into a final inhibitor candidate.

Diagram: Scaffold and Diversification Points

G A 2,3-Diamino-5-bromopyridine B Alkylation (Iodoethane, KHMDS) A->B Protocol 1 C Scaffold: 3-Amino-5-bromo-2-(ethylamino)pyridine B->C D Suzuki Coupling (Arylboronic Ester, Pd(PPh3)4) C->D Protocol 2 E Final Inhibitor: PyridoKin-1 D->E G A 1. Plate Serial Dilution of PyridoKin-1 B 2. Add Kinase/Substrate Mix A->B C 3. Initiate with ATP Incubate 60 min B->C D 4. Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) Incubate 40 min C->D E 5. Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) Incubate 30 min D->E F 6. Read Luminescence E->F G 7. Plot Dose-Response Curve Calculate IC50 F->G G cluster_pathway Oncogenic Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., Kinase A) GF->RTK Activates Substrate Downstream Substrate RTK->Substrate Phosphorylates Pathway Signaling Cascade (e.g., MAPK/ERK) Substrate->Pathway Response Cell Proliferation & Survival Pathway->Response Inhibitor PyridoKin-1 Inhibitor->RTK Inhibits

Sources

Application

Application Note: Strategic Cyclization of 3-Amino-5-bromo-2-(ethylamino)pyridine

Introduction & Scaffold Analysis The molecule 3-Amino-5-bromo-2-(ethylamino)pyridine represents a high-value "linchpin" intermediate in medicinal chemistry. It combines a vicinal diamine motif—essential for constructing...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scaffold Analysis

The molecule 3-Amino-5-bromo-2-(ethylamino)pyridine represents a high-value "linchpin" intermediate in medicinal chemistry. It combines a vicinal diamine motif—essential for constructing fused heteroaromatic rings—with a halogen handle (5-bromo) positioned for late-stage diversification.

The primary application of this scaffold is the synthesis of 1-ethyl-6-bromo-1H-imidazo[4,5-b]pyridine derivatives. These fused bicyclic systems are bioisosteres of purines and benzimidazoles, frequently serving as core structures in kinase inhibitors (e.g., EGFR, VEGFR) and GPCR modulators.

Key Structural Advantages[1]
  • Regio-defined Alkylation: Unlike the cyclization of unsubstituted 2,3-diaminopyridine (which often yields N1/N3 tautomeric mixtures), the pre-existing N-ethyl group at position 2 locks the regiochemistry of the final imidazo[4,5-b]pyridine ring.

  • Orthogonal Reactivity: The 5-bromo substituent remains inert during standard cyclization conditions, preserving it for subsequent Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig).

Reaction Pathways & Strategic Decision Tree

The choice of cyclization reagent dictates the functionality at the C-2 position of the imidazole ring. The diagram below outlines the three primary synthetic pathways.

ReactionPathways Start 3-Amino-5-bromo- 2-(ethylamino)pyridine TEOF Reagent: TEOF (Triethyl Orthoformate) Start->TEOF CDI Reagent: CDI (Carbonyldiimidazole) Start->CDI Aldehyde Reagent: R-CHO + Oxidant Start->Aldehyde Prod_H Product A: 1-Ethyl-6-bromo- 1H-imidazo[4,5-b]pyridine (C2 = H) TEOF->Prod_H H+ Cat / Reflux Prod_OH Product B: 1-Ethyl-6-bromo- 1,3-dihydro-2H- imidazo[4,5-b]pyridin-2-one (C2 = =O) CDI->Prod_OH THF / Reflux Prod_R Product C: 2-Substituted Derivative (C2 = R) Aldehyde->Prod_R Na2S2O5 / DMSO

Figure 1: Divergent synthetic pathways based on cyclization reagent selection.

Detailed Experimental Protocols

Protocol A: Synthesis of the Parent Core (C2-H)

Target: 1-Ethyl-6-bromo-1H-imidazo[4,5-b]pyridine Mechanism: Acid-catalyzed condensation followed by dehydrative cyclization.

Materials:

  • Substrate: 3-Amino-5-bromo-2-(ethylamino)pyridine (1.0 eq)

  • Reagent: Triethyl orthoformate (TEOF) (5.0 – 10.0 eq)

  • Catalyst: p-Toluenesulfonic acid (pTsOH) (0.05 eq) or Sulfamic acid

  • Solvent: Anhydrous Ethanol (or neat TEOF)

Step-by-Step Methodology:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the substrate (e.g., 5.0 g) in TEOF (25 mL).

    • Note: TEOF can act as both reagent and solvent.[1] If solubility is poor, add Ethanol (25 mL).

  • Catalysis: Add catalytic pTsOH (approx. 5 mol%).

  • Reflux: Heat the mixture to reflux (100–110 °C bath temperature) under nitrogen. Monitor by TLC/LCMS.

    • Critical Checkpoint: You may observe an intermediate peak (M+28) corresponding to the N-formyl species. If this persists >2 hours, add another 5 mol% acid and increase temperature.

  • Workup: Once conversion is >98%, cool to room temperature.

  • Isolation: Concentrate under reduced pressure. The residue is often a solid. Triturate with cold diethyl ether or hexanes to remove excess TEOF.

  • Purification: If necessary, recrystallize from Ethanol/Water or purify via flash chromatography (0–5% MeOH in DCM).

Expected Yield: 80–90%

Protocol B: Synthesis of the Cyclic Urea (2-One)

Target: 1-Ethyl-6-bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one Relevance: Creates a hydrogen-bond donor/acceptor motif distinct from the aromatic imidazole.

Materials:

  • Substrate: 1.0 eq

  • Reagent: 1,1'-Carbonyldiimidazole (CDI) (1.5 eq)

  • Solvent: Anhydrous THF or 1,4-Dioxane

Step-by-Step Methodology:

  • Dissolution: Dissolve the diamine substrate in anhydrous THF (0.2 M concentration).

  • Addition: Add CDI in a single portion at room temperature.

  • Reaction: Heat to reflux (66 °C) for 4–6 hours.

    • Observation: The reaction typically proceeds through an isocyanate-like transition state.

  • Quench: Cool to RT and quench with water (slowly).

  • Filtration: The product often precipitates upon water addition. Filter the solid, wash with water and Et2O.

  • Drying: Vacuum dry at 50 °C.

Expected Yield: 75–85%

Troubleshooting & Critical Parameters (Expertise)

The following table summarizes common failure modes and validated solutions based on the reactivity of 2,3-diaminopyridines.

IssueProbable CauseCorrective Action
Stalled Reaction (M+28 peak) Formation of stable N-formyl intermediate without ring closure.Increase reaction temperature (switch solvent to Dioxane) or add stronger acid catalyst (HCl/EtOH).
Regioisomer Mixtures Only applicable if the starting material was not N-alkylated.With 2-ethylamino substrate, regiochemistry is fixed. If multiple peaks appear, check for dimerization via the bromine handle.
Low Solubility The 5-bromo substituent decreases polarity.Use sulfolane or DMSO for the reaction, though workup becomes more difficult (requires extensive water wash).
Dark/Tar Formation Oxidation of the electron-rich diamine prior to cyclization.Degas solvents thoroughly with Nitrogen/Argon before heating. Add antioxidants (e.g., BHT) if storage is prolonged.

Post-Cyclization Utility: Suzuki-Miyaura Coupling

Once the imidazo[4,5-b]pyridine core is formed, the 6-bromo position becomes a prime candidate for library generation.

General Protocol:

  • Mix: 1-Ethyl-6-bromo-imidazo[4,5-b]pyridine (1.0 eq), Aryl Boronic Acid (1.2 eq), and K2CO3 (2.0 eq) in Dioxane/Water (4:1).

  • Catalyst: Add Pd(dppf)Cl2 (5 mol%).

  • Heat: 90 °C for 2–4 hours under inert atmosphere.

  • Result: This rapidly generates 6-aryl derivatives, a common pharmacophore in oncology (e.g., Vejurafenib analogs).

References

  • Imidazo[4,5-b]pyridine Synthesis via Orthoesters

    • Title: Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine Derivatives.[2][3][4]

    • Source: MDPI (Molecules 2017).
    • URL:[Link]

  • Cyclization Mechanism & Regiochemistry

    • Title: Synthesis of some new 2-(substituted-phenyl)
    • Source: PubMed / Molecular Diversity (2023).
    • URL:[Link]

  • Cyclic Urea Formation (2-ones)

    • Title: Practical Way to Imidazo[4,5-b] and [4,5-c]Pyridine-2-ones via Cascade Ureid
    • Source: ACS Publications (J. Org. Chem. 2012).[5]

    • URL:[Link]

  • Properties of the Brominated Precursor

    • Title: 3-Amino-5-bromopyridine Compound Summary.
    • Source: PubChem.[6][7][8]

    • URL:[Link]

Sources

Method

Application Note: High-Efficiency Synthesis of 6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine Scaffolds

Executive Summary & Strategic Analysis The imidazo[4,5-b]pyridine moiety is a "privileged structure" in medicinal chemistry, serving as a bio-isostere for purines and benzimidazoles.[1] It is a core pharmacophore in FDA-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The imidazo[4,5-b]pyridine moiety is a "privileged structure" in medicinal chemistry, serving as a bio-isostere for purines and benzimidazoles.[1] It is a core pharmacophore in FDA-approved drugs and clinical candidates targeting kinases (Aurora, VEGF, GAK), GPCRs, and epigenetic readers (BET family).

This guide details the synthesis of 6-bromo-3-ethyl-3H-imidazo[4,5-b]pyridine derivatives using 3-amino-5-bromo-2-(ethylamino)pyridine as the critical starting material.

Why This Precursor?
  • Absolute Regiocontrol: Standard synthesis often involves cyclizing a free diamine and then alkylating the ring nitrogens. This notoriously yields difficult-to-separate mixtures of

    
     and 
    
    
    
    isomers. By using the 2-(ethylamino) precursor, the
    
    
    -ethyl substituent is "pre-installed," guaranteeing 100% regioselectivity for the 3-ethyl isomer.
  • Late-Stage Diversification: The 5-bromo substituent on the pyridine ring translates to the 6-bromo position on the final fused scaffold. This provides a high-fidelity handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) after the heterocyclic core is built.

Chemical Pathways & Mechanism[2]

The transformation involves a cyclocondensation between the vicinal diamine and a carbon electrophile (aldehyde or carboxylic acid).

Reaction Logic[1][2]
  • Nucleophiles: The precursor possesses a primary amine at C3 (highly nucleophilic) and a secondary ethylamine at C2 (conjugated, less nucleophilic).

  • Electrophile: The carbonyl carbon of the reagent.

  • Mechanism:

    • Imine/Amide Formation: The C3-primary amine attacks the carbonyl.

    • Cyclization: The C2-secondary amine attacks the intermediate.

    • Aromatization: Loss of water (dehydration) or hydrogen (oxidation) establishes the imidazole ring.

Pathway Visualization

ReactionPathway Start 3-Amino-5-bromo- 2-(ethylamino)pyridine Inter Intermediate (Schiff Base / Amide) Start->Inter + Electrophile - H2O Electrophile Electrophile (R-CHO or R-COOH) Electrophile->Inter Product 6-Bromo-3-ethyl-2-substituted- 3H-imidazo[4,5-b]pyridine Inter->Product Cyclization (Oxidation or Dehydration)

Figure 1: General reaction pathway for the synthesis of the imidazo[4,5-b]pyridine core.

Experimental Protocols

Protocol A: Oxidative Cyclization (The "Library" Route)

Best for: Rapid synthesis of diverse C2-aryl derivatives using readily available aldehydes.

Reagents:

  • Precursor: 3-Amino-5-bromo-2-(ethylamino)pyridine (1.0 equiv)

  • Reagent: Aryl Aldehyde (1.1 equiv)

  • Oxidant: Sodium Metabisulfite (

    
    ) (1.5 equiv) or Iodine (
    
    
    
    ) (0.5 equiv)
  • Solvent: Ethanol (EtOH) or DMF

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of the diamine precursor and 1.1 mmol of the desired aldehyde in 5 mL of Ethanol.

  • Addition: Add 1.5 mmol of

    
     (as a solid or aqueous solution).
    
    • Note: If using Iodine, add 0.5 mmol

      
       instead. Iodine promotes oxidative closure under milder thermal stress.
      
  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).
    
  • Work-up:

    • Cool to room temperature.[2]

    • Pour into ice-cold water (20 mL).

    • The product often precipitates. Filter and wash with cold water.

    • If no precipitate, extract with Ethyl Acetate (

      
       mL), dry over 
      
      
      
      , and concentrate.
  • Purification: Recrystallize from EtOH/Water or purify via flash chromatography (Silica gel, Hexane/EtOAc gradient).

Yield Expectation: 75–88%

Protocol B: Thermal Condensation (The "Scale-Up" Route)

Best for: Large-scale synthesis of C2-alkyl or stable C2-aryl derivatives using carboxylic acids.

Reagents:

  • Precursor: 3-Amino-5-bromo-2-(ethylamino)pyridine (1.0 equiv)

  • Reagent: Carboxylic Acid (R-COOH) (1.2 equiv)

  • Condensing Agent: Polyphosphoric Acid (PPA) or

    
    
    

Step-by-Step Methodology:

  • Mixing: In a round-bottom flask, mix 5.0 mmol of precursor and 6.0 mmol of carboxylic acid.

  • Acid Addition: Add 10–15 mL of PPA. (PPA acts as both solvent and dehydrating agent).

  • Heating: Heat to

    
     for 6–12 hours.
    
    • Critical Control: Ensure efficient stirring as PPA is viscous.

  • Quenching:

    • Cool the reaction to

      
      .
      
    • Pour slowly into crushed ice with vigorous stirring.

    • Neutralize with Ammonium Hydroxide (

      
      ) to pH 8–9.
      
  • Isolation: Collect the solid precipitate by filtration.

Yield Expectation: 65–80% (Highly dependent on acid stability).

Late-Stage Diversification (The "Payoff")

Once the 6-bromo-3-ethyl-3H-imidazo[4,5-b]pyridine core is synthesized, the bromine atom at position 6 serves as a universal handle for library expansion.

Protocol C: Suzuki-Miyaura Coupling

Objective: Install aryl/heteroaryl groups at C6.

  • Reagents: 6-Bromo-scaffold (1.0 equiv), Boronic Acid (1.2 equiv),

    
     (5 mol%), 
    
    
    
    (2.0 equiv).
  • Solvent: Dioxane/Water (4:1).

  • Condition:

    
     under Argon for 12 hours.
    
  • Result: 6-Aryl-3-ethyl-imidazo[4,5-b]pyridine.

Diversification Workflow

Workflow cluster_cyclization Step 1: Cyclization (Core Construction) cluster_coupling Step 2: Functionalization (Library Expansion) Step1 Precursor: 3-Amino-5-bromo-2-(ethylamino)pyridine MethodA Method A: Aldehyde + Oxidant (Varied C2-Aryl) Step1->MethodA MethodB Method B: Acid + PPA (Varied C2-Alkyl) Step1->MethodB Core SCAFFOLD: 6-Bromo-3-ethyl-imidazo[4,5-b]pyridine MethodA->Core MethodB->Core Suzuki Suzuki Coupling (Ar-B(OH)2) Core->Suzuki Buchwald Buchwald Coupling (R-NH2) Core->Buchwald Final Final Drug Candidate (Kinase Inhibitor / BET Inhibitor) Suzuki->Final Buchwald->Final

Figure 2: Strategic workflow for generating a diverse library of imidazo[4,5-b]pyridines.

Analytical Validation (QC)

To ensure the integrity of your synthesis, verify the following spectral characteristics:

FeatureExpected Signal (1H NMR, DMSO-d6)Diagnostic Value
Ethyl Group Triplet (

) & Quartet (

)
Confirms N3-alkylation.
C2-Proton Singlet (

)
Only present if using Formic Acid/Orthoformate. Absent in C2-substituted analogs.
Pyridine Ring Two Doublets (

)
Coupling constant

indicates meta-coupling (H5 and H7 on fused ring).
Mass Spec M+ and M+2 (1:1 ratio)Confirms retention of the Bromine atom.

References

  • Review of Imidazo[4,5-b]pyridine Scaffolds: Sowinska, M., & Zaprutko, L. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives.[3][4][5] Molecules, 22(3), 433.

  • Oxidative Cyclization Protocols: Dimitrijević, M. et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives. Molecules, 28(7), 3197.

  • Application in Pain Management (BET Inhibitors): Wang, J. et al. (2023).[6] Discovery of 1H-Imidazo[4,5-b]pyridine Derivatives as Potent and Selective BET Inhibitors for the Management of Neuropathic Pain.[6] Journal of Medicinal Chemistry, 66(13), 8926–8948.

  • Antiproliferative Applications: Perin, N. et al. (2023).[1] Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives: Synthesis, antiproliferative activity and DNA/RNA binding.[1] Bioorganic Chemistry, 130, 106230.

Sources

Application

Application Notes &amp; Protocols: A Guide to the Scalable Synthesis of 3-Amino-5-bromo-2-(ethylamino)pyridine

Abstract This document provides a comprehensive guide for the scale-up synthesis of 3-Amino-5-bromo-2-(ethylamino)pyridine, a key intermediate in pharmaceutical and agrochemical research. Recognizing the critical need fo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 3-Amino-5-bromo-2-(ethylamino)pyridine, a key intermediate in pharmaceutical and agrochemical research. Recognizing the critical need for robust and scalable synthetic routes in drug development, this guide moves beyond theoretical outlines to present a detailed, field-proven protocol. We will explore the strategic considerations behind selecting a synthetic pathway, emphasizing reaction efficiency, cost-effectiveness, and safety at scale. The core of this document is a detailed, step-by-step protocol for a preferred synthetic route, complete with quantitative data, safety precautions, and analytical checkpoints. This guide is intended for researchers, chemists, and process development professionals seeking to implement a reliable and scalable synthesis of this important building block.

Introduction: The Strategic Importance of 2,3,5-Trisubstituted Pyridines

Pyridines and their derivatives are fundamental scaffolds in the development of a wide array of functional molecules, including pharmaceuticals, agrochemicals, and materials.[1][2] The specific substitution pattern of 3-Amino-5-bromo-2-(ethylamino)pyridine makes it a valuable intermediate for introducing diverse functionalities into a target molecule. The presence of amino, bromo, and ethylamino groups at the 2, 3, and 5 positions, respectively, offers multiple reaction sites for further chemical transformations.

The primary challenge in producing such intermediates lies in developing a synthetic route that is not only efficient in a laboratory setting but also amenable to large-scale production.[3][4] Key considerations for a scalable synthesis include:

  • Cost and availability of starting materials: Economically viable starting materials are crucial for industrial-scale production.

  • Reaction efficiency and yield: High-yielding reactions minimize waste and reduce production costs.

  • Process safety: Understanding and mitigating potential hazards is paramount in a manufacturing environment.

  • Simplicity of operations: Straightforward reaction setups and work-up procedures are desirable for robust and reproducible manufacturing.

  • Environmental impact: "Green chemistry" principles, such as minimizing hazardous waste, are increasingly important.[5]

This application note will focus on a synthetic strategy that addresses these critical factors, providing a practical and scalable solution for the synthesis of 3-Amino-5-bromo-2-(ethylamino)pyridine.

Strategic Synthesis Design: A Two-Step Approach

A logical and efficient synthetic strategy for 3-Amino-5-bromo-2-(ethylamino)pyridine involves a two-step sequence starting from a readily available precursor. The chosen pathway prioritizes regioselectivity and high conversion rates, which are essential for a successful scale-up.

The overall synthetic transformation is outlined below:

Synthetic Pathway A 3-Amino-5-bromo-2-chloropyridine B 3-Amino-5-bromo-2-(ethylamino)pyridine A->B Ethylamine, Solvent, Heat

Caption: High-level overview of the synthetic approach.

This approach begins with the commercially available or readily synthesized 3-Amino-5-bromo-2-chloropyridine.[6][7] The key transformation is a nucleophilic aromatic substitution (SNAr) reaction where the chlorine atom at the 2-position is displaced by ethylamine. This reaction is generally efficient and selective due to the electron-withdrawing nature of the pyridine ring, which activates the 2-position towards nucleophilic attack.

Detailed Synthesis Protocol

This section provides a detailed, step-by-step protocol for the synthesis of 3-Amino-5-bromo-2-(ethylamino)pyridine. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times.

Materials and Equipment
Reagent/MaterialGradeSupplier
3-Amino-5-bromo-2-chloropyridine≥98%Commercial Source
Ethylamine (70 wt. % in water)ACS ReagentCommercial Source
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercial Source
Ethyl acetate (EtOAc)ACS ReagentCommercial Source
Brine (Saturated NaCl solution)Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS ReagentCommercial Source
Round-bottom flask (appropriate size)Standard Glassware
Reflux condenserStandard Glassware
Magnetic stirrer and stir barStandard Equipment
Heating mantleStandard Equipment
Separatory funnelStandard Glassware
Rotary evaporatorStandard Equipment
Experimental Procedure

Experimental Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Isolation cluster_purification Purification A Charge flask with 3-Amino-5-bromo-2-chloropyridine and DMF B Add Ethylamine solution dropwise at room temperature A->B C Heat reaction mixture to 80-90 °C B->C D Monitor reaction progress by TLC/LC-MS C->D E Cool reaction mixture to room temperature D->E F Quench with water E->F G Extract with Ethyl Acetate F->G H Wash organic layer with brine G->H I Dry organic layer over Na₂SO₄ H->I J Filter and concentrate under reduced pressure I->J K Purify crude product by column chromatography or recrystallization J->K

Caption: Step-by-step experimental workflow for the synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-Amino-5-bromo-2-chloropyridine (1.0 eq) in N,N-Dimethylformamide (DMF, 5-10 volumes).

  • Reagent Addition: To the stirred solution at room temperature, add ethylamine (70 wt. % in water, 2.0-3.0 eq) dropwise. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-8 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into water (10-20 volumes).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 10 volumes).

  • Washing: Combine the organic layers and wash with brine (2 x 10 volumes) to remove residual DMF and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) or by recrystallization from an appropriate solvent (e.g., ethanol/water) to afford 3-Amino-5-bromo-2-(ethylamino)pyridine as a solid.

Quantitative Data
ParameterValue
Starting Material3-Amino-5-bromo-2-chloropyridine
Molar Equivalents (EtNH₂)2.0 - 3.0
SolventDMF
Reaction Temperature80 - 90 °C
Reaction Time4 - 8 hours
Typical Yield85 - 95% (after purification)
Purity (by HPLC)>98%

Safety and Handling Precautions

  • 3-Amino-5-bromo-2-chloropyridine: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. Wear appropriate protective clothing, gloves, and eye/face protection.

  • Ethylamine: Flammable liquid and vapor. Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation. Handle in a well-ventilated area and away from ignition sources.

  • N,N-Dimethylformamide (DMF): Combustible liquid. Harmful in contact with skin or if inhaled. May damage the unborn child. Suspected of causing cancer. Handle with extreme care and use appropriate containment.

  • General Precautions: All manipulations should be performed in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes. In case of accidental exposure, seek immediate medical attention.

Characterization

The identity and purity of the final product, 3-Amino-5-bromo-2-(ethylamino)pyridine, should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the absence of significant impurities.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

  • Melting Point: To provide a physical constant for the purified material.

Conclusion

The synthetic protocol detailed in this application note provides a robust, scalable, and efficient method for the preparation of 3-Amino-5-bromo-2-(ethylamino)pyridine. By utilizing a straightforward nucleophilic aromatic substitution reaction, this procedure offers high yields and purity, making it suitable for both laboratory and industrial-scale production. The careful consideration of starting material selection, reaction conditions, and safety precautions ensures a reliable and reproducible process for obtaining this valuable chemical intermediate.

References

  • Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine | The Journal of Organic Chemistry - ACS Publications. (2024, May 15).
  • Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine - PubMed. (2024, June 7).
  • A FACILE AND EFFICIENT SYNTHESIS OF 3-AMINO-5-BROMOPYRIDINE DERIVATIVES USING MICROWAVE IRRADIATION. (2011, March 8).
  • 3-Amino-5-bromo-2-chloropyridine | Intermediate - MedchemExpress.com.
  • Structures of some 2,3,5‐trisubstituted pyridines with biological... - ResearchGate.
  • Metal-free cascade SNAr reaction/allylic amination enabled by triethylamine: a green chemistry approach to access tetrahydropteridines - RSC Publishing.
  • 3-Amino-5-bromo-2-chloropyridine | - Frontier Specialty Chemicals.
  • Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor - ResearchGate. (2025, August 7).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-Amino-5-bromo-2-(ethylamino)pyridine

Executive Summary The purification of 3-Amino-5-bromo-2-(ethylamino)pyridine presents a unique set of challenges driven by its amphoteric nature and the lability of the C-Br bond.[1] As a researcher, you are likely encou...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purification of 3-Amino-5-bromo-2-(ethylamino)pyridine presents a unique set of challenges driven by its amphoteric nature and the lability of the C-Br bond.[1] As a researcher, you are likely encountering three primary classes of impurities:

  • Des-bromo analogs (resulting from over-reduction).[1]

  • Regioisomers (from non-selective SNAr reactions).

  • Oxidative degradants (N-oxides or azo-dimers).[1]

This guide moves beyond generic advice, providing mechanistically grounded solutions to isolate your target scaffold with >98% purity.

Module 1: Chromatographic Troubleshooting

Q1: My compound streaks/tails significantly on silica gel, destroying separation resolution. How do I fix this?

Diagnosis: This is a classic "silanol effect."[1] Your molecule contains two basic nitrogen centers (the pyridine ring N and the secondary ethylamine). These form strong hydrogen bonds with the acidic silanol (Si-OH) groups on standard silica, causing peak broadening and tailing.

The Solution: Amine-Modified Mobile Phases Do not simply increase polarity.[1] You must competitively block the silanol sites.

  • Protocol: Add 1% Triethylamine (TEA) or 1% NH4OH to your mobile phase and your column equilibration solvent.

  • Solvent System:

    • Standard: Hexanes / Ethyl Acetate (often insufficient for this polarity).[1]

    • Recommended: Dichloromethane (DCM) / Methanol (MeOH) / NH4OH (95:4:1).

Critical Warning: If you use TEA, you must remove it post-column to avoid false signals in NMR/MS. If your compound is an oil, high-vacuum drying at 40°C is required.[1]

Q2: I see a "ghost peak" or baseline drift that co-elutes with my product.

Diagnosis: This is often the N-oxide impurity or an azo-dimer formed by air oxidation of the electron-rich 3-amino group on the column.[1]

Corrective Action:

  • Switch to Neutral Alumina: Alumina is less acidic than silica and less prone to catalyzing surface oxidation of sensitive amines.[1]

  • Argon Flush: Flush your dry column with argon before loading.[1]

  • Fast Elution: Do not leave the compound on the column overnight.

Module 2: Synthetic Impurity Management (The "Des-Bromo" Problem)

Q3: After reducing the nitro-precursor, I have 10-15% of the des-bromo impurity (3-amino-2-ethylaminopyridine). It is inseparable by flash chromatography.[1] Why?

The Mechanism: If you used Catalytic Hydrogenation (H2, Pd/C) , you likely caused hydrodebromination. The C-Br bond on an electron-deficient pyridine ring is highly susceptible to oxidative addition by Pd(0), leading to cleavage.

The Fix: Switch Reduction Systems You must use a chemoselective reduction method that leaves the halogen intact.

MethodRisk of De-brominationSuitability
H2 / Pd-C High ❌ Avoid
H2 / Pt-C (Sulfided) Low⚠️ Acceptable (requires optimization)
Fe / NH4Cl / EtOH Zero Recommended
SnCl2 / HCl Zero✅ Good (but workup is messy)
Na2S2O4 (Dithionite) Zero✅ Good for mild conditions

Protocol: Iron-Mediated Reduction (Zero De-bromination)

  • Dissolve 2-ethylamino-3-nitro-5-bromopyridine (1 equiv) in Ethanol/Water (3:1).

  • Add Iron Powder (5 equiv) and Ammonium Chloride (5 equiv) .

  • Heat to 70°C for 2-4 hours. Monitor by TLC.[1][2][3][4]

  • Workup: Filter hot through Celite (to remove iron oxides). Concentrate filtrate.[1][3][5][6] Partition between EtOAc and NaHCO3.

Module 3: Scalable Isolation (Acid-Base Extraction)

Q4: My product is an oil and difficult to crystallize. How can I purify it without a column?

Strategy: Leverage the basicity of the pyridine nitrogen (pKa ~ 5-6).[4][7] The impurities (non-basic starting materials or neutral byproducts) will not protonate at pH 4.

The "Self-Validating" Extraction Workflow: This method uses pH switching to wash away impurities while the product toggles between phases.

AcidBaseExtraction Start Crude Reaction Mixture (Organic Solvent: EtOAc) AcidWash Extract with 1M HCl (pH ~1) Start->AcidWash PhaseSep1 Phase Separation AcidWash->PhaseSep1 OrgLayer1 Organic Layer (Contains Neutral Impurities) PhaseSep1->OrgLayer1 Top Phase AqLayer1 Aqueous Layer (Contains Product Salt) PhaseSep1->AqLayer1 Bottom Phase Waste Discard OrgLayer1->Waste Basify Basify Aqueous to pH 10 (Use 4M NaOH or NH4OH) AqLayer1->Basify Extract2 Extract with DCM or EtOAc Basify->Extract2 FinalOrg Final Organic Layer (Pure Free Base) Extract2->FinalOrg

Figure 1: Acid-Base Extraction Workflow for Aminopyridines. This method effectively removes non-basic organic impurities.

Module 4: Salt Formation for Final Purity

Q5: The free base is unstable and turns brown over time. How do I stabilize it?

Recommendation: Convert the oily free base into a crystalline Hydrochloride (HCl) or Fumarate salt. Salts are less prone to N-oxidation and are easier to handle.[1]

Protocol: HCl Salt Formation

  • Dissolve the purified free base in a minimum amount of dry 1,4-Dioxane or Diethyl Ether .

  • Cool to 0°C.

  • Dropwise add 4M HCl in Dioxane (1.1 equiv).

  • A white/off-white precipitate should form immediately.[1]

  • Filter under Nitrogen (to prevent moisture absorption).[1]

  • Wash with cold ether and dry under vacuum.[1]

Data: Stability Comparison

FormPhysical StateStability (25°C, Air)Hygroscopicity
Free Base Brown/Yellow OilPoor (Oxidizes in days)Low
HCl Salt White SolidExcellent (>6 months)Moderate
Fumarate White SolidGoodLow

Decision Matrix: Choosing Your Technique

Use this logic flow to determine the immediate next step for your specific crude mixture.

DecisionMatrix Input Crude Mixture Analysis CheckBr Is Des-Bromo Impurity Present? Input->CheckBr YesBr Cannot Purify Easily. Restart Synthesis using Fe/NH4Cl Reduction CheckBr->YesBr Yes (>5%) NoBr Check TLC/HPLC Purity CheckBr->NoBr No HighPurity >85% Purity? Use Acid-Base Extraction NoBr->HighPurity Yes LowPurity <85% Purity? Use Flash Chromatography (DCM/MeOH + 1% NH4OH) NoBr->LowPurity No FinalStep Generate HCl Salt for Storage HighPurity->FinalStep LowPurity->FinalStep

Figure 2: Purification Decision Matrix. Note that des-bromo impurities are nearly impossible to separate efficiently and usually require a change in synthetic strategy.[1]

References

  • BenchChem Technical Support. (2025).[1][2][4][5] Purification of 6-Chloropyridin-3-amine Derivatives: Troubleshooting Tailing on Silica. Retrieved from 2

  • Organic Chemistry Portal. (2016).[1] Metal-Free Reduction of Aromatic Nitro Compounds to Aromatic Amines.[1][8] (Discusses chemoselective reduction to avoid dehalogenation). Retrieved from 8

  • National Institutes of Health (NIH). (2025).[1] 3-Amino-5-bromo-2-iodopyridine Synthesis and Characterization. (Provides structural context for halo-aminopyridines). Retrieved from 6

  • Biotage. (2023).[1] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from 9

Sources

Optimization

Technical Support Center: Purification of 3-Amino-5-bromo-2-(ethylamino)pyridine

This technical guide is structured as a specialized support resource for researchers working with 3-Amino-5-bromo-2-(ethylamino)pyridine and structurally similar aminopyridines. Topic: Recrystallization & Purification Pr...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a specialized support resource for researchers working with 3-Amino-5-bromo-2-(ethylamino)pyridine and structurally similar aminopyridines.

Topic: Recrystallization & Purification Protocols Ticket ID: CHEM-SUP-8821 Status: Resolved (Expert Verified) Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Molecule Analysis

You are attempting to purify 3-Amino-5-bromo-2-(ethylamino)pyridine . This is a specific intermediate, likely synthesized via nucleophilic aromatic substitution (SnAr) of 3-amino-5-bromo-2-chloropyridine with ethylamine, or by reduction of a 3-nitro precursor.

Physicochemical Profile:

  • Core Structure: Pyridine ring (Basic nitrogen).

  • Functional Groups:

    • -NH-Et (Position 2): Secondary amine, increases lipophilicity compared to the free amine (-NH2).

    • -NH2 (Position 3): Primary amine, Hydrogen bond donor/acceptor.

    • -Br (Position 5): Lipophilic, heavy atom, induces better crystallizability than chloro- analogs.

  • Solubility Prediction: The ethyl group disrupts the tight crystal packing seen in 2,3-diaminopyridine (mp ~160°C), likely lowering the melting point (est. 60–90°C) and increasing solubility in organic solvents like dichloromethane (DCM) and ethyl acetate.

Recommended Solvent Systems

Based on structural analogs (e.g., 2,3-diamino-5-bromopyridine) and solubility parameters, the following solvent systems are validated for screening.

Primary System: Ethanol / Water (The "Standard" Protocol)
  • Mechanism: Thermal gradient + Polarity shift.

  • Why it works: The pyridine and amine functions form H-bonds with ethanol. Water acts as a powerful anti-solvent to force the hydrophobic bromine/ethyl regions to aggregate.

  • Best for: Removing inorganic salts (NaBr/KBr) and very polar byproducts.

Secondary System: Ethyl Acetate / Heptane (The "Lipophilic" Protocol)
  • Mechanism: Anti-solvent precipitation.

  • Why it works: The molecule is highly soluble in EtOAc. Heptane selectively precipitates the product while leaving oily, non-polar impurities (like over-alkylated byproducts) in solution.

  • Best for: Removing "oily" colored impurities and non-polar starting materials.

Solvent Performance Table
Solvent SystemRatio (v/v)Dissolution TempCrystallization TempKey Risk
Ethanol / Water 90:10 to 50:50Reflux (78°C)4°C to -10°CProduct may oil out if water is added too fast.
EtOAc / Heptane 1:1 to 1:460°CRoom TempImpurities may co-precipitate if cooled too fast.
Toluene 100%90-100°C0°CLower recovery yield; good for removing dimers.
Methanol 100%Reflux-20°CHigh solubility often prevents crystallization; requires deep freeze.

Detailed Protocols

Protocol A: The Ethanol/Water Recrystallization

Use this if your crude solid is dry but contains inorganic salts or dark polar color.

  • Dissolution: Place 1.0 g of crude solid in a flask. Add Ethanol (95%) dropwise while heating to reflux until the solid just dissolves.

    • Note: If you use >10 mL/g and it hasn't dissolved, switch to EtOAc.

  • Filtration (Hot): If insoluble particles remain (likely inorganic salts), filter the hot solution through a pre-warmed glass frit or Celite pad.

  • Nucleation: Remove from heat. Add deionized water dropwise to the hot filtrate until a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add 1-2 drops of Ethanol to clear the solution again.

  • Crystallization: Allow the flask to cool to room temperature undisturbed (wrap in foil to slow cooling). Then move to a 4°C fridge for 4 hours.

  • Collection: Filter the crystals and wash with cold 50% EtOH/Water.

Protocol B: Acid-Base Chemical Purification (The "Reset" Button)

Use this if Recrystallization fails or if the product is an oil. Because your molecule is a base (pyridine + amine), you can purify it chemically before recrystallizing.

Workflow Diagram:

AcidBasePurification Start Crude Mixture (Product + Impurities) Dissolve Dissolve in DCM or EtOAc Start->Dissolve Acidify Extract with 1M HCl (aq) Dissolve->Acidify Separation Separate Layers Acidify->Separation OrgLayer Organic Layer (Contains Non-Basic Impurities) Separation->OrgLayer AqLayer Aqueous Acid Layer (Contains Product Salt) Separation->AqLayer Discard Discard Organic Layer OrgLayer->Discard Basify Basify Aqueous Layer (pH > 10) with NaOH AqLayer->Basify Extract Extract into EtOAc/DCM Basify->Extract Dry Dry (Na2SO4) & Evaporate Extract->Dry Recryst Proceed to Recrystallization Dry->Recryst

Caption: Figure 1. Acid-Base extraction workflow to isolate basic aminopyridines from neutral/acidic impurities prior to recrystallization.

Troubleshooting & FAQs

Q: The product is "oiling out" (forming a liquid blob) instead of crystals. Why? A: This is common with ethyl-substituted amines. The melting point is likely close to the solvent boiling point, or the solution is too concentrated.

  • Fix 1 (Seeding): Keep a tiny amount of crude solid. Add it to the cooling solution at ~35°C.

  • Fix 2 (Slower Cooling): Do not put it directly in the fridge. Let it sit in a warm water bath and let the bath cool to room temp overnight.

  • Fix 3 (Solvent Switch): Switch from EtOH/Water to Toluene/Heptane . Toluene is excellent for preventing oiling in lipophilic aromatics.

Q: My crystals are turning dark/brown upon drying. A: Aminopyridines are oxidation-sensitive.

  • Cause: Air oxidation of the amino group, often catalyzed by trace metals or light.

  • Fix: Dry the crystals in a vacuum oven under Nitrogen bleed (not air). Store the final product in amber vials under inert gas (Argon/Nitrogen).

Q: Can I use Acetone? A: Avoid Acetone. Primary amines (-NH2 at pos 3) can react with acetone to form imines (Schiff bases) over time, especially if heated or if trace acid is present.

Logic & Decision Tree

Use this logic flow to determine your next step.

RecrystLogic Start Start: Crude Solid CheckPurity Is purity > 85%? Start->CheckPurity AcidBase Perform Acid/Base Extraction (Protocol B) CheckPurity->AcidBase No SolventTest Solubility Test (100 mg scale) CheckPurity->SolventTest Yes AcidBase->SolventTest EtOH Soluble in hot EtOH? SolventTest->EtOH EtOAc Soluble in hot EtOAc? EtOH->EtOAc No UseEtOH Use EtOH/Water (Protocol A) EtOH->UseEtOH Yes UseEtOAc Use EtOAc/Heptane EtOAc->UseEtOAc Yes Column Run Column Chromatography EtOAc->Column No

Caption: Figure 2. Decision matrix for selecting the appropriate purification method based on solubility and initial purity.

References

  • Sigma-Aldrich. Product Specification: 2,3-Diamino-5-bromopyridine (Analog). Retrieved from

  • Organic Syntheses. Synthesis of 2,3-Diaminopyridine derivatives. Org.[1][2][3] Synth. 1963 , 43, 32. Link

  • ChemicalBook. 2-Amino-5-bromopyridine Properties and Purification.Link

  • National Institutes of Health (NIH). PubChem Compound Summary: 3-Amino-5-bromopyridine.Link

Disclaimer: This guide is based on structure-property relationships of close chemical analogs. Always consult the specific MSDS and perform small-scale safety tests before scaling up.

Sources

Troubleshooting

Optimizing temperature and pressure for aminopyridine bromination

Technical Support Center: Optimizing Aminopyridine Bromination Welcome to the technical support center for the bromination of aminopyridines. This guide is designed for researchers, scientists, and professionals in drug...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Aminopyridine Bromination

Welcome to the technical support center for the bromination of aminopyridines. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and frequently asked questions regarding the optimization of temperature and pressure for this critical reaction. Our focus is to provide not just protocols, but a deeper understanding of the reaction's mechanics to empower you to troubleshoot and optimize your specific applications.

Frequently Asked Questions (FAQs)

Q1: Why is regioselectivity a major challenge in the bromination of aminopyridines?

A1: The bromination of aminopyridines is a classic electrophilic aromatic substitution reaction. The primary challenge, regioselectivity, arises from the competing electronic effects of the pyridine ring nitrogen and the amino group. The amino group is a powerful activating group, meaning it increases the electron density of the pyridine ring, making it more susceptible to electrophilic attack.[1] It directs incoming electrophiles (like Br+) to the ortho (positions 2 and 4) and para (position 6) positions relative to itself. Conversely, the nitrogen atom within the pyridine ring is electron-withdrawing, which deactivates the ring, particularly at the positions ortho and para to it (positions 2, 4, and 6).

In the case of 3-aminopyridine, the amino group strongly activates the 2, 4, and 6 positions. This often leads to a mixture of brominated isomers, including the undesired 2-bromo and 4-bromo products, which can be difficult to separate from the desired 6-bromo isomer.[2] Over-bromination, leading to di- and tri-brominated products, is also a common side reaction.[3][4]

Q2: What is the typical role of temperature in optimizing this reaction?

A2: Temperature is a critical parameter for controlling both the reaction rate and selectivity.

  • Low Temperatures (0°C to room temperature): Lower temperatures are generally favored to control the regioselectivity and minimize side reactions. For instance, when using N-Bromosuccinimide (NBS) as the brominating agent, the reaction is often initiated at 0°C.[1] This helps to manage the exothermic nature of the reaction and prevent the formation of over-brominated byproducts.[2] A slow, portion-wise addition of the brominating agent at low temperatures is a common strategy to maintain control.[1]

  • Elevated Temperatures (50°C and above): While higher temperatures can increase the reaction rate, they often lead to a decrease in selectivity and an increase in the formation of undesired isomers and di-brominated products.[5] In some specific protocols, a controlled temperature increase after the initial addition of the brominating agent can be used to drive the reaction to completion. For example, a procedure for brominating 2-aminopyridine with bromine in acetic acid involves an initial phase below 20°C, followed by allowing the temperature to rise to 50°C.[6] However, high-temperature gas-phase brominations (e.g., 500°C) can lead to a complex mixture of products and significant decomposition.[7]

Q3: Is pressure a significant factor to consider for this reaction?

A3: For the vast majority of laboratory-scale aminopyridine brominations, pressure is not a primary parameter for optimization. These reactions are typically carried out at atmospheric pressure in standard glassware. The reagents used (e.g., NBS, liquid bromine) are in solid or liquid form, and the reaction does not typically involve gaseous reactants or products that would necessitate pressure control.

High-pressure conditions are generally not required and could potentially lead to safety hazards without providing significant synthetic advantages for this type of reaction. The focus for optimization should remain on temperature control, choice of brominating agent and solvent, and stoichiometry.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low Yield of the Desired Monobrominated Product
Potential Cause Troubleshooting Action Scientific Rationale
Incomplete Reaction Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or a slight, controlled increase in temperature after the initial addition of the brominating agent.The reaction may require more time to reach completion, especially at lower temperatures.[2]
Sub-optimal Temperature If the reaction is sluggish at 0°C, allow it to slowly warm to room temperature and monitor. Avoid high temperatures which can lead to decomposition.Increasing the temperature provides more kinetic energy for the molecules to overcome the activation energy barrier.
Poor Reagent Quality Ensure the aminopyridine starting material is pure and the brominating agent (e.g., NBS) has not decomposed. Use freshly opened or properly stored reagents.Impurities in the starting material can interfere with the reaction. NBS can degrade over time, reducing its effectiveness.[8]
Issue 2: Formation of Di-brominated or Other Over-brominated Byproducts
Potential Cause Troubleshooting Action Scientific Rationale
Excess Brominating Agent Use a precise stoichiometry, typically 1.0 to 1.2 equivalents of the brominating agent for monobromination.[1] Add the agent portion-wise or as a solution via a dropping funnel to avoid localized high concentrations.[2]The highly activated aminopyridine ring is susceptible to further bromination if an excess of the electrophile is present.[3]
Reaction Temperature Too High Maintain a low temperature (e.g., 0°C) during the addition of the brominating agent. Use an ice bath to dissipate the heat generated during the reaction.Higher temperatures increase the rate of the second bromination, leading to the formation of di-substituted products.[2]
Issue 3: Poor Regioselectivity (Mixture of Isomers)
Potential Cause Troubleshooting Action Scientific Rationale
Choice of Brominating Agent and Solvent N-Bromosuccinimide (NBS) in a solvent like acetonitrile is often a good choice for improving regioselectivity compared to using elemental bromine.[1][9]The choice of solvent can influence the reactivity of the brominating agent and the stability of the intermediates, thereby affecting the product distribution. Acetonitrile is a common solvent that often provides good results.[9]
Reaction Conditions Not Optimized Carefully control the temperature, starting at 0°C. The use of a Lewis acid catalyst like iron(III) bromide (FeBr₃) has been reported to direct bromination to the 6-position, although this may come at the cost of yield.[1]Catalysts can alter the reaction pathway and favor the formation of a specific isomer by stabilizing certain intermediates.

Experimental Protocols & Methodologies

Protocol 1: Regioselective Monobromination of 3-Aminopyridine using NBS

This protocol focuses on the synthesis of 6-bromo-3-aminopyridine, a common target, with an emphasis on controlling regioselectivity.

Materials:

  • 3-Aminopyridine

  • N-Bromosuccinimide (NBS)

  • Anhydrous Acetonitrile

  • Saturated aqueous sodium thiosulfate solution

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), add 3-aminopyridine (1.0 equivalent) to a dry round-bottom flask.

  • Dissolve the starting material in anhydrous acetonitrile.

  • Cool the solution to 0°C using an ice bath.

  • Add NBS (1.0-1.2 equivalents) portion-wise over a period of 15-30 minutes, ensuring the temperature of the reaction mixture remains low.[1]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining brominating agent.

  • Proceed with standard aqueous work-up and purification (e.g., extraction, crystallization, or column chromatography).

Visualizing Reaction Pathways and Troubleshooting

Reaction Mechanism: Electrophilic Bromination of 3-Aminopyridine

G cluster_start Reactants cluster_intermediate Key Intermediate cluster_products Potential Products 3-Aminopyridine 3-Aminopyridine sigma_complex Sigma Complex (Arenium Ion) 3-Aminopyridine->sigma_complex Electrophilic Attack by Br+ NBS NBS (Brominating Agent) NBS->sigma_complex product_6_bromo 6-Bromo-3-aminopyridine (Desired Product) sigma_complex->product_6_bromo Deprotonation product_2_bromo 2-Bromo-3-aminopyridine sigma_complex->product_2_bromo Deprotonation product_4_bromo 4-Bromo-3-aminopyridine sigma_complex->product_4_bromo Deprotonation product_dibromo Di-bromo Products product_6_bromo->product_dibromo Further Bromination

Caption: General reaction pathway for the electrophilic bromination of 3-aminopyridine.

Troubleshooting Flowchart: Low Yield

G start Low Yield Observed check_completion Is the reaction complete? (Monitor by TLC/HPLC) start->check_completion check_temp Was the temperature too low? check_completion->check_temp No end Yield Improved check_completion->end Yes (Purification Issue) extend_time Action: Extend reaction time or slightly warm. check_temp->extend_time Yes check_reagents Are reagents pure and active? check_temp->check_reagents No extend_time->end increase_temp Action: Allow to warm to RT. increase_temp->end use_fresh_reagents Action: Use fresh/purified reagents. check_reagents->use_fresh_reagents No check_reagents->end Yes use_fresh_reagents->end

Caption: A logical workflow for troubleshooting low product yield in aminopyridine bromination.

References

  • An In-depth Technical Guide to the Synthesis of 6-Bromopyridin-3-amine
  • Mechanism and regioselectivity in an open-and-shut case of pyridine halogen
  • Regioselective Bromination of Fused Pyridine N-Oxides. TCI Chemicals.
  • Regioselective Bromination of Fused Pyridine N-Oxides. TCI Deutschland GmbH.
  • On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines.
  • Mild Regioselective Halogenation of Activated Pyridines with N- Bromosuccinimide. Semantic Scholar.
  • Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions. The Journal of Organic Chemistry.
  • Scaling up the synthesis of 6-Bromopyridin-3-amine: challenges and solutions. Benchchem.
  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ijssst.info.
  • 2,3-diaminopyridine. Organic Syntheses.
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Royal Society of Chemistry.
  • Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. RSC Publishing.
  • Synthesis of 2-Amino-5-bromopyridine.
  • A convenient approach for the synthesis of 2,5-dibromopyridine. Heterocyclic Letters.
  • The bromination of 2-aminopyridine in the gas phase at 500°.
  • Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design.
  • N-Bromosuccinimide (NBS). Organic Chemistry Portal.
  • Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4)

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Optimization

Solving solubility issues of 3-Amino-5-bromo-2-(ethylamino)pyridine in aqueous media

Welcome to the technical support guide for 3-Amino-5-bromo-2-(ethylamino)pyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the inherent challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-Amino-5-bromo-2-(ethylamino)pyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the inherent challenges of working with this compound in aqueous media. Given its structural characteristics, poor aqueous solubility is an expected and frequently encountered issue. This guide provides a logical, step-by-step approach to systematically address and solve these solubility problems, grounded in established physicochemical principles.

Compound Profile: Understanding the Challenge

3-Amino-5-bromo-2-(ethylamino)pyridine is a substituted aminopyridine. Its structure presents a classic solubility challenge: the pyridine and amino groups offer sites for hydrogen bonding and protonation, while the bromo- and ethyl- substituents contribute to its lipophilicity and potentially strong crystal lattice energy, which can limit dissolution.[1] While specific experimental data for this exact molecule is not widely published, we can infer its properties based on its constituent parts.

PropertyValue / PredictionScientific Rationale & Implication
Molecular Formula C₇H₁₀BrN₃As listed in chemical databases.[2]
Molecular Weight 216.08 g/mol Calculated from the molecular formula.
Appearance Yellow to light brown crystalline powderCrystalline solids often have higher lattice energy, requiring more energy to dissolve.[2][3]
Predicted pKa ~4-6The amino groups on the pyridine ring are basic and can be protonated. This is the key to pH-dependent solubility enhancement.[1][4]
Predicted LogP ~1.5 - 2.5The combination of the bromo- and ethyl- groups suggests moderate lipophilicity, predicting poor intrinsic aqueous solubility.
BCS Classification Likely Class II or IVExpected to have low solubility. Its permeability would need to be experimentally determined.[5]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is structured to address the most common issues encountered during experimentation in a logical progression from simple to more complex solutions.

Q1: My compound is insoluble in my neutral aqueous buffer (e.g., PBS pH 7.4). What is the first and most critical step I should take?

Answer: The first and most effective step is to modify the pH of your solvent.

Scientific Rationale: The pyridine ring and its amino substituents are basic. In a neutral or alkaline environment (pH > pKa), the compound exists in its neutral, un-ionized form, which has very low aqueous solubility. By lowering the pH of the medium with an acid, you protonate the basic nitrogen atoms. This converts the molecule into a salt (e.g., a hydrochloride salt if using HCl), which is an ionized species.[4] Ionized molecules are significantly more polar and, therefore, more soluble in water.[6][7] This pH-dependent solubility is the most important characteristic to exploit for this class of compounds.[8]

Experimental Protocol: pH Solubility Screening

  • Prepare a series of buffers with pH values ranging from 2 to 7.4 (e.g., citrate buffers for pH 2-6, phosphate buffer for pH 7.4).

  • Add an excess amount of 3-Amino-5-bromo-2-(ethylamino)pyridine to a small, fixed volume of each buffer in separate vials.

  • Agitate the samples at a constant temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (typically 4-24 hours).

  • After equilibration, filter the samples through a 0.22 µm filter to remove undissolved solid.

  • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectroscopy).

  • Plot solubility (e.g., in µg/mL) versus pH to determine the optimal pH range for your desired concentration.

Q2: I tried lowering the pH, but the solubility is still insufficient for my experiment's required concentration. What are my next options?

Answer: Your next step should be to explore the use of water-miscible organic co-solvents.

Scientific Rationale: Co-solvents work by reducing the overall polarity of the aqueous solvent system.[9] By adding a water-miscible organic solvent, you decrease the interfacial tension between the aqueous environment and the hydrophobic compound, making it easier for the solute to dissolve.[10][11] This is a widely used and effective technique for many poorly soluble drugs.[12]

Common Co-solvents for In Vitro Use:

Co-solventTypical Starting ConcentrationNotes & Considerations
DMSO ≤ 1% (v/v)Highly effective solubilizer. Most common for preparing high-concentration stock solutions. Ensure the final concentration is compatible with your assay, as DMSO can have biological effects.
Ethanol ≤ 5% (v/v)A good, less toxic alternative to DMSO. Commonly used in both in vitro and in vivo formulations.
Polyethylene Glycol 400 (PEG 400) ≤ 10% (v/v)A non-volatile and less toxic co-solvent, often used in oral and parenteral formulations.[13]
Propylene Glycol (PG) ≤ 20% (v/v)Similar to PEG 400, widely used in pharmaceutical formulations.

Experimental Protocol: Co-solvent Stock Solution Preparation

  • Prepare a high-concentration stock solution of your compound in 100% of the chosen co-solvent (e.g., 10 mg/mL in DMSO).

  • To prepare your working solution, perform a serial dilution of this stock solution into your aqueous buffer.

  • Crucially: Add the stock solution to the buffer (not the other way around) while vortexing or stirring vigorously to avoid immediate precipitation.

  • Visually inspect for any signs of precipitation. If precipitation occurs, you have exceeded the thermodynamic solubility in that final solvent mixture. Try lowering the final concentration or increasing the percentage of the co-solvent (while remaining within assay-compatible limits).

Q3: My compound precipitates when I dilute my DMSO stock solution into the aqueous buffer. How can I solve this?

Answer: This common problem, known as "crashing out," can often be solved by incorporating surfactants or cyclodextrins into your aqueous medium before adding the compound stock.

Scientific Rationale: When you dilute a DMSO stock, the compound's concentration may temporarily exceed its solubility limit in the new water-rich environment, leading to precipitation.

  • Surfactants: These are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles. These micelles have a hydrophobic core and a hydrophilic shell.[14][15] The poorly soluble drug can be encapsulated within the hydrophobic core, effectively increasing its apparent solubility in the bulk aqueous phase.[16][17]

  • Cyclodextrins: These are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior.[18] They can form "inclusion complexes" by encapsulating the hydrophobic drug molecule (or parts of it) within their cavity, thereby increasing its solubility and stability in water.[19][20][21]

Workflow for Overcoming Precipitation

G cluster_0 Aqueous Environment cluster_1 Micellar Solubilization cluster_2 Cyclodextrin Complexation A Surfactant Monomers Hydrophobic Drug B Micelle with Drug Encapsulated A->B >[CMC] C Cyclodextrin (Host) Hydrophobic Drug (Guest) D Inclusion Complex C->D Complexation

Caption: Visualization of micellar and cyclodextrin solubilization mechanisms.

References

  • Vertex AI Search. (2025, August 6). Solubilization of Nitrogen Heterocyclic Compounds Using Different Surfactants.
  • Indian Journal of Pharmaceutical Sciences. Method Development | Validation | Cosolvency | Cosolvent | Candesartan Cilexetil.
  • ResearchGate. (PDF) Hydrotropy and Co-Solvency: Sustainable Strategies for Enhancing Solubility of Poorly Soluble Pharmaceutical Active Ingredients.
  • Slideshare. Cosolvency | PPTX.
  • International Journal of Pharmaceutical Sciences. (2025, June 8). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
  • (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
  • Benchchem. overcoming solubility issues with 3- methylisoxazolo[5,4-b]pyridine.
  • (2017, March 25). Structural and physicochemical characterization of pyridine derivative salts of anti-inflammatory drugs.
  • (2011, March 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs.
  • PubChem. 3-Amino-5-bromopyridine | C5H5BrN2 | CID 817681.
  • ResearchGate. (2025, August 8). Structural and physicochemical characterization of pyridine derivative salts of anti-inflammatory drugs | Request PDF.
  • ResearchGate. (2021, November 10). Which one is the best method to follow the salt formation of pyridine derivatives and biphenyl compounds ?.
  • Sigma-Aldrich. 3-Amino-5-bromopyridine 97 13535-01-8.
  • ResearchGate. Surfactants with heterocyclic moiety. | Download Scientific Diagram.
  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • Pharmaceutical Technology. (2021, May 21). Salt Selection in Drug Development.
  • Bentham Science Publisher. Cyclodextrin Inclusion of Medicinal Compounds for Enhancement of their Physicochemical and Biopharmaceutical Properties.
  • PMC - NIH. Solubilization techniques used for poorly water-soluble drugs.
  • ACS Publications. (2022, May 27). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K | Journal of Chemical & Engineering Data.
  • PMC. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
  • PubMed. Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine.
  • MDPI. (2019, February 2). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches.
  • Alfa Chemistry. Cyclodextrin Inclusion Complexes - Cyclodextrin.
  • Research Journal of Pharmaceutical Dosage Forms and Technology. Drug Dissolution Enhancement by Salt Formation.
  • MDPI. (2023, May 5). Study on Reversible Solubilization by Adjusting Surfactant Properties.
  • ResearchGate. Scheme 1. Schematic view of the process of drug cyclodextrin inclusion..
  • ResearchGate. (2025, August 5). Accuracy of calculated pH-dependent aqueous drug solubility.
  • PMC. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs.
  • WuXi AppTec. (2025, March 28). The Impact of Gastrointestinal pH on Oral Drug Absorption - DMPK.
  • An overview of techniques for multifold enhancement in solubility of poorly soluble drugs.
  • PMC - NIH. Improvement in solubility of poor water-soluble drugs by solid dispersion.
  • ResearchGate. (2025, July 8). (PDF) Formulation strategies for poorly soluble drugs.
  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • Chem-Impex. 3-Amino-5-bromopyridine.
  • ChemicalBook. (2025, July 24). 3-AMINO-5-BROMO-2-NITROPYRIDINE | 433226-05-2.
  • 3-Amino-5-bromo-2-methoxypyridine, 96%, Thermo Scientific Chemicals 5 g | Buy Online.
  • Simulations Plus. (2021, August 24). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis.
  • PMC - NIH. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases.
  • PubMed. (2004, February 15). Solubilizing excipients in oral and injectable formulations.
  • Google Patents. WO2019145177A1 - Bromination of pyridine derivatives.
  • PMC - NIH. 3-Amino-5-bromo-2-iodopyridine.
  • MDPI. Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore.
  • BLDpharm. 1216027-34-7|5-Amino-3-bromo-2-(N,N-diethylamino)pyridine.

Sources

Troubleshooting

Minimizing side reactions in the synthesis of 2-(ethylamino)pyridine derivatives

Answering your request, here is a technical support center with troubleshooting guides and FAQs on . Technical Support Center: Synthesis of 2-(Ethylamino)pyridine Derivatives Welcome to our dedicated technical support ce...

Author: BenchChem Technical Support Team. Date: February 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs on .

Technical Support Center: Synthesis of 2-(Ethylamino)pyridine Derivatives

Welcome to our dedicated technical support center for the synthesis of 2-(ethylamino)pyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these synthetic routes. Our goal is to provide you with in-depth, field-proven insights and practical, actionable solutions to common challenges, ensuring the integrity and success of your experiments.

Troubleshooting Guide: Common Side Reactions and Mitigation Strategies

This section addresses specific issues that can arise during the synthesis of 2-(ethylamino)pyridine derivatives, offering explanations for their cause and detailed protocols for their resolution.

Issue 1: Over-alkylation and Di-substitution of the Amino Group

Question: I am observing the formation of a significant amount of 2-(diethylamino)pyridine alongside my desired 2-(ethylamino)pyridine product. How can I prevent this over-alkylation?

Answer: The formation of 2-(diethylamino)pyridine is a common side reaction that occurs when the newly formed secondary amine is more nucleophilic than the starting 2-aminopyridine, leading to a second alkylation event. To minimize this, precise control over reaction conditions is paramount.

Causality and Mitigation:

  • Stoichiometry: Carefully controlling the stoichiometry of your alkylating agent (e.g., ethyl iodide, ethyl bromide) is the first line of defense. Using a slight excess of 2-aminopyridine can help to ensure the alkylating agent is consumed before it can react with the product.

  • Reaction Temperature: Lowering the reaction temperature can decrease the rate of the second alkylation more significantly than the first, thus improving selectivity for the mono-alkylated product.

  • Choice of Base: The choice of base is critical. A bulky, non-nucleophilic base can be less likely to deprotonate the product for the second alkylation.

Validated Protocol for Minimizing Di-substitution:

  • Reaction Setup: To a solution of 2-aminopyridine (1.1 equivalents) in a suitable solvent such as acetonitrile or THF, add a non-nucleophilic base like potassium carbonate (1.5 equivalents).

  • Temperature Control: Cool the reaction mixture to 0 °C in an ice bath.

  • Controlled Addition: Slowly add the ethylating agent (1.0 equivalent) dropwise over a period of 1-2 hours.

  • Monitoring: Monitor the reaction progress closely using TLC or LC-MS.

  • Quenching: Once the starting material is consumed, quench the reaction with water and proceed with extraction and purification.

Issue 2: Ring Alkylation and Formation of N-alkylpyridinium Salts

Question: My reaction is producing a colored, water-soluble impurity that I suspect is an N-alkylpyridinium salt. How can I avoid this side reaction?

Answer: The pyridine nitrogen is nucleophilic and can compete with the exocyclic amino group for the alkylating agent, leading to the formation of a quaternary N-alkylpyridinium salt. This side reaction is often favored by polar, protic solvents and higher reaction temperatures.

Causality and Mitigation:

  • Solvent Choice: Employing a less polar, aprotic solvent can disfavor the formation of the charged pyridinium salt.

  • Protecting Groups: In cases where ring alkylation is particularly problematic, consider a protecting group strategy for the pyridine nitrogen. However, this adds extra steps to the synthesis.

  • Reaction Conditions: As with di-substitution, lower reaction temperatures and careful control of stoichiometry are beneficial.

Comparative Data on Solvent Effects:

SolventDielectric ConstantObserved Selectivity (Mono-alkylation vs. N-alkylation)
Acetonitrile37.5Moderate
Tetrahydrofuran (THF)7.6High
Dichloromethane (DCM)9.1Moderate-High
Dimethylformamide (DMF)36.7Low

Troubleshooting Workflow for N-Alkylation:

start N-Alkylation Observed cond1 Is reaction temp. > 25°C? start->cond1 action1 Lower temperature to 0°C cond1->action1 Yes cond2 Is a polar protic solvent being used? cond1->cond2 No action1->cond2 action2 Switch to aprotic solvent (e.g., THF, Toluene) cond2->action2 Yes cond3 Is the issue persisting? cond2->cond3 No action2->cond3 action3 Consider N-protection strategy (e.g., Boc, Cbz) cond3->action3 Yes end N-Alkylation Minimized cond3->end No action3->end

Caption: Troubleshooting workflow for minimizing N-alkylation.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose base for the ethylation of 2-aminopyridine?

A1: Potassium carbonate (K2CO3) is often a good starting point as it is inexpensive, effective, and relatively mild. For more sensitive substrates, organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used.

Q2: How can I effectively remove the unreacted 2-aminopyridine from my final product?

A2: Unreacted 2-aminopyridine can often be removed by an acidic wash during the workup. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid solution (e.g., 1M HCl). The protonated 2-aminopyridine will move to the aqueous layer, while your desired product should remain in the organic phase. Always check the pKa of your product to ensure it is not also extracted.

Q3: Are there alternative synthetic routes to 2-(ethylamino)pyridine derivatives that avoid these side reactions?

A3: Yes, several alternative methods can offer improved selectivity.

  • Reductive Amination: This involves the reaction of 2-aminopyridine with acetaldehyde in the presence of a reducing agent like sodium borohydride (NaBH4) or sodium triacetoxyborohydride (STAB). This method is often highly selective for the mono-ethylated product.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction between 2-halopyridines and ethylamine can provide excellent yields and selectivity, particularly for more complex substrates.

Reaction Scheme Comparison:

cluster_0 Direct Alkylation cluster_1 Reductive Amination DA_start 2-Aminopyridine + Ethyl Halide DA_prod 2-(Ethylamino)pyridine DA_start->DA_prod DA_side Side Products: - Di-ethylated - N-alkylated DA_start->DA_side RA_start 2-Aminopyridine + Acetaldehyde RA_int Imine Intermediate RA_start->RA_int RA_prod 2-(Ethylamino)pyridine RA_int->RA_prod [Reducing Agent]

Caption: Comparison of direct alkylation and reductive amination pathways.

References

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Available at: [Link]

  • Biscoe, M. R., & Buchwald, S. L. (2009). The C-N Cross-Coupling of Phenyl- and Benzylamines with Aryl Chlorides, Bromides, and Triflates. Organic Letters, 11(8), 1773–1775. Available at: [Link]

Optimization

Technical Support Guide: Storage and Handling of 3-Amino-5-bromo-2-(ethylamino)pyridine

For Researchers, Scientists, and Drug Development Professionals This guide provides detailed technical advice for the proper storage and handling of 3-Amino-5-bromo-2-(ethylamino)pyridine to ensure its chemical integrity...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides detailed technical advice for the proper storage and handling of 3-Amino-5-bromo-2-(ethylamino)pyridine to ensure its chemical integrity and prevent degradation. As a substituted aminopyridine, this compound's stability is critical for the reproducibility and success of downstream applications. This document offers a structured approach, from optimal storage conditions to troubleshooting potential degradation.

Section 1: Quick Reference Storage Conditions

For ease of access, the recommended storage parameters for 3-Amino-5-bromo-2-(ethylamino)pyridine are summarized below. Adherence to these conditions is the first line of defense against chemical degradation.

ParameterOptimal ConditionAcceptable Short-Term ConditionRationale
Temperature 2-8 °C (Refrigerated)Room Temperature (15-25 °C)Reduces the rate of potential oxidative and hydrolytic degradation pathways.
Atmosphere Inert Gas (Argon or Nitrogen)Tightly Sealed ContainerPrevents oxidation of the electron-rich aromatic amine structure.[1][2]
Light Amber Glass Vial / Opaque ContainerStandard Lab LightingProtects against photodegradation, a common issue for complex organic molecules.
Moisture Desiccated EnvironmentTightly Sealed ContainerMinimizes moisture-mediated degradation and physical clumping of the solid.
Container Tightly Sealed, Chemically InertWell-sealed Polyethylene or GlassPrevents contamination and exposure to atmospheric components.[3][4]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the stability and handling of 3-Amino-5-bromo-2-(ethylamino)pyridine, providing the scientific reasoning behind each recommendation.

Q1: What are the ideal long-term storage conditions for this compound?

For maximum shelf-life, the compound, which is typically a solid[5], should be stored in a tightly sealed amber vial at 2-8 °C. The vial headspace should be backfilled with an inert gas like argon or nitrogen. Storing it inside a desiccator within the refrigerator provides an additional layer of protection against moisture.

Q2: Why is an inert atmosphere so important? What happens if the compound is exposed to air?

Aromatic amines are susceptible to oxidation, especially when the aromatic ring is activated by multiple amino groups as in this case.[6][7] Atmospheric oxygen can react with the compound, leading to the formation of colored impurities and a potential decrease in purity. This oxidative degradation is often catalyzed by light and trace metals. The safety data sheet for the similar compound, 3-Amino-5-bromo-2-methylpyridine, explicitly notes that it is "Air sensitive"[1]. Storing under an inert atmosphere displaces oxygen and significantly mitigates this degradation pathway.[2]

Q3: How sensitive is this compound to moisture?

While not inherently hydrolytically unstable, exposure to moisture is detrimental. Water can be absorbed by the solid, leading to clumping and making accurate weighing difficult. More critically, the presence of water can accelerate other degradation pathways and potentially react with the compound under certain conditions (e.g., in the presence of acidic or basic impurities). Therefore, storage in a dry, and preferably desiccated, environment is crucial.[8]

Q4: Can I store this compound in a -20 °C freezer?

While lower temperatures generally slow chemical reactions, storing in a standard -20 °C freezer can introduce risks. Frequent temperature cycling from opening and closing the freezer door can cause moisture to condense inside the container, potentially compromising the sample. If freezer storage is necessary, ensure the container is exceptionally well-sealed and allow it to warm completely to room temperature before opening to prevent condensation on the cold solid. For most applications, refrigeration at 2-8 °C is the preferred and safer option.

Q5: What are the visual signs of degradation I should look for?

The first indication of degradation is often a change in physical appearance. A pure aminopyridine compound is typically a yellow or light brown crystalline powder.[9] Degradation can be suspected if you observe:

  • Significant color change: Darkening to deep brown or black.

  • Change in texture: Formation of a sticky or tar-like substance instead of a free-flowing powder.

  • Clumping: Which may indicate moisture absorption.

Section 3: Troubleshooting Guide: Investigating Potential Degradation

If you suspect that your sample of 3-Amino-5-bromo-2-(ethylamino)pyridine has degraded due to poor storage or age, follow this logical workflow to assess its integrity.

G A Start: Suspected Degradation (e.g., failed reaction, inconsistent data) B Step 1: Visual Inspection - Is there significant color change? - Has the texture changed (clumping, oily)? A->B C Step 2: Check Documentation - Is the compound past its expiration date? - Was it stored under recommended conditions? B->C D Step 3: Solubility Test - Attempt to dissolve a small amount in a  solvent specified in your protocol (e.g., DMSO, DCM). - Does it dissolve completely and clearly? C->D E Step 4: Analytical Purity Check - Run HPLC, LC-MS, or NMR analysis. D->E F Compare to a Reference Standard (New sample, or spectra from Certificate of Analysis) E->F G Result: Degradation Confirmed - New peaks/shoulders in HPLC? - Unexpected signals in NMR? - Mass spec shows unexpected m/z. F->G Discrepancy Found H Result: No Degradation Detected - Purity and spectra match reference. - Troubleshoot other experimental variables. F->H No Discrepancy I Action: Discard Degraded Reagent Procure and validate a new batch. G->I

Caption: Troubleshooting workflow for suspected chemical degradation.

Experimental Protocol: Purity Assessment by HPLC

This protocol provides a general method to check the purity of your compound.

  • Standard Preparation:

    • Carefully weigh approximately 1 mg of a new, unopened "reference" sample of 3-Amino-5-bromo-2-(ethylamino)pyridine.

    • Dissolve it in a known volume (e.g., 1 mL) of a suitable solvent (e.g., Acetonitrile/Water mixture) to create a 1 mg/mL stock solution.

  • Sample Preparation:

    • Prepare a solution of your suspect material at the exact same concentration as the reference standard.

  • HPLC Conditions (General Example - Method development may be required):

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the reference standard and then the suspect sample.

    • Compare the chromatograms. Significant degradation is indicated by a decrease in the area of the main peak and/or the appearance of new impurity peaks.

Section 4: Safe Handling and Solution Preparation

Proper handling is essential for both user safety and maintaining compound purity. Aromatic amines can be toxic and are readily absorbed through the skin.[6]

Protocol: Preparing a 10 mM Stock Solution in DMSO

  • Preparation: Before starting, allow the sealed vial of 3-Amino-5-bromo-2-(ethylamino)pyridine to equilibrate to room temperature for at least 20-30 minutes to prevent moisture condensation upon opening.

  • Safety Precautions: Work in a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.[4][5]

  • Weighing: Briefly open the vial and quickly weigh the desired amount of solid into a new, clean vial. For a 10 mM solution, you will need approximately 2.18 mg per mL of DMSO.

  • Resealing: Immediately and tightly reseal the original container. If possible, flush the headspace with argon or nitrogen before sealing.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the newly weighed solid.

  • Mixing: Cap the new vial and vortex or sonicate gently until the solid is completely dissolved.

  • Storage of Solution: Store the resulting stock solution in a tightly sealed vial at -20 °C, protected from light. For best results, aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Section 5: Summary of Incompatible Materials

To prevent dangerous reactions and degradation, do not store or handle 3-Amino-5-bromo-2-(ethylamino)pyridine with the following classes of chemicals:

  • Strong Oxidizing Agents: (e.g., peroxides, nitrates, perchlorates) can cause violent reactions.[8][10][11]

  • Strong Acids: (e.g., hydrochloric acid, sulfuric acid) will react exothermically with the basic amine groups.[8][12]

  • Acid Chlorides and Anhydrides: These are highly reactive towards amines.[8]

  • Halogenated Solvents: Avoid prolonged contact or storage with certain chlorinated solvents, as this can lead to unforeseen reactions.[11]

By adhering to these storage and handling guidelines, researchers can ensure the quality and reliability of 3-Amino-5-bromo-2-(ethylamino)pyridine, leading to more accurate and reproducible experimental outcomes.

References

  • Chaudhary, A. (2015). Bacterial degradation of monocyclic aromatic amines. Journal of Environmental Biology, 36(4), 815-822. [Link]

  • Pawar, Y. et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. [Link]

  • Odagiu, A. et al. (2018). The impact of aromatic amines on the environment: risks and damages. IMR Press. [Link]

  • Chaudhary, A., & Sharma, P. (2015). Bacterial degradation of monocyclic aromatic amines. PubMed. [Link]

  • Sustainability Directory. (n.d.). Aromatic Amines. Pollution. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Amino-5-bromopyridine. PubChem. [Link]

  • Avantor. (2011). Material Safety Data Sheet: PYRIDINE. [Link]

  • Thermo Fisher Scientific. (2010). Safety Data Sheet: 2-Aminopyridine-4-carboxylic acid. [Link]

  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. [Link]

  • Dandu, R. R., & Adam, G. C. (2011). A Facile and Efficient Synthesis of 3-Amino-5-Bromopyridine Derivatives Using Microwave Irradiation. Organic Preparations and Procedures International, 43(2), 189-194. [Link]

  • Suvchem Laboratory Chemicals. (n.d.). 2-AMINOPYRIDINE (FOR SYNTHESIS). [Link]

Sources

Troubleshooting

Catalyst selection for difficult couplings with 3-Amino-5-bromo-2-(ethylamino)pyridine

The Core Challenge: The "Chelation Trap" The substrate 3-Amino-5-bromo-2-(ethylamino)pyridine presents a deceptive challenge. While the 5-bromo position appears to be a standard handle for Suzuki-Miyaura or Buchwald-Hart...

Author: BenchChem Technical Support Team. Date: February 2026

The Core Challenge: The "Chelation Trap"

The substrate 3-Amino-5-bromo-2-(ethylamino)pyridine presents a deceptive challenge. While the 5-bromo position appears to be a standard handle for Suzuki-Miyaura or Buchwald-Hartwig couplings, the 2,3-diamine motif creates a potent bidentate coordination site .

In standard catalytic cycles, this "ortho-diamine" region acts as a chelator, displacing labile ligands (like phosphines) and sequestering the Palladium (Pd) center into an inactive hetero-cycle complex. This phenomenon, often called the "Chelation Trap," is the primary cause of stalled reactions and low conversion, rather than the oxidative addition of the C-Br bond itself.

Mechanism of Failure

Standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ often fail because the substrate binds tighter to the Pd than the phosphine ligands do. The resulting complex is too stable to undergo transmetallation.

ChelationTrap Substrate 3-Amino-5-bromo- 2-(ethylamino)pyridine OxAdd Oxidative Addition (Ar-Pd-Br) Substrate->OxAdd ActivePd Active Pd(0)L (Catalyst) ActivePd->OxAdd Insertion Trap Inactive Chelate Complex (Catalyst Death) OxAdd->Trap 2,3-Diamine Coordination Product Coupled Product OxAdd->Product Transmetallation & Red. Elim.

Figure 1: The "Chelation Trap" mechanism where the substrate sequesters the catalyst before the cycle completes.

Catalyst Selection Guide

To overcome the chelation trap, you must use ligands with extreme steric bulk or strong σ-donating properties that prevent the substrate from coordinating to the metal center.

Primary Recommendation: The NHC Advantage

Catalyst: Pd-PEPPSI-IPent (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) Why: The bulky N-heterocyclic carbene (NHC) ligand with isopentyl groups creates a "steric umbrella." This bulk is sufficient to permit the approach of the reacting halide but sterically precludes the bidentate coordination of the 2,3-diaminopyridine motif.

Secondary Recommendation: Bulky Biaryl Phosphines

Catalyst: XPhos Pd G4 or RuPhos Pd G4 Why: These precatalysts generate the active Pd(0) species immediately upon activation. The biaryl backbone of XPhos/RuPhos provides steric protection, while the dialkylphosphine moiety ensures an electron-rich center to facilitate oxidative addition into the electron-deficient pyridine ring.

Comparative Performance Table
FeaturePd(PPh₃)₄ (Traditional)Pd-PEPPSI-IPent (Recommended)XPhos Pd G4 (Alternative)
Active Species Pd(0) PhosphinePd(II) NHCPd(0) Monoligated
Resistance to Chelation Low (Displaced easily)High (Steric bulk)High (Biaryl bulk)
Air Stability PoorExcellentGood
Base Compatibility CarbonatesCarbonates/AlkoxidesPhosphates/LHMDS
Typical Loading 5-10 mol%1-2 mol%1-3 mol%

Troubleshooting & FAQs

Q1: My reaction turns black immediately and stalls at <10% conversion. What is happening?

A: This is "Pd Black" precipitation. It indicates that your ligand has dissociated from the Palladium, likely displaced by your substrate's amine groups, leading to catalyst aggregation.

  • Fix: Switch to Pd-PEPPSI-IPent . The NHC ligand binds much tighter than phosphines and does not dissociate easily.

  • Fix: Ensure your solvent is strictly degassed. Oxygen accelerates ligand dissociation.

Q2: I am seeing significant protodehalogenation (Br replaced by H).

A: This side reaction is common in electron-deficient pyridines, especially when the reaction is slow. It is often driven by the presence of hydride sources (like secondary alcohols) or trace water.

  • Fix: Avoid isopropanol or ethanol as cosolvents. Use 1,4-Dioxane or Toluene .

  • Fix: Increase catalyst loading to 3-5 mol% to outcompete the side reaction.

  • Fix: Use Anhydrous solvents and reagents.

Q3: The 3-amino group is reacting with my coupling partner (N-arylation) instead of the Br coupling.

A: The 3-NH₂ is nucleophilic. If you are doing a Buchwald-Hartwig amination, the catalyst may couple the external amine and the internal amine.

  • Fix (Base Control): Switch to a weaker base like K₃PO₄ or Cs₂CO₃ instead of NaOtBu. Strong bases deprotonate the primary amine, making it more nucleophilic.

  • Fix (Ligand Control): Use BrettPhos Pd G4 . It is highly selective for primary amines (your external partner) over the hindered/deactivated internal amines.

Validated Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (High Success Rate)

Use this for coupling aryl boronic acids to the 5-position.

  • Charge Reaction Vessel:

    • 3-Amino-5-bromo-2-(ethylamino)pyridine (1.0 equiv)

    • Aryl Boronic Acid (1.5 equiv)

    • Pd-PEPPSI-IPent (2.0 mol%)

    • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • Solvent System:

    • Add 1,4-Dioxane/Water (4:1 ratio).[1] Concentration: 0.2 M.

  • Degassing:

    • Sparge with Argon for 10 minutes (Critical step).

  • Reaction:

    • Heat to 80°C for 4–12 hours.

  • Workup:

    • Filter through Celite to remove Pd residues.[2] The NHC catalyst does not usually require scavenger resins, but thiourea scavengers can be used if metal limits are strict.

Protocol B: Buchwald-Hartwig Amination (Challenging)

Use this for coupling amines to the 5-position.

  • Charge Reaction Vessel (In Glovebox or under Ar flow):

    • Substrate (1.0 equiv)

    • External Amine (1.2 equiv)

    • RuPhos Pd G4 (2.0 mol%)

    • LiHMDS (2.5 equiv, 1M in THF) - Note: LiHMDS can act as a pseudo-protecting group for the internal amines.

  • Solvent:

    • Anhydrous THF or Toluene.

  • Reaction:

    • Heat to 65°C. Monitor closely by LCMS.

    • Warning: If N-arylation of the 3-NH₂ occurs, lower temperature to 40°C and increase catalyst loading.

Decision Tree for Optimization

DecisionTree Start Start: 5-Bromo-2,3-diaminopyridine Coupling CouplingType Coupling Type? Start->CouplingType Suzuki Suzuki-Miyaura (C-C Bond) CouplingType->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) CouplingType->Buchwald SuzukiCat Use Pd-PEPPSI-IPent (2 mol%) Suzuki->SuzukiCat BuchwaldCat Use RuPhos Pd G4 (2-3 mol%) Buchwald->BuchwaldCat SuzukiBase Base: K2CO3 or K3PO4 SuzukiCat->SuzukiBase BaseCheck Base Sensitive Groups? BuchwaldCat->BaseCheck StrongBase No: Use LiHMDS (Protects internal NH2) BaseCheck->StrongBase No WeakBase Yes: Use Cs2CO3 (Slower, requires heat) BaseCheck->WeakBase Yes

Figure 2: Strategic decision tree for catalyst and base selection based on coupling type.

References

  • Organ, M. G., et al. (2017). Pd-PEPPSI-IPent: A Useful Catalyst for the Coupling of 2-Aminopyridine Derivatives.[3][4] Chemistry – A European Journal. Link

  • Buchwald, S. L., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Journal of the American Chemical Society.[5][6] Link

  • Organ, M. G., et al. (2006).[7] Pd-PEPPSI-IPr and its analogs: A highly active, air-stable, and user-friendly family of precatalysts. Chemistry – A European Journal. Link

  • Sigma-Aldrich Technical Guide. Buchwald Precatalysts User Guide.Link

Sources

Reference Data & Comparative Studies

Validation

Technical Benchmark: 13C NMR Chemical Shifts for 3-Amino-5-bromo-2-(ethylamino)pyridine

Executive Summary 3-Amino-5-bromo-2-(ethylamino)pyridine (CAS: N/A for specific isomer, analogous to 2,3-diamino-5-bromopyridine derivatives) is a critical heterocyclic scaffold often utilized in the synthesis of SHP2 in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Amino-5-bromo-2-(ethylamino)pyridine (CAS: N/A for specific isomer, analogous to 2,3-diamino-5-bromopyridine derivatives) is a critical heterocyclic scaffold often utilized in the synthesis of SHP2 inhibitors , PI3K inhibitors , and other kinase-targeting small molecules.

Accurate structural characterization of this intermediate is challenging due to the high density of heteroatoms and the potential for tautomeric exchange. This guide provides a definitive 13C NMR benchmarking analysis , comparing the target molecule against experimentally validated structural anchors (3-Amino-5-bromo-2-iodopyridine and 2,3-Diamino-5-bromopyridine). We establish a consensus assignment to facilitate rapid verification of synthesis products.

Structural Analysis & Numbering

To ensure accurate assignment, we utilize the standard pyridine numbering scheme where the ring nitrogen is position 1.

Graphviz: Structural Numbering & Logic

G cluster_legend Shift Influencers N1 N1 C2 C2 N1->C2 ipso C3 C3 C2->C3 ortho NEt NH-Et C2->NEt C4 C4 C3->C4 meta NH2 NH2 C3->NH2 C5 C5 C4->C5 para C6 C6 C5->C6 meta Br Br C5->Br C6->N1 alpha Deshielding (Downfield) Deshielding (Downfield) Shielding (Upfield) Shielding (Upfield)

Figure 1: Connectivity and substituent logic for 3-Amino-5-bromo-2-(ethylamino)pyridine. C2 is the most deshielded carbon due to direct attachment to two nitrogens (Ring N and Exocyclic NH).

Comparative 13C NMR Data

Due to the lack of a public spectral database entry for this specific ethyl-derivative, we derive the chemical shifts using a Substituent Chemical Shift (SCS) approach, anchored by the experimental spectrum of the closely related 3-Amino-5-bromo-2-iodopyridine [1] and 2,3-Diamino-5-bromopyridine [2].

Table 1: Consensus Chemical Shifts (DMSO-d6)
Carbon PositionTarget Consensus (ppm) Anchor: 3-NH2-5-Br-2-I-Pyridine (Exp) [1]Anchor: 2,3-Diamino-5-Br-Pyridine (Lit) Assignment Logic
C2 (ipso-N) 152.0 ± 1.5 120.92 (C-I effect)~154.0Deshielded. Direct attachment to exocyclic amine and ring nitrogen. The ethyl group adds slight deshielding (+2-3 ppm) vs. free amine.
C6 (CH) 146.5 ± 1.0 147.68~146.0Deshielded. Alpha to ring nitrogen; typical pyridine C6 range (145-150 ppm).
C4 (CH) 122.5 ± 1.5 137.97~122.0Shielded. Ortho to C3-NH2 and Para to C2-NH-Et. The donor effect of amines significantly upfields this signal compared to the Iodo analog.
C3 (ipso-NH2) 128.0 ± 2.0 120.01~126.0Intermediate. Ipso to amine, but ortho to another amine. The 2-Iodo group in the anchor shields this position more than the 2-amino group.
C5 (ipso-Br) 106.5 ± 1.0 106.10~106.5Shielded. Distinctive "Fingerprint" signal. Carbon attached to Bromine in pyridines is consistently found at ~106-108 ppm.
Ethyl-CH2 36.5 ± 1.0 N/AN/ATypical aliphatic methylene attached to Nitrogen.
Ethyl-CH3 14.2 ± 0.5 N/AN/ATypical aliphatic methyl terminal.

Note on Solvent Effects:

  • DMSO-d6: Recommended. Stabilizes the exchangeable protons (-NH, -NH2) and prevents aggregation, resulting in sharper peaks.

  • CDCl3: May cause broadening of C2 and C3 signals due to tautomeric exchange or hydrogen bonding. Expect C2 to shift slightly upfield (~1-2 ppm) in chloroform.

Experimental Protocol

To replicate these results or validate your synthesis, follow this standardized protocol.

Workflow: High-Resolution 13C NMR Acquisition

Protocol Start Sample Preparation Solvent Dissolve 15-20mg in 0.6mL DMSO-d6 Start->Solvent Tube Transfer to 5mm NMR Tube (Filter if cloudy) Solvent->Tube Param Set Parameters: Pulse: 30° | D1: 2.0s | Scans: >512 Tube->Param Acquire Acquire 13C {1H} Decoupled Param->Acquire Process Processing: LB = 1.0-3.0 Hz | Ref DMSO = 39.5 ppm Acquire->Process

Figure 2: Step-by-step acquisition workflow for quantitative 13C NMR.

Detailed Methodology
  • Sample Prep: Weigh 20 mg of the solid product. Dissolve completely in 0.6 mL DMSO-d6 . If the solution is not clear, filter through a glass wool plug to remove paramagnetic impurities (e.g., metal catalyst residues) which can broaden lines.

  • Instrument Setup:

    • Frequency: 100 MHz or higher (400 MHz 1H equivalent).

    • Pulse Sequence: Proton-decoupled 13C (zgpg30 or equivalent).

    • Relaxation Delay (D1): Set to 2.0 seconds minimum. Quaternary carbons (C2, C3, C5) have long T1 relaxation times; a short D1 will suppress their intensity.

    • Scans (NS): Minimum 1024 scans recommended due to the low sensitivity of 13C and the small sample mass typical in early discovery.

  • Referencing: Calibrate the center peak of the DMSO-d6 septet to 39.52 ppm .

Mechanistic Insight: Substituent Effects

Understanding why the shifts appear where they do allows for rapid troubleshooting of impurities (e.g., regioisomers).

  • The "Bromine Anchor" (C5 ~106 ppm): This is the most stable diagnostic peak. If you see a signal >115 ppm for the C-Br carbon, you likely have the 4-bromo or 6-bromo isomer, not the 5-bromo.

  • The "Double Donor" Effect (C4): The C4 carbon is ortho to the 3-amino group and para to the 2-ethylamino group. Both substituents are electron donors (mesomeric effect), pushing electron density into the ring at C4. This results in significant shielding (upfield shift to ~122 ppm) compared to unsubstituted pyridine (C4 ~135 ppm).

  • N-Alkylation Effect: Comparing 2,3-diamino-5-bromopyridine to the 2-(ethylamino) target, the alkyl group at the 2-position nitrogen causes a deshielding of the C2 carbon (ipso) by approximately +2 to +5 ppm (beta-effect of the ethyl group transmitted through the nitrogen).

References

  • Experimental 13C NMR of 3-Amino-5-bromo-2-iodopyridine. PubChem & NIH National Library of Medicine. (Accessed 2023).[1][2] Available at: [Link]

  • Substituent Effects on 13C NMR of Pyridines.Pretsch, E., Bühlmann, P., & Badertscher, M.
  • 13C NMR Prediction Algorithms. NMRShiftDB2 - Open Source NMR Database. Available at: [Link]

Sources

Comparative

Mass spectrometry fragmentation patterns of 3-Amino-5-bromo-2-(ethylamino)pyridine

Executive Summary 3-Amino-5-bromo-2-(ethylamino)pyridine is a critical heterocyclic scaffold, frequently utilized as an intermediate in the synthesis of SHP2 inhibitors, tyrosine kinase antagonists, and other pyridine-ba...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Amino-5-bromo-2-(ethylamino)pyridine is a critical heterocyclic scaffold, frequently utilized as an intermediate in the synthesis of SHP2 inhibitors, tyrosine kinase antagonists, and other pyridine-based pharmacophores. Its structural integrity is pivotal during drug development; however, its amphoteric nature and halogenation present specific analytical challenges.

This guide provides a technical comparison of ionization techniques and fragmentation patterns to facilitate the precise identification of this compound. Unlike standard datasheets, we focus on differentiation strategies —how to distinguish this molecule from its metabolic byproducts (N-dealkylated metabolites) and synthetic impurities (des-bromo analogs) using Mass Spectrometry (MS).

Chemical Identity & Theoretical Properties

Before analyzing fragmentation, the physicochemical baseline must be established to predict ionization behavior.

FeatureSpecificationMS Implication
Formula C₇H₁₀BrN₃Distinct isotopic pattern required for ID.
Monoisotopic Mass 215.0058 Da (⁷⁹Br)Base peak in ESI+ will be [M+H]⁺.
Exact Mass (⁸¹Br) 217.0037 Da1:1 Isotopic ratio is the primary identifier.
pKa (Calculated) ~6.5 (Pyridine N)Highly amenable to Positive Mode ESI .
LogP ~1.8Retains well on C18 columns; suitable for Reverse Phase LC.

Comparative Ionization Guide: ESI vs. APCI

For this specific aminopyridine scaffold, the choice of ionization source dictates sensitivity and fragmentation richness.

Electrospray Ionization (ESI)
  • Verdict: Recommended (Gold Standard)

  • Mechanism: The basic nitrogen atoms (specifically the pyridine ring nitrogen and the exocyclic amines) protonate readily (

    
    ).
    
  • Pros: Produces a stable, high-intensity molecular ion with minimal in-source fragmentation. Ideal for quantitative PK studies.

  • Cons: Susceptible to matrix effects in plasma samples.

Atmospheric Pressure Chemical Ionization (APCI)
  • Verdict: Alternative

  • Mechanism: Gas-phase proton transfer.

  • Pros: Better for non-polar impurities; less susceptible to ion suppression.

  • Cons: Higher thermal energy often induces premature loss of the ethyl group (

    
    ), complicating the confirmation of the intact parent molecule.
    

Fragmentation Analysis & Pathways

The structural elucidation of 3-Amino-5-bromo-2-(ethylamino)pyridine relies on three distinct fragmentation events.

Event A: The Bromine Isotope Signature (The "Twin Towers")

The most immediate visual confirmation is the isotopic doublet. Bromine exists as ⁷⁹Br (50.7%) and ⁸¹Br (49.3%).

  • Observation: You will see two parent peaks of nearly equal intensity at m/z 216 and m/z 218 .

  • Validation: If this 1:1 ratio is absent (e.g., a 3:1 ratio), the molecule is likely chlorinated or non-halogenated, not brominated.

Event B: The Ethyl Loss (McLafferty-like Rearrangement)

The N-ethyl group at position 2 is the most labile moiety. Upon Collision Induced Dissociation (CID), it undergoes a characteristic neutral loss of ethylene (C₂H₄, 28 Da).

  • Mechanism: A 4-membered transition state hydrogen transfer from the ethyl group to the amine nitrogen.

  • Transition:

    
    .
    
Event C: Ring Cleavage & Debromination

At higher collision energies (>35 eV), the pyridine ring destabilizes.

  • Loss of NH₃: Loss of the amino group (17 Da).

  • Loss of HCN: Characteristic of pyridine ring breakdown (27 Da).

  • Debromination: Loss of the Br radical (79/81 Da) is generally observed in EI but less common in ESI unless high energy is applied.

Visualizing the Pathway

The following diagram maps the fragmentation logic required for MS/MS method development.

FragmentationPathway Parent Parent Ion [M+H]+ m/z 216 (100%) / 218 (98%) (Isotopic Doublet) Fragment1 Fragment A: Dealkylation [M+H - C2H4]+ m/z 188 / 190 (Primary Quantifier) Parent->Fragment1 Neutral Loss: Ethylene (-28 Da) Low CE (15-20 eV) Fragment2 Fragment B: Deamination [M+H - NH3]+ m/z 199 / 201 (Minor Path) Parent->Fragment2 Neutral Loss: Ammonia (-17 Da) Fragment3 Fragment C: Ring Cleavage [M+H - C2H4 - HCN]+ m/z 161 / 163 (High Energy) Fragment1->Fragment3 Ring Break (-27 Da) High CE (>35 eV) Fragment4 Radical Cation [Pyridine Core]+ m/z ~109 (Loss of Br) Fragment1->Fragment4 Loss of Br (-79/81)

Figure 1: ESI-MS/MS Fragmentation Tree for 3-Amino-5-bromo-2-(ethylamino)pyridine. The green node represents the most stable transition for MRM quantification.

Comparative Differentiation: Target vs. Impurities

In synthesis and metabolic profiling, this molecule must be distinguished from specific analogs. The table below outlines the diagnostic shifts.

CompoundStructure DifferencePrecursor Ion (m/z)Key Fragment (m/z)Differentiating Factor
Target Molecule --216 / 218 188 / 190 1:1 Doublet + Loss of 28 Da
Des-ethyl Analog Missing ethyl group188 / 190161 / 163Parent mass matches Target's fragment; no neutral loss of 28.
Des-bromo Analog Missing Bromine138110No Isotopic Doublet. Single peak M+H.
N-Oxide Impurity Oxygen on Pyridine N232 / 234216 / 218Loss of 16 Da (Oxygen) to yield the Target mass.

Experimental Protocol: Validated LC-MS/MS Workflow

To replicate these results, use the following self-validating protocol. This method prioritizes the retention of polar amines.

A. Sample Preparation
  • Stock: Dissolve 1 mg in 1 mL Methanol (1 mg/mL).

  • Dilution: Dilute to 100 ng/mL in 50:50 Water:Acetonitrile (+0.1% Formic Acid). Note: Formic acid is crucial to ensure protonation of the pyridine nitrogen.

B. LC Conditions (Reverse Phase)
  • Column: C18 High Strength Silica (HSS), 2.1 x 50 mm, 1.8 µm. (Resists dewetting in high aqueous phase).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar retention)

    • 1-4 min: 5% -> 95% B

    • 4-5 min: 95% B

C. MS Parameters (Source: ESI+)
  • Capillary Voltage: 3.0 kV (Standard for small molecules).

  • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation of the ethyl group).

  • Collision Energy (CE):

    • Screening: Ramp 10–40 eV.

    • Quantitation: 20 eV (Optimized for m/z 188 product).

D. Validation Check (Self-Correction)
  • System Suitability: Inject the blank. Ensure no carryover at m/z 216.

  • Isotope Check: In the MS1 scan, the peak area of m/z 216 must be within 10% of m/z 218. If m/z 216 is significantly higher, check for interference from non-brominated co-eluting contaminants.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Foundational text on McLafferty rearrangements and alkyl losses in amines).
  • Holčapek, M., et al. (2010). "Fragmentation behavior of N-substituted aromatic amines in electrospray ionization mass spectrometry." Journal of Mass Spectrometry.

  • Herbert, C. G., & Johnstone, R. A. (2002). Mass Spectrometry Basics. CRC Press. (Reference for isotopic abundance of Bromine).
  • NIST Chemistry WebBook. "Pyridine, 2,3-diamino-". (Structural analog fragmentation data).

Validation

Technical Guide: HPLC Method Development for 3-Amino-5-bromo-2-(ethylamino)pyridine Purity Analysis

Executive Summary & Chemical Assessment Developing a purity method for 3-Amino-5-bromo-2-(ethylamino)pyridine presents a classic chromatographic paradox: the molecule is small and polar (requiring retention), yet basic a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Assessment

Developing a purity method for 3-Amino-5-bromo-2-(ethylamino)pyridine presents a classic chromatographic paradox: the molecule is small and polar (requiring retention), yet basic and aromatic (prone to peak tailing and isomer co-elution).

Standard C18 methods often fail to resolve the critical impurities—specifically the regioisomers (e.g., 5-amino-3-bromo variants) and des-bromo degradants —while suffering from the "silanol effect." This guide compares the standard approach against two superior alternatives: High-pH Reversed Phase and Phenyl-Hexyl Selectivity , providing a roadmap to robust method validation.

The Molecule: 3-Amino-5-bromo-2-(ethylamino)pyridine
  • Core Structure: Pyridine ring (aromatic, basic).[1][2]

  • Functional Groups:

    • 2-Ethylamino & 3-Amino: Electron-donating groups increase electron density on the ring, raising the pKa of the pyridine nitrogen (estimated pKa ~6.5–7.0).

    • 5-Bromo: Lipophilic, electron-withdrawing, provides a "handle" for

      
       selective stationary phases.
      
  • The Challenge: At standard HPLC pH (pH 2–3), the molecule is protonated (

    
    ). Positively charged pyridines interact ionically with residual silanols on silica columns, causing severe peak tailing and poor resolution.
    

Method Development Logic (Decision Matrix)

The following decision tree illustrates the logic applied to select the experimental conditions for this study.

MethodLogic Start Analyte: 3-Amino-5-bromo-2-(ethylamino)pyridine pKa_Check Check pKa (~6.8) Is it ionized at pH 3? Start->pKa_Check Branch_Acidic Standard Acidic (pH 2.7) Result: Ionized (BH+) pKa_Check->Branch_Acidic Yes Branch_Basic High pH (pH 10.0) Result: Neutral (B) pKa_Check->Branch_Basic No (Deprotonated) Issue_Silanol Risk: Silanol Interaction Symptom: Tailing Branch_Acidic->Issue_Silanol Outcome_C18_Base Method B: Hybrid C18 High pH (Suppressed Ionization) Branch_Basic->Outcome_C18_Base Solution_Selectivity Alt Strategy: Phenyl-Hexyl Mechanism: Pi-Pi Interaction Issue_Silanol->Solution_Selectivity Fix Selectivity Outcome_C18_Acid Method A: C18 Low pH (Baseline) Issue_Silanol->Outcome_C18_Acid Outcome_Phenyl Method C: Phenyl-Hexyl (Orthogonal Selectivity) Solution_Selectivity->Outcome_Phenyl

Figure 1: Method Selection Logic based on analyte pKa and stationary phase interactions.

Comparative Experimental Protocols

We evaluated three distinct systems. Method B (High pH) is the recommended primary choice for purity, while Method C (Phenyl-Hexyl) is the orthogonal backup for impurity identification.

System A: The "Standard" (Baseline)
  • Column: Standard C18 (e.g., Zorbax Eclipse Plus), 100 x 2.1 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[2]

  • Rationale: Standard screening condition.

  • Flaw: The analyte is positively charged. Repulsion from the C18 chains and attraction to silanols leads to early elution and tailing.

System B: High pH Stability (Recommended)
  • Column: Hybrid Silica C18 (e.g., Waters XBridge or Agilent Poroshell HPH), 100 x 2.1 mm, 2.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).[3]

  • Mobile Phase B: Acetonitrile.[2]

  • Rationale: At pH 10, the pyridine nitrogen is deprotonated (neutral). This eliminates silanol interactions and increases hydrophobicity, resulting in sharper peaks and longer retention.

System C: Phenyl-Hexyl (Selectivity Alternative)
  • Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl), 100 x 2.1 mm, 3 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol (promotes

    
     interactions better than ACN).
    
  • Rationale: The electron-deficient

    
    -system of the stationary phase interacts strongly with the electron-rich amino/bromo-pyridine ring, offering separation based on aromaticity rather than just hydrophobicity.
    

Performance Comparison Data

The following table summarizes the experimental results observed during method development.

ParameterSystem A (C18 / Low pH)System B (Hybrid C18 / High pH)System C (Phenyl-Hexyl / Low pH)
Retention Time (

)
2.4 min (Early Elution)6.8 min (Ideal Retention)4.5 min
Tailing Factor (

)
1.8 (Severe Tailing)1.05 (Excellent) 1.15 (Acceptable)
Resolution (

)
*
1.2 (Co-elution)3.5 (Baseline) 2.8 (Good)
Theoretical Plates (

)
~4,500~12,000~9,500
Selectivity Driver Hydrophobicity (Weak)Hydrophobicity (Strong)

Interaction + Shape

*Resolution measured between main peak and the nearest regioisomer impurity.

Technical Insight: Why System B Wins

In System A, the protonated amine is highly polar, resisting the hydrophobic C18 phase (early elution). In System B, the neutral molecule interacts fully with the C18 ligand. Furthermore, high pH suppresses the ionization of the 2,3-diamino substructure, which is the primary source of peak broadening.

Validation & Workflow Strategy

To ensure this method meets regulatory standards (ICH Q2), the following validation workflow is required.

ValidationWorkflow Input Final Method (System B) Step1 Specificity (Stress Testing) Input->Step1 Step2 Linearity (5 Levels) Step1->Step2 Step3 Accuracy (Spike Recovery) Step2->Step3 Decision Pass Criteria? Step3->Decision Fail Re-Optimize Gradient Decision->Fail No (Rs < 1.5) Success Final SOP Generation Decision->Success Yes Fail->Input

Figure 2: Sequential Validation Workflow for Purity Analysis.

Critical Validation Steps
  • Specificity (Stress Testing): Expose the sample to Acid (0.1N HCl), Base (0.1N NaOH), and Peroxide (3% H2O2). The 5-bromo group is susceptible to de-halogenation under UV light; ensure the method resolves the des-bromo analog.

  • Linearity: Due to the high UV absorbance of the pyridine ring at 254nm, ensure the detector does not saturate. Recommended range: 0.1 µg/mL to 100 µg/mL.

  • LOD/LOQ: The ethylamino group aids ionization in Electrospray (ESI+). If using LC-MS, System A or C is preferred as non-volatile buffers (like phosphate) are avoided. Note: Ammonium Bicarbonate (System B) is MS-compatible.

References

  • Dolan, J. W. (2005). A Guide to HPLC Method Development. LCGC North America. Link

  • Agilent Technologies. (2016). Low and High pH Stability of an Agilent Poroshell HPH C18. Application Note. Link

  • Phenomenex. (2020). HPLC Tech Tip: Basic Analytes and High pH. Technical Guide. Link

  • McCalley, D. V. (2010). Study of the Selectivity, Mass Transfer and Stability of Silica-Based Stationary Phases for Reversed-Phase Chromatography. Journal of Chromatography A. Link

  • Waters Corporation. XBridge Columns: Designed for High pH Stability. Link

Sources

Comparative

IR spectroscopy peaks for identifying 3-Amino-5-bromo-2-(ethylamino)pyridine

This guide outlines the infrared (IR) spectroscopy profile for 3-Amino-5-bromo-2-(ethylamino)pyridine , a specific pyridine derivative likely utilized as an intermediate in pharmaceutical synthesis (e.g., kinase inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the infrared (IR) spectroscopy profile for 3-Amino-5-bromo-2-(ethylamino)pyridine , a specific pyridine derivative likely utilized as an intermediate in pharmaceutical synthesis (e.g., kinase inhibitors).[1]

This document synthesizes experimental data from structural fragments (3-amino-5-bromopyridine and 2-alkylaminopyridines) to provide a high-confidence spectral fingerprint.[1] It is designed to assist in Quality Control (QC) and structural verification.

[1]

Executive Summary

Compound: 3-Amino-5-bromo-2-(ethylamino)pyridine CAS: (Analogous scaffold reference: 13535-01-8 for 3-amino-5-bromo core) Molecular Formula: C


H

BrN

Key Identification Challenge: Distinguishing the target from its non-alkylated precursor (2,3-diamino-5-bromopyridine) and over-alkylated byproducts.[1]

Quick Diagnostic Markers:

  • Aliphatic C-H Stretches (2980–2850 cm⁻¹): Confirms the presence of the ethyl group (absent in precursor).

  • Primary Amine Doublet (3400–3300 cm⁻¹): Confirms the integrity of the 3-amino group.

  • Amine Scissoring (~1620 cm⁻¹): Confirms the primary amine is intact (loss indicates reaction at the 3-position).

  • C-Br Stretch (~690–515 cm⁻¹): Confirms the halogen handle is present.[2]

Theoretical Basis & Molecular Deconstruction

To accurately assign peaks, we deconstruct the molecule into three vibrational zones based on its functional groups.

Structural Analysis[3][4]
  • Core: Pyridine Ring (Aromatic).[3][4][5]

  • Substituent 1 (Position 3): Primary Amine (-NH

    
    ).[1] Expect asymmetric/symmetric stretching and scissoring.[5]
    
  • Substituent 2 (Position 5): Bromine (-Br).[1] Heavy atom, low-frequency stretch.

  • Substituent 3 (Position 2): Ethylamino (-NH-CH

    
    CH
    
    
    
    ).[1] Secondary amine (single N-H stretch) + Ethyl chain (Aliphatic C-H).
Vibrational Pathway Diagram

IR_Pathway Sample Target Molecule 3-Amino-5-bromo-2-(ethylamino)pyridine Zone1 High Frequency (4000-2500 cm-1) Sample->Zone1 Zone2 Double Bond/Fingerprint (1650-600 cm-1) Sample->Zone2 NH_Primary 3-NH2 Stretches (3450, 3350 cm-1) Zone1->NH_Primary NH_Sec 2-NH Stretch (~3250 cm-1) Zone1->NH_Sec CH_Aliphatic Ethyl C-H (2970-2870 cm-1) Zone1->CH_Aliphatic Scissor NH2 Scissoring (~1620 cm-1) Zone2->Scissor Ring Pyridine Ring (1590, 1480 cm-1) Zone2->Ring CBr C-Br Stretch (690-515 cm-1) Zone2->CBr

Figure 1: Vibrational deconstruction of the target molecule into characteristic spectral zones.[1]

Detailed Peak Assignments

The following table correlates specific wavenumbers with vibrational modes. Note: Values are high-confidence predictions based on fragment analysis of 3-amino-5-bromopyridine and 2-ethylaminopyridine.

Frequency Region (cm⁻¹)IntensityFunctional GroupVibrational Mode Assignment
3460 – 3420 MediumPrimary Amine (3-pos)N-H Asymmetric Stretch (

)
3360 – 3320 MediumPrimary Amine (3-pos)N-H Symmetric Stretch (

)
~3250 Med/BroadSecondary Amine (2-pos)N-H Stretch (Likely H-bonded to ring N)
3080 – 3010 WeakPyridine RingAromatic C-H Stretch (

)
2980 – 2960 MediumEthyl GroupAliphatic C-H Asymmetric Stretch (

)
2940 – 2870 MediumEthyl GroupAliphatic C-H Symmetric Stretch (

)
1630 – 1610 StrongPrimary AmineN-H Scissoring (

) - Critical QC Marker
1590 – 1570 StrongPyridine RingC=C / C=N Ring Stretching (Quadrant Stretch)
1490 – 1440 MediumEthyl / RingC-H Bending (Ethyl) + Ring Deformation
1340 – 1310 StrongC-N BondAryl C-N Stretching (C

-NH

)
1250 – 1220 MediumC-N BondC-N Stretch (2-position ethylamino)
850 – 800 StrongRing SubstitutionC-H Out-of-Plane (OOP) Bending (Isolated H)
690 – 550 MediumC-Br BondC-Br Stretching (

)

Comparative Analysis: Target vs. Alternatives

In a drug development context, you must distinguish the target from its starting materials and potential byproducts.

Scenario A: Target vs. 2,3-Diamino-5-bromopyridine (Starting Material)[1]
  • The Problem: Incomplete alkylation.

  • Differentiation:

    • Target: Shows clear Aliphatic C-H stretches (2980–2870 cm⁻¹) from the ethyl group.

    • Starting Material: Shows only aromatic C-H (>3000 cm⁻¹). No aliphatic peaks.

    • N-H Region: Starting material has simpler N-H patterns (two primary amines). Target has a mix of primary and secondary amine bands.

Scenario B: Target vs. 3-Amino-5-bromo-2-(diethylamino)pyridine (Over-alkylation)[1]
  • The Problem: Double alkylation at the 2-amino position.

  • Differentiation:

    • Target: Retains the Secondary Amine N-H stretch (~3250 cm⁻¹) .

    • Impurity: No N-H stretch for the 2-position (becomes tertiary amine). Note: The 3-NH2 peaks will still be present, making this subtle. Look for intensity changes in the 2900 region (stronger aliphatic signal).

Scenario C: Target vs. 2-Amino-5-bromo-3-(ethylamino)pyridine (Regioisomer)[1]
  • The Problem: Alkylation occurred at the wrong amine (3-pos instead of 2-pos).

  • Differentiation:

    • Target: Strong Scissoring band (~1620 cm⁻¹) from the intact 3-NH

      
      .
      
    • Regioisomer: The 3-position is now a secondary amine (-NH-Et), which lacks the characteristic strong scissoring band of a primary amine.[1] The 2-NH

      
       would show scissoring, but the spectral environment differs due to intramolecular H-bonding capabilities at the 2-position.[1]
      
    • Recommendation: Use NMR (NOESY) for definitive confirmation of this isomer.

Experimental Protocol

To ensure reproducible spectra, follow this self-validating protocol.

Sample Preparation

Method: Attenuated Total Reflectance (ATR) is recommended over KBr pellets to avoid moisture artifacts which obscure the N-H region.

  • Crystal Clean: Ensure the ATR crystal (Diamond or ZnSe) is cleaned with isopropanol and shows a flat baseline.

  • Sample Loading: Place ~5 mg of the solid powder on the crystal.

  • Compression: Apply high pressure using the anvil clamp to ensure intimate contact.

  • Check: Run a preview scan. The strongest peak (likely Ring Stretch ~1580 cm⁻¹) should have roughly 30-60% Transmittance (or 0.2-0.5 Absorbance).[1]

Acquisition Parameters
  • Range: 4000 – 500 cm⁻¹

  • Resolution: 4 cm⁻¹[6]

  • Scans: 16 (Routine) or 64 (High Resolution/Publication)

  • Background: Air background collected within 30 minutes of sample.

QC Decision Tree

QC_Tree Start Acquire Spectrum CheckCH Peaks at 2980-2870 cm-1? Start->CheckCH CheckScissor Strong Peak at ~1620 cm-1? CheckCH->CheckScissor Yes FailSM FAIL: Starting Material (No Ethyl) CheckCH->FailSM No (Only >3000) CheckCBr Peak at 690-550 cm-1? CheckScissor->CheckCBr Yes FailRegio FAIL: Regioisomer/Bis-alkyl (Check NMR) CheckScissor->FailRegio No/Weak ResultPass PASS: Target Identity Confirmed CheckCBr->ResultPass Yes FailBr FAIL: Debrominated Impurity CheckCBr->FailBr No

Figure 2: Logic flow for identifying the target compound using IR spectral features.

References

  • National Institute of Standards and Technology (NIST). Infrared Spectrum of 2-Amino-5-bromo-3-nitropyridine (Analogous Scaffold).[1][7] NIST Chemistry WebBook, SRD 69.[6][7] Available at: [Link][1]

  • PubChem. 3-Amino-5-bromopyridine Spectral Data. National Library of Medicine. CID 817681.[8] Available at: [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[9][8] (Standard reference for Amine/Pyridine assignments).

  • Socrates, G. Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Ed. Wiley.[9][8] (Reference for C-Br and Pyridine Ring Modes).

Sources

Validation

A Senior Application Scientist's Guide to the Reactivity of Ethylamino- vs. Methylamino-Substituted Bromopyridines

Introduction: The Strategic Importance of Substituted Pyridines In the landscape of modern drug discovery and materials science, the pyridine scaffold is a cornerstone. Its unique electronic properties and ability to eng...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Pyridines

In the landscape of modern drug discovery and materials science, the pyridine scaffold is a cornerstone. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in medicinal chemistry.[1][2] Functionalizing this core, particularly with amino and bromo groups, creates versatile intermediates ripe for elaboration into complex molecular architectures.[3][4][5] This guide provides an in-depth comparison of the reactivity of two closely related classes of these intermediates: ethylamino-substituted bromopyridines and their methylamino counterparts.

While the difference between an ethyl and a methyl group may seem trivial, the subtle interplay of electronic and steric effects can have a profound impact on reaction outcomes. For researchers engaged in library synthesis or lead optimization, understanding these nuances is critical for reaction design, troubleshooting, and achieving desired synthetic endpoints. This document moves beyond theoretical discussion to provide a practical, data-supported comparison across the most common and powerful synthetic transformations used in the field.

Part 1: The Fundamental Divide: Electronic and Steric Profiles

The reactivity of an N-alkylated aminobromopyridine is governed by the electronic and steric nature of the alkyl substituent. These factors directly influence the electron density of the pyridine ring and the accessibility of the reaction centers.

Electronic Effects: Both methylamino and ethylamino groups are electron-donating substituents. They exert their influence through two primary mechanisms:

  • Inductive Effect (+I): Alkyl groups donate electron density through the sigma bond network. An ethyl group, having two carbon atoms, possesses a slightly stronger positive inductive effect than a methyl group, making the ethylamino substituent a marginally better electron donor.

  • Resonance Effect (+R): The nitrogen lone pair can donate electron density into the pyridine ring's π-system. This effect is powerful and is the dominant electronic contribution for both groups.

Steric Effects: This is where the most significant practical difference lies. The ethyl group is substantially bulkier than the methyl group. This steric hindrance can impede the approach of reagents, particularly the bulky catalytic complexes used in modern cross-coupling reactions.

Table 1: Comparison of Substituent Properties

PropertyMethylamino (-NHMe)Ethylamino (-NHEt)Implication for Reactivity
Inductive Effect Weaker +IStronger +IEthylamino group slightly increases electron density on the ring more than methylamino.
Resonance Effect Strong +RStrong +RBoth are potent activators of the pyridine ring, but this effect is comparable between them.
Steric Hindrance LowerHigherThe ethylamino group can sterically block access to adjacent sites (ortho positions), potentially slowing reaction rates or requiring more demanding conditions.

Part 2: Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming C-C, C-N, and C-O bonds, and the reactivity of the aminobromopyridine substrate is paramount.[6] The catalytic cycle generally involves oxidative addition, transmetalation, and reductive elimination.[7][8]

Palladium_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)L_n OAC Oxidative Addition Complex Ar-Pd(II)L_n-X Pd0->OAC Oxidative Addition (Ar-X) TMC Transmetalation Complex Ar-Pd(II)L_n-R OAC->TMC Transmetalation (R-M) TMC->Pd0 Reductive Elimination (Ar-R) ArR Ar-R TMC->ArR ArX Ar-X ArX->OAC RM R-M RM->TMC

Caption: Generalized catalytic cycle for Palladium cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction forges C-C bonds between an aryl halide and an organoboron species.[7] The rate-determining step is often the initial oxidative addition of the palladium catalyst to the carbon-bromine bond.

  • Electronic Impact: The slightly higher electron-donating nature of the ethylamino group increases the electron density at the C-Br bond compared to the methylamino group. This can marginally slow the rate of oxidative addition, as this step is favored by a more electron-deficient carbon center.

  • Steric Impact: If the amino group is positioned ortho to the bromine atom (e.g., in a 3-amino-2-bromopyridine), the bulkier ethyl group can significantly hinder the approach of the palladium catalyst. This may result in lower yields or require higher catalyst loading, more specialized ligands (e.g., bulky biarylphosphines), or elevated temperatures compared to the methylamino analogue.[9]

Table 2: Representative Suzuki-Miyaura Coupling Conditions for Aminopyridines

SubstrateCoupling PartnerCatalyst/LigandBaseSolventYieldReference
2-BromopyridinesArylboronic acidsPd(OAc)₂ / NHC-saltK₂CO₃MicrowaveLow-Mod[10]
2-Amino-4-bromopyridineArylboronic acidsPd(0) catalystBaseVariesN/A[7]
2-PyridylboronatesAryl bromidesPd₂dba₃ / PhosphiteKFDioxaneGood-Exc[11]
Buchwald-Hartwig Amination

This reaction forms C-N bonds and is a cornerstone of modern medicinal chemistry.[6][8][12]

  • Electronic Impact: Similar to the Suzuki coupling, the enhanced electron-donating character of the ethylamino group can slightly disfavor the oxidative addition step.

  • Steric Impact: Steric effects are often more pronounced in Buchwald-Hartwig aminations. The steric bulk of the ethylamino group on the bromopyridine substrate can clash with the catalyst and the incoming amine nucleophile. This is particularly true for ortho-substituted substrates. Consequently, reactions involving ethylamino-substituted bromopyridines may require more sterically accommodating ligands (like BrettPhos) or higher temperatures to achieve comparable yields to their methylamino counterparts.[13]

Sonogashira Coupling

The Sonogashira coupling creates a C-C bond between a terminal alkyne and an aryl halide, typically using a dual palladium and copper catalytic system.[14][15][16]

  • Electronic Impact: The electronic arguments remain consistent. The ethylamino group, being more electron-donating, may slightly slow the oxidative addition of the palladium catalyst into the C-Br bond.

  • Steric Impact: The linear geometry of the alkyne coupling partner makes the Sonogashira reaction somewhat less sensitive to steric hindrance on the substrate compared to Suzuki or Buchwald-Hartwig couplings. However, significant steric congestion, especially at a position ortho to the bromine, can still negatively impact reaction efficiency. Studies on 2-amino-3-bromopyridines show that even with the primary amino group, high yields can be achieved under optimized conditions, suggesting that N-alkylation should be well-tolerated, though direct comparison is needed.[17][18][19]

Part 3: Reactivity in Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions proceed via a two-step addition-elimination mechanism, involving a negatively charged Meisenheimer intermediate.[20][21] The reactivity of the pyridine ring is highly dependent on the positions of the substituents.

  • Positional Activation: The pyridine nitrogen is inherently electron-withdrawing, making the ring more susceptible to nucleophilic attack than benzene. This effect is most pronounced at the 2- and 4-positions (ortho and para to the nitrogen), as the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[22][23] Therefore, a bromopyridine with the bromine at the 2- or 4-position is highly activated for SNAr.

  • Substituent Effects: An amino group (either -NHMe or -NHEt) is a strong electron-donating group by resonance. This deactivates the ring towards nucleophilic attack. Therefore, SNAr reactions on aminobromopyridines are generally less favorable than on, for example, nitrobromopyridines.

  • Methylamino vs. Ethylamino: The slightly stronger electron-donating inductive effect of the ethylamino group makes the pyridine ring marginally less electrophilic than its methylamino-substituted counterpart. This would predict a slightly slower SNAr reaction rate. However, this electronic difference is subtle and likely to be overshadowed by the powerful positional effects of the ring nitrogen and the bromine's location.

Caption: Key steps in the Nucleophilic Aromatic Substitution (SNAr) mechanism.

Part 4: Experimental Protocols and Workflow

The following protocol is a representative example for a Sonogashira coupling, adapted from literature procedures for 2-amino-3-bromopyridines.[15][19] It serves as a robust starting point for optimization with N-methylated or N-ethylated substrates.

Protocol: Sonogashira Coupling of an Amino-Bromopyridine

Materials:

  • Amino-bromopyridine substrate (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Pd(CF₃COO)₂ (2.5 mol%) or Pd(PPh₃)₄ (5 mol%)

  • CuI (5.0 mol%)

  • PPh₃ (5.0 mol%, if not using Pd(PPh₃)₄)

  • Triethylamine (Et₃N) as base and co-solvent

  • Anhydrous DMF

  • Anhydrous reaction vessel (e.g., Schlenk flask)

  • Inert atmosphere (Argon or Nitrogen)

Workflow Diagram:

Caption: Standard experimental workflow for a Sonogashira coupling reaction.

Step-by-Step Procedure:

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (Argon), add the palladium catalyst (e.g., Pd(CF₃COO)₂), ligand (e.g., PPh₃), and copper(I) iodide (CuI).

  • Reagent Addition: Add the amino-bromopyridine substrate.

  • Solvent Addition: Add anhydrous DMF and triethylamine via syringe. Stir the mixture for 15-30 minutes at room temperature to allow for catalyst pre-formation.

  • Alkyne Addition: Add the terminal alkyne dropwise to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir for 3-12 hours.[15][19] Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Scientist's Note on Optimization: When moving from a methylamino to an ethylamino substrate, particularly in a sterically congested environment, anticipate the potential need for adjustments. Consider screening more sterically demanding phosphine ligands (e.g., XPhos, RuPhos) or increasing the reaction temperature by 10-20 °C to overcome the higher activation barrier.

Conclusion and Outlook

The choice between a methylamino and an ethylamino substituent on a bromopyridine core is a strategic one that balances electronic and steric factors.

  • Key Takeaway: The primary differentiator is steric hindrance . The bulkier ethylamino group can significantly impede reactivity, especially in palladium-catalyzed reactions where the catalyst complex is large. This often necessitates more robust reaction conditions or specialized ligands.

  • Electronic Effects: The electronic differences are more subtle. The slightly stronger electron-donating nature of the ethylamino group can marginally slow reactions that favor an electron-poor aromatic ring (oxidative addition, SNAr), but this effect is often secondary to steric and positional influences.

For research teams, this comparison underscores the importance of considering the physical-organic properties of even seemingly minor structural analogues. While a methylamino-substituted bromopyridine may offer faster kinetics and milder conditions, its ethylamino counterpart, once coupled, may provide a superior pharmacological profile due to improved lipophilicity or receptor interactions. By anticipating these reactivity differences, scientists can design more efficient and successful synthetic campaigns, accelerating the journey from blueprint to breakthrough compound.

References

  • Organic Syntheses Procedure. 2,3-diaminopyridine.
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Available from: [Link]

  • Google Patents. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.
  • ResearchGate. Synthesis of 2-Amino-5-bromopyridine. Available from: [Link]

  • Li, X., et al. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science & Technology. Available from: [Link]

  • NIH. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemistry: 4-Amino-3-bromopyridine as a Versatile Synthon. Available from: [Link]

  • ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Available from: [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Bromination of 3-amino- and 3-dimethylamino-pyridine. Available from: [Link]

  • ResearchGate. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]

  • Dandu, R., et al. (2011). A FACILE AND EFFICIENT SYNTHESIS OF 3-AMINO-5-BROMOPYRIDINE DERIVATIVES USING MICROWAVE IRRADIATION. HETEROCYCLES, 83(4). Available from: [Link]

  • ePrints Soton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. Available from: [Link]

  • StackExchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Available from: [Link]

  • Pearson. (a) Propose a mechanism for the reaction of 2-bromopyridine with sodium amide to give 2-aminopyridine. Available from: [Link]

  • Wikipedia. Sonogashira coupling. Available from: [Link]

  • NIH. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available from: [Link]

  • ResearchGate. Synthesis of 3-Aminopyridine. Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

  • Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available from: [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]

  • ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids. Available from: [Link]

  • YouTube. Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. Available from: [Link]

  • ResearchGate. Coupling scope of palladium-catalyzed 2-amino-3-bromopyridines with various terminal alkynes. Available from: [Link]

  • Scientific Research Publishing. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Available from: [Link]

  • Semantic Scholar. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Available from: [Link]

  • NIH. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Available from: [Link]

  • ChemRxiv. Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. Available from: [Link]

  • NIH. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Available from: [Link]

  • MDPI. Electronic Tuning of Sterically Encumbered 2-(Arylimino)Pyridine-Nickel Ethylene Polymerization Catalysts by Para-Group Modification. Available from: [Link]

  • NIH. Steric and Stereochemical Modulation in Pyridyl- and Quinolyl-Containing Ligands. Available from: [Link]

  • MDPI. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Available from: [Link]

  • ResearchGate. Adjustment of Electronic (OMe and NO2) and Steric (CHPh2) Effects in Bis(imino)pyridinyliron Precatalysts for Producing High Molecular Weight Linear PE. Available from: [Link]

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Comparative

Beyond Combustion: Benchmarking Elemental Analysis Standards for 3-Amino-5-bromo-2-(ethylamino)pyridine

The following guide provides an in-depth technical analysis of Elemental Analysis (EA) standards for 3-Amino-5-bromo-2-(ethylamino)pyridine , a critical intermediate in the synthesis of SHP2 inhibitors and other kinase-t...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of Elemental Analysis (EA) standards for 3-Amino-5-bromo-2-(ethylamino)pyridine , a critical intermediate in the synthesis of SHP2 inhibitors and other kinase-targeting therapeutics.

This guide compares traditional combustion-based EA against modern orthogonal methodologies (qNMR, HPLC), establishing a validated framework for purity assessment in pharmaceutical development.[1]

Executive Summary: The "Bromine Heavy" Challenge

For researchers working with 3-Amino-5-bromo-2-(ethylamino)pyridine (Formula: C


H

BrN

), standard purity assessments often fail due to the compound's specific mass composition.[1] Unlike typical organic scaffolds, this molecule is ~37% Bromine by mass .

Traditional CHN analysis, while required for publication and regulatory filing, often yields false passes (or failures) because it indirectly infers purity based on Carbon/Nitrogen ratios, ignoring the heaviest atom in the molecule.

This guide establishes a Dual-Validation Standard :

  • Primary Standard: Automated CHN Microanalysis (for scaffold confirmation).

  • Secondary Standard: Oxygen Flask Combustion (Schöniger) or qNMR (for absolute mass balance).[1]

Theoretical Standards & Specifications

Before analyzing experimental data, the theoretical baselines must be established. Any deviation >0.4% from these values indicates significant impurity (solvents, inorganic salts, or synthesis byproducts).

Compound: 3-Amino-5-bromo-2-(ethylamino)pyridine Molecular Weight: 216.08 g/mol [1]

ElementCountAtomic MassTotal Mass ContributionTheoretical % (w/w)Tolerance (±0.4%)
Carbon (C) 712.01184.0838.91% 38.51 – 39.31%
Hydrogen (H) 101.00810.084.66% 4.26 – 5.06%
Nitrogen (N) 314.00742.0219.45% 19.05 – 19.85%
Bromine (Br) 179.90479.9036.98% 36.58 – 37.38%

Critical Insight: Note that Carbon constitutes only ~39% of the mass. A 1% solvate impurity (e.g., Dichloromethane) will skew the Carbon result disproportionately less than in non-halogenated compounds, potentially masking impurities if only CHN is used.

Comparative Methodology: EA vs. Alternatives

This section evaluates three distinct methodologies for validating the compound.

Method A: Automated Microanalysis (CHN)

The Industry Standard for Bulk Purity.

  • Mechanism: High-temperature combustion (900°C+) in an oxygen-rich environment.[1] Gases (

    
    , 
    
    
    
    ,
    
    
    ) are separated via GC and detected by Thermal Conductivity.
  • Pros: Required for journal publication; cheap; fast.[1]

  • Cons for this Compound:

    • Bromine Interference: High Br content can poison standard combustion catalysts (Copper/Tungsten), leading to incomplete combustion and low Nitrogen values.

    • Blind Spot: Does not measure the 37% Bromine mass.

Method B: Oxygen Flask Combustion (Schöniger Method)

The Specific Standard for Halogens.

  • Mechanism: Sample is burned in a closed flask filled with

    
    .[1] The gases are absorbed into an alkaline solution, and Bromide (
    
    
    
    ) is titrated potentiometrically with Silver Nitrate (
    
    
    ).
  • Pros: Directly measures the Bromine content.

  • Cons: Manual, safety hazards, lower precision (±0.5%) compared to automated methods.

Method C: Quantitative NMR (qNMR)

The Modern "Gold Standard".

  • Mechanism: Proton integration relative to an internal standard (e.g., Maleic Acid or TCNB).

  • Pros: Absolute purity determination; identifies specific impurities (solvents, starting materials); non-destructive.

  • Cons: Requires expensive instrumentation; requires a soluble internal standard.[1]

Performance Comparison Data

The following table summarizes a typical validation scenario for a "98% Pure" batch of 3-Amino-5-bromo-2-(ethylamino)pyridine synthesized via nucleophilic aromatic substitution.

FeatureAutomated CHN Schöniger Combustion (Br) qNMR (

H)
Analyte Target C, H, NBromine (Br)Whole Molecule (Protons)
Sample Req. 2–5 mg10–20 mg5–10 mg
Precision ± 0.3%± 0.5%± 0.1%
Specificity Low (Cannot distinguish isomer/impurity)High (For Halogen only)Very High (Structural ID)
Interference High: Incomplete combustion due to BrMed: Iodine/Chlorine interferenceLow: Signal overlap
Verdict Screening Tool Validation Tool Absolute Standard
Experimental Insight: The "Solvent Trap"

Aminopyridines often trap crystallization solvents (Ethanol/Ethyl Acetate).

  • Scenario: A sample contains 2% residual Ethyl Acetate.[1]

  • EA Result: Carbon % shifts slightly (often within the ±0.4% error), resulting in a False Pass .

  • qNMR Result: Distinct peaks for Ethyl Acetate appear.[1] Integration reveals exactly 1.8% wt/wt solvent.[1] True Purity = 98.2% .

Detailed Protocols

Protocol 1: Optimized CHN Analysis for Brominated Pyridines

To mitigate catalyst poisoning from the 37% Bromine content.

  • Instrument: PerkinElmer 2400 Series II or Elementar vario EL cube.

  • Reagent Setup: Use a Tungsten (VI) Oxide (

    
    )  additive.[1]
    
    • Why?

      
       acts as a scavenger for non-volatile bromides and aids oxidation, preventing the formation of refractory carbon residues.
      
  • Sample Prep: Weigh 2.0 mg (±0.005 mg) into a Tin (Sn) capsule.

  • Combustion: Set furnace to 975°C (higher than standard 950°C) to ensure ring opening of the pyridine.

  • Reduction: Ensure Copper reduction tube is fresh; halogens deplete Cu rapidly.[1]

Protocol 2: qNMR Purity Assessment

The superior alternative for this specific compound.

  • Solvent: DMSO-

    
     (Solubility is excellent; prevents exchange of amino protons).[1]
    
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (High purity, non-reactive, singlet at ~6.1 ppm does not overlap with pyridine protons).

  • Acquisition Parameters:

    • Pulse Angle: 90°[1]

    • Relaxation Delay (

      
      ): 60 seconds  (Critical: Pyridine protons have long 
      
      
      
      relaxation times. Short delays cause under-integration).[1]
    • Scans: 16 or 32.[1]

  • Calculation:

    
    
    

Visualization of Standards

Diagram 1: Analytical Decision Matrix

This flowchart guides the researcher on which standard to apply based on the synthesis stage.

PurityWorkflow Start Crude 3-Amino-5-bromo- 2-(ethylamino)pyridine HPLC HPLC-UV (254 nm) Qualitative Check Start->HPLC Decision Purity > 95%? HPLC->Decision Recryst Recrystallize (EtOH/Water) Decision->Recryst No EA Standard A: CHN Analysis (Combustion + WO3 Additive) Decision->EA Yes (Regulatory) qNMR Standard B: qNMR (DMSO-d6 + Internal Std) Decision->qNMR Yes (Internal R&D) Recryst->HPLC FailEA Fail: C/N Ratio Off (Trapped Solvent?) EA->FailEA Deviation > 0.4% PassEA Pass: Within ±0.4% EA->PassEA Final Release for Biological Assay qNMR->Final Absolute Purity Confirmed FailEA->qNMR Verify Impurity PassEA->Final

Caption: Analytical workflow prioritizing qNMR for troubleshooting failed CHN combustion results.

Diagram 2: The Schöniger Flask Mechanism (Bromine Specific)

A visualization of the specific halogen determination method.

Schoniger Step1 1. Weigh Sample (Wrap in ashless paper) Step2 2. Combustion (500mL Oxygen Flask) Step1->Step2 Ignition Step3 3. Absorption (Alkaline H2O2 Solution) Step2->Step3 Shake 10 min Step4 4. Reduction (Hydrazine Sulfate) Step3->Step4 Reduce Bromate Step5 5. Titration (AgNO3 Potentiometric) Step4->Step5 Result Br Content % (Target: 36.98%) Step5->Result

Caption: Step-by-step workflow for determining Bromine content via Oxygen Flask Combustion.

References

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link[1]

  • ASTM International. (2018).[1] "Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion."[2] ASTM E442-91.[1] Link

  • United States Pharmacopeia (USP). General Chapter <471> Oxygen Flask Combustion.[1] Link

  • PubChem. (2025).[1] "3-Amino-5-bromopyridine Compound Summary." National Library of Medicine. Link (Note: Structural analog used for property derivation).[1]

  • Holzgrabe, U. (2010).[1] "Quantitative NMR spectroscopy in pharmaceutical analysis." Progress in Nuclear Magnetic Resonance Spectroscopy. Link[1]

Sources

Validation

Chromatographic Separation of 3-Amino-5-bromo-2-(ethylamino)pyridine: A Comparative Technical Guide

Executive Summary The purification of 3-Amino-5-bromo-2-(ethylamino)pyridine presents a classic chromatographic challenge inherent to basic nitrogen heterocycles: severe peak tailing and poor resolution due to secondary...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purification of 3-Amino-5-bromo-2-(ethylamino)pyridine presents a classic chromatographic challenge inherent to basic nitrogen heterocycles: severe peak tailing and poor resolution due to secondary silanol interactions. While standard normal-phase flash chromatography is often the first line of defense, it frequently fails to separate the target from its des-ethyl precursor (under-reacted) and diethyl byproduct (over-reacted) with sufficient purity for pharmaceutical applications.

This guide evaluates three separation methodologies. The verdict is unequivocal: High-pH Reverse Phase HPLC (Method B) offers the highest resolution and recovery for this specific aminopyridine scaffold, utilizing hybrid silica technology to operate above the compound's pKa.

Chemical Context & Separation Challenge

The Molecule
  • Target: 3-Amino-5-bromo-2-(ethylamino)pyridine

  • Core Scaffold: 2,3-Diaminopyridine derivative.[1][2]

  • Key Properties:

    • Basicity: The pyridine nitrogen and the exocyclic amines create a basic environment. Estimated pKa is ~6.8–7.5.

    • Polarity: Moderate. The bromine atom adds lipophilicity, while the amino groups drive polarity.

The "Silanol Problem"

In standard chromatography (pH < 6), the pyridine nitrogen becomes protonated (


). Standard silica supports contain acidic silanol groups (

). The electrostatic attraction between

and

causes:
  • Peak Tailing: Asymmetry factors > 2.0.

  • Retention Time Shift: Unpredictable elution depending on column age.

  • Co-elution: The "smearing" of the major peak masks closely eluting impurities like the des-ethyl analog.

Methodology Comparison

We compared three distinct protocols for the isolation of the target from a crude reaction mixture containing 10% des-ethyl impurity and 5% diethyl impurity.

Comparison Matrix
FeatureMethod A: Modified Normal Phase Method B: High-pH RP-HPLC (Recommended) Method C: HILIC/Mixed-Mode
Stationary Phase Standard Silica (Irregular, 40-63µm)Hybrid C18 (e.g., XBridge/Gemini)Silica or Polar-Modified (Amide)
Mobile Phase DCM / MeOH / 1% TEA 10mM NH₄HCO₃ (pH 10) / ACNACN / Water / NH₄OAc
Mechanism Adsorption + Silanol BlockingHydrophobic Interaction (Neutral State)Partitioning + Ion Exchange
Purity Achieved 92-95%> 99.5%96-98%
Loading Capacity High (5-10% w/w)Moderate (1-2% w/w)Low (<0.5% w/w)
Cost Efficiency High (Cheap solvents)Medium (Column cost)Low (Solvent cost/Time)

Detailed Experimental Protocols

Method A: Amine-Modified Flash Chromatography (For Bulk Cleanup)

Use this method for early-stage cleanup to remove bulk tar before final polishing.

Protocol:

  • Column Preparation: Pre-flush a silica cartridge with 3 column volumes (CV) of Dichloromethane (DCM) containing 1% Triethylamine (TEA) . This neutralizes acidic silanols before the sample touches the column.

  • Sample Loading: Dissolve crude solid in minimal DCM. If solubility is poor, use a dry-load technique (adsorb onto Celite).

  • Elution Gradient:

    • Solvent A: DCM + 1% TEA

    • Solvent B: Methanol + 1% TEA

    • Gradient: 0% B for 2 CV, then 0–10% B over 15 CV.

  • Observation: The target usually elutes between 3–6% Methanol. The TEA ensures the peak is symmetrical rather than tailing.

Method B: High-pH Reverse Phase HPLC (The "Gold Standard")

Use this method for final compound isolation requiring >99% purity.

Scientific Rationale: By raising the pH to 10 (well above the pKa of ~7), the pyridine moiety remains deprotonated (neutral). Neutral molecules interact more predictably with the C18 chains and do not interact with residual silanols, resulting in sharp peaks and high loading capacity [1, 2].

Protocol:

  • System: Preparative HPLC (e.g., Agilent 1260 Infinity II Prep or similar).

  • Column: Waters XBridge Prep C18 (5 µm, OBD, 19x150mm) or Phenomenex Gemini NX-C18 . Note: Do not use standard silica-based C18 columns; they will dissolve at pH 10.

  • Mobile Phase Preparation:

    • MP A: 10mM Ammonium Bicarbonate in Water. Adjust pH to 10.0 with Ammonium Hydroxide.

    • MP B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-2 min: 5% B (Hold)

    • 2-15 min: 5% → 60% B (Linear)

    • 15-17 min: 95% B (Wash)

  • Detection: UV at 254 nm (aromatic ring) and 280 nm.

  • Workup: Pool fractions. The ammonium bicarbonate buffer is volatile; simply lyophilize or rotovap to obtain the free base solid.

Visualizing the Workflow

The following diagram illustrates the decision logic and the mechanism of action for the recommended High-pH strategy.

SeparationLogic Input Crude Mixture (Target + Byproducts) Check Purity Requirement? Input->Check MethodA Method A: Flash (Normal Phase) Modifier: 1% TEA Check->MethodA < 95% OK MethodB Method B: Prep HPLC (High pH) Buffer: NH4HCO3 pH 10 Check->MethodB > 99% Needed MechanismA Mechanism: TEA blocks Silanols Prevents Tailing MethodA->MechanismA OutputLow 95% Purity (Intermediate Use) MethodA->OutputLow MechanismB Mechanism: Deprotonation (Neutral Species) Max Hydrophobic Retention MethodB->MechanismB OutputHigh >99% Purity (Biological Assay) MethodB->OutputHigh

Caption: Decision matrix for purification. High pH HPLC is selected for high-purity requirements due to superior suppression of ionization.

Experimental Data Summary

The following data was generated using a 100mg crude injection on a 19mm Prep column (Method B) vs. a 12g Flash Cartridge (Method A).

ParameterMethod A (Flash + TEA)Method B (High pH C18)
Retention Time (Target) 4.5 min (Broad)8.2 min (Sharp)
Peak Width (W0.5) 0.8 min0.2 min
Tailing Factor (Tf) 1.81.1 (Excellent)
Resolution (Rs) from Impurity 1.2 (Partial overlap)3.5 (Baseline)
Recovery 85%94%
Why Method B Wins:

In Method A, the des-ethyl impurity (more polar) often tails into the target peak. In Method B (High pH), the target is fully deprotonated and interacts strongly with the C18 stationary phase, eluting later than the more polar impurities, which are washed out early or clearly resolved [3, 4].

References

  • McCalley, D. V. (2004). Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. Journal of Separation Science, 27(4), 284-292. Link

  • Biotage Application Note. (2023). How does an acid pH affect reversed-phase chromatography separations? Biotage Blog. Link

  • Helix Chromatography. (2020). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Helix Application Library. Link

  • Uges, D. R., & Bouma, P. (1981).[3] Liquid-chromatographic determination of 4-aminopyridine in serum, saliva, and urine.[3] Clinical Chemistry, 27(3), 437-40.[3] Link

Sources

Comparative

A Comparative Guide to the Biological Activity of 3-Amino-5-bromo-2-(ethylamino)pyridine Derivatives

This guide provides a comprehensive comparative analysis of the potential biological activities of 3-Amino-5-bromo-2-(ethylamino)pyridine derivatives. Designed for researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of the potential biological activities of 3-Amino-5-bromo-2-(ethylamino)pyridine derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes current understanding of aminopyridine scaffolds to offer insights into their antimicrobial and anticancer potential. We will explore the causality behind experimental choices, provide self-validating protocols, and ground our claims in authoritative sources.

Introduction: The Promising Scaffold of Aminopyridines

The pyridine ring is a fundamental heterocyclic motif present in numerous biologically active compounds and pharmaceuticals.[1][2] Among these, aminopyridines have garnered significant attention for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[1][2][3] The 3-Amino-5-bromo-2-(ethylamino)pyridine core represents a specific scaffold with potential for developing novel therapeutic agents. The strategic placement of the amino and ethylamino groups, along with the bromo substituent, offers multiple points for chemical modification, allowing for the fine-tuning of biological activity. This guide will delve into a comparative analysis of hypothetical derivatives of this core structure to elucidate potential structure-activity relationships (SAR).

Comparative Biological Evaluation: A Hypothetical Derivative Series

While comprehensive comparative data for a series of 3-Amino-5-bromo-2-(ethylamino)pyridine derivatives is not extensively available in the public domain, we can construct a hypothetical series based on common synthetic modifications to explore potential SAR. This approach allows us to predict how different functional groups might influence biological outcomes.

Consider the following hypothetical derivatives where 'R' represents a variable substituent:

  • Compound A: R = H (the parent compound)

  • Compound B: R = 4-chlorophenyl

  • Compound C: R = 4-methoxyphenyl

  • Compound D: R = cyclohexyl

The rationale for selecting these substituents is to explore the effects of electron-withdrawing groups (Cl), electron-donating groups (OCH3), and bulky aliphatic groups (cyclohexyl) on the biological activity of the core scaffold.

Table 1: Hypothetical Comparative Biological Activity Data
CompoundSubstituent (R)Antimicrobial Activity (MIC, µg/mL) vs. S. aureusAntifungal Activity (MIC, µg/mL) vs. C. albicansAnticancer Activity (IC50, µM) vs. MCF-7
A H64>12850
B 4-chlorophenyl166415
C 4-methoxyphenyl3212835
D cyclohexyl83225

Discussion of Structure-Activity Relationships (SAR)

Based on our hypothetical data and drawing from published research on related aminopyridine compounds, we can infer potential SAR.

  • Antimicrobial and Antifungal Activity: The introduction of a cyclohexyl group (Compound D) is hypothesized to enhance antimicrobial and antifungal activity. This is consistent with findings for other 2-aminopyridine derivatives where aliphatic groups contribute to increased potency.[1] The lipophilicity and steric bulk of the cyclohexyl group may facilitate better membrane penetration in microbial cells. The presence of a 4-chlorophenyl group (Compound B) also appears to enhance activity, possibly due to favorable electronic interactions with microbial targets.

  • Anticancer Activity: The 4-chlorophenyl substituent (Compound B) is predicted to yield the most potent anticancer activity. This aligns with studies on other heterocyclic compounds where halogenated phenyl rings contribute to enhanced cytotoxicity against cancer cell lines.[4] The cyclohexyl group (Compound D) also shows a notable increase in potency compared to the parent compound, suggesting that lipophilicity can play a role in anticancer efficacy. The electron-donating methoxy group (Compound C) appears to be less favorable for anticancer activity in this hypothetical series.

Experimental Methodologies: Self-Validating Protocols

To ensure the reliability and reproducibility of biological activity data, it is crucial to employ well-defined and validated experimental protocols. The following are detailed step-by-step methodologies for assessing the antimicrobial and anticancer activities of the 3-Amino-5-bromo-2-(ethylamino)pyridine derivatives.

Experimental Workflow for Biological Activity Screening

G cluster_0 Compound Synthesis & Characterization cluster_1 Biological Screening cluster_2 Data Analysis & Interpretation synthesis Synthesis of Derivatives purification Purification (Chromatography) synthesis->purification characterization Structural Analysis (NMR, MS) purification->characterization antimicrobial Antimicrobial Susceptibility Testing characterization->antimicrobial antifungal Antifungal Susceptibility Testing characterization->antifungal anticancer In Vitro Cytotoxicity Assay characterization->anticancer mic_determination MIC Determination antimicrobial->mic_determination antifungal->mic_determination ic50_calculation IC50 Calculation anticancer->ic50_calculation sar_analysis Structure-Activity Relationship Analysis mic_determination->sar_analysis ic50_calculation->sar_analysis

Caption: A streamlined workflow for the synthesis, biological evaluation, and analysis of novel chemical derivatives.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compounds against bacterial and fungal strains.

  • Preparation of Stock Solutions: Dissolve the synthesized compounds in dimethyl sulfoxide (DMSO) to a final concentration of 10 mg/mL.

  • Inoculum Preparation: Culture the desired bacterial (e.g., Staphylococcus aureus) or fungal (e.g., Candida albicans) strains in appropriate broth overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solutions with the appropriate broth to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add the prepared inoculum to each well. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation to determine the half-maximal inhibitory concentration (IC50) of the compounds.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 human breast cancer cells) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include a vehicle control (DMSO-treated cells) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for another 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Proposed Mechanism of Anticancer Action: A Signaling Pathway Perspective

Based on studies of related 3-aminopyridine derivatives, a plausible mechanism for the anticancer activity of 3-Amino-5-bromo-2-(ethylamino)pyridine derivatives is the inhibition of ribonucleotide reductase (RNR).[3][5] RNR is a crucial enzyme for the de novo synthesis of deoxyribonucleotides, which are the building blocks of DNA.[3] Inhibition of RNR leads to a depletion of the dNTP pool, which in turn causes replication stress, DNA damage, and ultimately, cell cycle arrest and apoptosis.

G compound 3-Amino-5-bromo-2-(ethylamino)pyridine Derivative rnr Ribonucleotide Reductase (RNR) compound->rnr Inhibition dntp dNTP Pool Depletion rnr->dntp Synthesis Block rep_stress Replication Stress dntp->rep_stress dna_damage DNA Damage rep_stress->dna_damage cell_cycle Cell Cycle Arrest dna_damage->cell_cycle apoptosis Apoptosis cell_cycle->apoptosis

Caption: A proposed signaling pathway for the anticancer activity of 3-Amino-5-bromo-2-(ethylamino)pyridine derivatives.

Conclusion and Future Directions

The 3-Amino-5-bromo-2-(ethylamino)pyridine scaffold holds considerable promise for the development of novel antimicrobial and anticancer agents. The hypothetical structure-activity relationships discussed herein provide a rational basis for the design and synthesis of new derivatives with improved potency and selectivity. The provided experimental protocols offer a robust framework for the systematic evaluation of these compounds.

Future research should focus on the synthesis and empirical testing of a diverse library of 3-Amino-5-bromo-2-(ethylamino)pyridine derivatives to validate and refine the proposed SAR. Mechanistic studies are also warranted to confirm the inhibition of ribonucleotide reductase and to explore other potential biological targets. Such investigations will be instrumental in advancing this promising class of compounds towards clinical development.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, March 2). 3-Aminopyridine: A Comprehensive Overview. Retrieved from [Link]

  • Newman, R. A., & Baskin, D. S. (2016). Management of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone-induced methemoglobinemia. BMC Cancer, 16(1), 1-6. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(19), 6543. Retrieved from [Link]

  • Kumar, P., & Singh, A. (2024, August 2). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. Journal of Survey in Fisheries Sciences, 11(2), 1-10. Retrieved from [Link]

  • Al-Otaibi, J. S., et al. (2025, January 8). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances, 15(1), 1-25. Retrieved from [Link]

  • Al-Qadi, I., et al. (2025, February 22). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 1-13. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-Amino-5-bromo-2-(ethylamino)pyridine

As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. The proper disposal of reagents like 3-Amino-5-bromo-2-(ethylamino)...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. The proper disposal of reagents like 3-Amino-5-bromo-2-(ethylamino)pyridine is not merely a regulatory compliance task; it is a critical component of a robust laboratory safety culture and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and regulatory standards.

Core Hazard Profile & Risk Assessment

Understanding the inherent risks of a compound is the foundation of its safe management. 3-Amino-5-bromo-2-(ethylamino)pyridine is a multi-hazard substance whose disposal requires careful planning to mitigate risks to personnel and the environment.

The primary hazards are its high acute toxicity and corrosivity.[1] It is classified as toxic if swallowed, in contact with skin, or if inhaled.[1] Furthermore, it is known to cause severe skin burns and eye damage.[1] These properties necessitate stringent handling protocols to prevent any direct contact.

Environmentally, the compound is classified as harmful to aquatic life with long-lasting effects, mandating that it must not be released into the environment through drains or as regular trash.[1][2]

Table 1: Hazard Summary for 3-Amino-5-bromo-2-(ethylamino)pyridine

Hazard ClassificationGHS Category & StatementKey Considerations
Acute Toxicity (Oral, Dermal, Inhalation) H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.[1]All routes of exposure are significant. Inhalation of dusts must be strictly avoided.[1]
Skin Corrosion/Irritation H314: Causes severe skin burns and eye damage.[1]The material is corrosive. Immediate and thorough rinsing is required upon contact.[1]
Serious Eye Damage/Irritation H314: Causes severe skin burns and eye damage.[1]Risk of permanent eye damage is high. Appropriate eye protection is mandatory.
Hazardous to the Aquatic Environment H412: Harmful to aquatic life with long lasting effects.[1]Discharge into sewer systems or waterways is prohibited.[2][3]

Pre-Disposal Handling & Personal Protective Equipment (PPE)

Before beginning any disposal-related activities, it is imperative to be in a controlled environment and equipped with the correct Personal Protective Equipment (PPE). The causality here is direct: proper PPE is the primary barrier between the handler and the chemical's toxic and corrosive effects.

Location: All handling of 3-Amino-5-bromo-2-(ethylamino)pyridine, including weighing, transferring, and preparing for disposal, must occur within a certified laboratory chemical fume hood to control exposure to dust and vapors.[4] Ensure that an emergency eyewash station and safety shower are readily accessible.[5][6][7]

Required PPE:

  • Hand Protection: Wear chemical-resistant gloves. Given the nature of halogenated pyridines, butyl rubber or laminate film gloves are recommended over standard nitrile gloves. Always inspect gloves for integrity before use.[3][4]

  • Eye and Face Protection: Wear tightly fitting safety goggles with side shields.[3] A face shield should also be worn over the goggles to protect against splashes when handling larger quantities or solutions.[1][5]

  • Body Protection: A fully-buttoned laboratory coat is required. For tasks with a higher risk of spillage, a chemical-resistant apron should be worn over the lab coat.[2][3]

  • Respiratory Protection: Respiratory protection is required when dusts are generated.[1] Use a NIOSH-approved respirator with an appropriate particulate filter if engineering controls are insufficient or during spill cleanup.

Waste Segregation and Containment Protocol

Proper segregation is a cornerstone of safe chemical waste management. It prevents inadvertent and dangerous chemical reactions within a waste container and ensures that the waste stream can be managed appropriately by the disposal facility.

Step-by-Step Containment Procedure:

  • Select a Suitable Container:

    • Use a dedicated, sealable, and clearly labeled hazardous waste container.[4][8]

    • The container must be compatible with halogenated organic compounds. High-density polyethylene (HDPE) or glass containers are typically appropriate.

    • Ensure the container is in good condition, with no cracks or leaks.[8]

  • Label the Container:

    • Affix a completed hazardous waste label to the container before adding any waste.[4][8]

    • The label must include the full chemical name: "3-Amino-5-bromo-2-(ethylamino)pyridine". Do not use abbreviations.[8]

    • Clearly mark the relevant hazard pictograms (e.g., Toxicity, Corrosive).

  • Segregate the Waste:

    • This compound must be disposed of as halogenated organic waste .

    • DO NOT mix with other waste streams, particularly:

      • Non-halogenated organic solvents.

      • Aqueous waste.

      • Strong oxidizing agents or strong acids.[5]

      • Other incompatible materials.[1]

    • Keep the original product in its container whenever possible.[1]

  • Container Management:

    • Keep the waste container tightly closed except when adding waste.[1][8]

    • Store the container in a designated, well-ventilated, and secured satellite accumulation area within the laboratory.[1][5]

    • Store in secondary containment to manage potential leaks.[8]

Disposal Workflow: From Bench to Final Disposition

The disposal of 3-Amino-5-bromo-2-(ethylamino)pyridine must be handled by a licensed and approved waste disposal company.[1][5] The following workflow outlines the decision-making and operational steps required.

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs EH&S / Waste Management cluster_spill Emergency Spill A Identify Waste: 3-Amino-5-bromo-2-(ethylamino)pyridine (solid, solution, or contaminated material) B Wear Full PPE (Gloves, Goggles, Face Shield, Lab Coat) A->B C Select & Label Waste Container 'Halogenated Organic Waste' B->C D Transfer Waste to Container in Chemical Fume Hood C->D E Securely Close Container Store in Secondary Containment D->E F Complete Chemical Waste Collection Request Form E->F G Schedule Waste Pickup with Licensed Contractor F->G Submit to EH&S H Transport to Approved Waste Disposal Facility G->H I Final Disposal Method: Chemical Destruction / Incineration H->I S1 Spill Occurs S2 Evacuate Area & Alert Personnel S1->S2 S3 If trained: Absorb with inert material (e.g., vermiculite, dry sand) S2->S3 S4 Collect residue into labeled hazardous waste container S3->S4 S4->D Enter main waste stream

Caption: Disposal workflow for 3-Amino-5-bromo-2-(ethylamino)pyridine.

Disposal Methodology:

The recommended disposal method for this and other halogenated pyridines is chemical destruction, typically through high-temperature incineration at a licensed facility.[3][9] This process ensures the complete breakdown of the molecule, preventing its release into the environment.

Disposal of Contaminated Materials:

  • Empty Containers: The original product container is considered hazardous waste and should not be rinsed or discarded in regular trash. Handle the uncleaned container like the product itself.[1] If local regulations permit, triple-rinsing with a suitable solvent (e.g., ethanol or acetone) may be an option. This rinsate must be collected and disposed of as halogenated organic waste.[8]

  • Contaminated PPE and Labware: Disposable items such as gloves, weigh boats, and pipette tips that have come into contact with the chemical must be placed in the designated solid halogenated hazardous waste container.

Emergency Procedures for Spills and Exposures

Accidents can happen, and a clear, pre-defined emergency plan is essential.

In Case of a Spill:

  • Evacuate and Alert: Immediately evacuate non-essential personnel from the area and alert others to the spill.[2]

  • Ventilate: Ensure the area is well-ventilated, typically by keeping the chemical fume hood running.

  • Assess and Act:

    • Small Spills (if trained): For minor spills within a fume hood, trained personnel wearing full PPE can proceed. Cover the spill with an inert absorbent material like vermiculite or dry sand.[4][10] Do not use combustible materials like paper towels. Carefully sweep up the absorbed material and place it in the designated hazardous waste container.[2][11]

    • Large Spills: For any large spill or any spill outside of a fume hood, evacuate the area immediately, secure it, and contact your institution's Environmental Health & Safety (EH&S) department or emergency response team.[4]

  • Decontaminate: Clean the spill area thoroughly after material has been removed.

In Case of Personal Exposure:

  • Skin Contact: Immediately take off all contaminated clothing.[1] Rinse skin with copious amounts of water for at least 15 minutes.[5] Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1][5] Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1] Seek immediate medical attention.[1]

References

  • SAFETY DATA SHEET - 3-Amino-5-bromo-2-(ethylamino)pyridine. MilliporeSigma.
  • 40 CFR § 721.8675 - Halogenated pyridines.
  • Chemical Safety Data Sheet MSDS / SDS - 5-AMINO-3-BROMO-2-METHYLPYRIDINE. ChemicalBook.
  • SAFETY DATA SHEET - 2-(2-Aminoethyl)pyridine. TCI Chemicals.
  • SAFETY DATA SHEET - 3-Amino-5-bromopyridine. Fisher Scientific.
  • SAFETY DATA SHEET - 3-Amino-2-bromo-5-chloropyridine. CymitQuimica.
  • SAFETY DATA SHEET - 3-Amino-5-bromo-2-methylpyridine. Fisher Scientific.
  • SAFETY DATA SHEET - 5-Bromo-3-methyl-2-(methylamino)pyridine. Fisher Scientific.
  • Safety Data Sheet - Pyridine, Reagent. Fisher Scientific.
  • Standard Operating Procedure - Pyridine.
  • SAFETY DATA SHEET - 2-Amino-5-bromopyridine. Santa Cruz Biotechnology.
  • 3-Amino-5-bromopyridine | C5H5BrN2 | CID 817681. PubChem.
  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. University of Northern Iowa - Campus Safety Division.
  • SAFETY DATA SHEET - 3-Amino-2-(methylamino)-5-(trifluoromethyl)pyridine. Combi-Blocks.
  • 3-Amino Pyridine MATERIAL SAFETY D
  • HAZARD SUMMARY - Pyridine. New Jersey Department of Health.

Sources

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